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  • Product: 3-(2-Bromophenyl)oxetan-3-amine hydrochloride
  • CAS: 1416323-20-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(2-Bromophenyl)oxetan-3-amine hydrochloride: Synthesis, Properties, and Applications for the Research Professional

This guide provides a comprehensive technical overview of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride, a compound of increasing interest within medicinal chemistry and drug discovery. Designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride, a compound of increasing interest within medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, a detailed proposed synthesis protocol, and the potential applications of this unique oxetane-containing molecule. The inherent value of the oxetane motif as a bioisostere and its ability to modulate key physicochemical properties of drug candidates underpins the significance of this compound class.[1]

Introduction: The Strategic Value of the Oxetane Moiety

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern medicinal chemistry.[1] Its incorporation into small molecules can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity when compared to more common functionalities like gem-dimethyl or carbonyl groups. The strained nature of the oxetane ring also influences the conformational preferences of a molecule, which can be strategically employed to enhance binding affinity to biological targets.[1] 3-(2-Bromophenyl)oxetan-3-amine hydrochloride represents a specific example of a 3-amino-3-aryloxetane, a scaffold that is being explored for its potential in developing novel therapeutics. The presence of the 2-bromophenyl substituent offers a handle for further chemical modification through cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While comprehensive experimental data for 3-(2-Bromophenyl)oxetan-3-amine hydrochloride is not extensively available in peer-reviewed literature, the following table summarizes its known and predicted properties.

PropertyValueSource
Chemical Name 3-(2-Bromophenyl)oxetan-3-amine hydrochlorideN/A
CAS Number 1416323-20-0N/A
Molecular Formula C₉H₁₁BrClNON/A
Molecular Weight 264.55 g/mol N/A
Appearance White to off-white solid (Predicted)N/A
Melting Point Not availableN/A
Solubility Soluble in water, methanol, DMSO (Predicted)N/A
Storage Store at 2-8°C, protect from light and moistureN/A

Proposed Synthesis Protocol

While a specific, step-by-step synthesis protocol for 3-(2-Bromophenyl)oxetan-3-amine hydrochloride is not readily found in published literature, a robust and logical synthetic route can be proposed based on established methodologies for the preparation of analogous 3-aryl-3-aminooxetanes.[2][3] The most common and effective approach involves a multi-step sequence starting from oxetan-3-one.

Overall Synthetic Scheme

Synthesis_Scheme start Oxetan-3-one step1 3-(2-Bromophenyl)oxetan-3-ol start->step1 1. 2-Bromophenylmagnesium bromide or 2-Bromophenyllithium 2. Aqueous workup step2 3-Azido-3-(2-bromophenyl)oxetane step1->step2 1. Diphenylphosphoryl azide (DPPA) 2. 1,8-Diazabicycloundec-7-ene (DBU) step3 3-(2-Bromophenyl)oxetan-3-amine step2->step3 Reduction (e.g., H₂, Pd/C or PPh₃, H₂O) end 3-(2-Bromophenyl)oxetan-3-amine hydrochloride step3->end HCl in ether or isopropanol

Caption: Proposed synthetic pathway for 3-(2-Bromophenyl)oxetan-3-amine hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(2-Bromophenyl)oxetan-3-ol

  • To a solution of 2-bromo-iodobenzene (1.0 eq) in anhydrous THF at -78°C under an inert atmosphere, add n-butyllithium (1.0 eq) dropwise. Stir the mixture for 30 minutes to facilitate the halogen-metal exchange.

  • Add a solution of oxetan-3-one (1.2 eq) in anhydrous THF dropwise to the freshly prepared 2-bromophenyllithium solution at -78°C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-(2-bromophenyl)oxetan-3-ol.

Step 2: Synthesis of 3-Azido-3-(2-bromophenyl)oxetane

  • To a solution of 3-(2-bromophenyl)oxetan-3-ol (1.0 eq) in toluene under an inert atmosphere, add diphenylphosphoryl azide (DPPA) (1.5 eq).

  • Cool the mixture to 0°C and add 1,8-diazabicycloundec-7-ene (DBU) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-azido-3-(2-bromophenyl)oxetane.

Step 3: Synthesis of 3-(2-Bromophenyl)oxetan-3-amine

  • Dissolve 3-azido-3-(2-bromophenyl)oxetane (1.0 eq) in methanol or ethyl acetate.

  • Add palladium on carbon (10 mol%) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(2-bromophenyl)oxetan-3-amine.

Step 4: Formation of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride

  • Dissolve the crude 3-(2-bromophenyl)oxetan-3-amine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

  • Add a solution of hydrochloric acid in the corresponding solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(2-Bromophenyl)oxetan-3-amine hydrochloride.

Spectroscopic Characterization (Predicted)

While specific spectra are not publicly available, the following are the expected key features in the NMR and mass spectra of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride.

¹H NMR (in DMSO-d₆):

  • Aromatic protons: Multiplets in the range of δ 7.2-7.8 ppm (4H).

  • Oxetane methylene protons: Two sets of doublets or multiplets in the range of δ 4.5-5.0 ppm (4H), showing characteristic geminal and vicinal coupling.

  • Amine protons: A broad singlet in the range of δ 8.5-9.5 ppm (3H, as -NH₃⁺).

¹³C NMR (in DMSO-d₆):

  • Aromatic carbons: Signals in the range of δ 120-145 ppm, including the carbon bearing the bromine atom.

  • Quaternary oxetane carbon (C-NH₃⁺): A signal in the range of δ 55-65 ppm.

  • Oxetane methylene carbons: Signals in the range of δ 75-85 ppm.

Mass Spectrometry (ESI+):

  • [M+H]⁺: Expected at m/z corresponding to the free base (C₉H₁₀BrNO), showing a characteristic isotopic pattern for bromine.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride make it an attractive building block for the synthesis of novel bioactive molecules.

Bioisosteric Replacement

The 3-aminooxetane moiety can serve as a bioisostere for other common functional groups in drug candidates, such as amides or other small heterocyclic rings. This substitution can lead to improved physicochemical properties without compromising biological activity.

Scaffold for Library Synthesis

The presence of the 2-bromophenyl group provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the rapid generation of a diverse library of analogs for SAR exploration.

Library_Synthesis start 3-(2-Bromophenyl)oxetan-3-amine hydrochloride suzuki Suzuki Coupling (R-B(OH)₂) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira buchwald Buchwald-Hartwig Amination (R₂NH) start->buchwald product1 Aryl-substituted analogs suzuki->product1 product2 Alkynyl-substituted analogs sonogashira->product2 product3 Amino-substituted analogs buchwald->product3

Caption: Diversification of the core scaffold via cross-coupling reactions.

Potential Therapeutic Areas

While specific biological data for this compound is limited, related oxetane-containing molecules have shown activity in a range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1] The unique conformational constraints imposed by the oxetane ring can lead to high selectivity for specific enzyme or receptor targets.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 3-(2-Bromophenyl)oxetan-3-amine hydrochloride. It is advisable to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

3-(2-Bromophenyl)oxetan-3-amine hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural and physicochemical properties, imparted by the oxetane moiety, offer significant potential for the development of novel therapeutics. While detailed experimental data for this specific compound is not widely published, this guide provides a robust framework for its synthesis, characterization, and potential applications, empowering researchers to leverage its potential in their scientific endeavors.

References

  • Huestis, M. P., et al. (2020). Synthesis of 3-aryl-3-amino oxetanes and azetidines through the photocatalytic generation and coupling of 3-amino radical intermediates with aryl halides.
  • Barreiro, G., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5183.
  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12431-12489.
  • Falcicchio, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Royal Society of Chemistry. Supporting Information for A Mild Catalytic Synthesis of 2-Oxazolines via Oxetane Ring-Opening: Rapid Access to A Diverse Family of Functionalized Molecules. Royal Society of Chemistry Website.
  • Royal Society of Chemistry. Supporting Information for A Mild Catalytic Synthesis of 2-Oxazolines via Oxetane Ring-Opening: Rapid Access to A Diverse Family of Functionalized Molecules. Royal Society of Chemistry Website.
  • Wiley-VCH. Supporting Information for A Highly Diastereoselective Synthesis of Substituted Oxetanes. Wiley Online Library.
  • Semantic Scholar. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Dubois, M. A. J., et al. (2023). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. The Journal of Organic Chemistry, 88(6), 3536-3549.
  • PubChem. C9H10BrNO. PubChem Website. [Link]

  • Stepan, A. F., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101.
  • Stepan, A. F., et al. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 13(12), 1147-1175.
  • Google Patents. Synthetic method of 3-oxetanone.
  • Wessjohann, L. A., et al. (2018). Oxetanes and Oxetan-3-ones.
  • PubChem. C9H10BrNOS. PubChem Website. [Link]

  • Macmillan Group. SUPPLEMENTARY INFORMATION. Princeton University Website. [Link]

  • Huestis, M. P., et al. (2020). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. Journal of the American Chemical Society, 142(30), 13161-13169.

Sources

Exploratory

An In-depth Technical Guide to 3-(2-Bromophenyl)oxetan-3-amine hydrochloride (CAS 1416323-20-0)

A Keystone Building Block for Modern Medicinal Chemistry This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 3-(2-Bromophenyl)oxetan-3-amine...

Author: BenchChem Technical Support Team. Date: February 2026

A Keystone Building Block for Modern Medicinal Chemistry

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 3-(2-Bromophenyl)oxetan-3-amine hydrochloride. It delves into the synthesis, chemical properties, reactivity, and potential applications of this valuable heterocyclic building block, providing a foundation for its strategic deployment in the design and discovery of novel therapeutics.

Introduction: The Strategic Value of the 3-Aryl-3-aminooxetane Motif

The confluence of a strained oxetane ring and a functionalized aryl group within a single molecule presents a compelling proposition for medicinal chemistry. The oxetane moiety, a four-membered oxygen-containing heterocycle, is increasingly recognized as a valuable structural element in drug design.[1] Its incorporation can lead to significant improvements in key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while also imparting a desirable three-dimensional character to otherwise planar molecules.[2]

The 3-aryl-3-aminooxetane scaffold, in particular, offers a unique combination of features:

  • Vectorial Exit Points for SAR Exploration: The amine and aryl functionalities provide two distinct points for chemical modification, allowing for systematic structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The inherent polarity of the oxetane ring can enhance solubility and reduce lipophilicity, properties that are often challenging to optimize in drug candidates.[1][2]

  • Metabolic Stability: The oxetane ring can serve as a metabolically robust bioisostere for more labile groups like gem-dimethyl or carbonyl functionalities.[1]

  • Unique Chemical Reactivity: The strained oxetane ring can participate in unique chemical transformations, offering novel pathways for the synthesis of more complex molecular architectures.[3]

The presence of a 2-bromophenyl group further enhances the utility of this building block, providing a handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This enables the facile introduction of additional molecular complexity late in a synthetic sequence.

Physicochemical and Structural Properties

A clear understanding of the physicochemical properties of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride is essential for its effective use in research and development.

PropertyValueSource(s)
CAS Number 1416323-20-0
Molecular Formula C₉H₁₁BrClNO[4]
Molecular Weight 264.55 g/mol [4][5]
Appearance Typically an off-white to pale solid/powder[5]
Purity Commercially available with purities often ≥97%[4][5]
Predicted XlogP 1.0[6]
Predicted pKa (Amine) The presence of the electron-withdrawing oxetane ring is expected to lower the pKa of the amine compared to a simple alkylamine. Fluorinated oxetanes have been shown to decrease the pKa of adjacent functional groups by up to three units.[7][8][7][8]

Synthesis and Manufacturing

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway is outlined below. The primary disconnection is at the amine functionality, which can be installed from a precursor such as an azide or through a protected amine equivalent. The key carbon-carbon bond formation to generate the 3-aryl-oxetane core can be achieved via the addition of an organometallic reagent to oxetan-3-one.

Retrosynthesis target 3-(2-Bromophenyl)oxetan-3-amine (Target Molecule) precursor1 Protected 3-(2-Bromophenyl)oxetan-3-amine or Azide Precursor target->precursor1 Amine Deprotection or Azide Reduction precursor2 3-(2-Bromophenyl)oxetan-3-ol precursor1->precursor2 Nucleophilic Substitution (e.g., Mitsunobu or SN2) precursor3 Oxetan-3-one precursor2->precursor3 Grignard or Organolithium Addition precursor4 2-Bromophenyl Grignard or Organolithium Reagent precursor2->precursor4 precursor5 1,2-Dibromobenzene precursor4->precursor5 Metal-Halogen Exchange

Caption: Retrosynthetic analysis for 3-(2-Bromophenyl)oxetan-3-amine.

Representative Experimental Protocol

This protocol is a representative example based on analogous syntheses and should be optimized for specific laboratory conditions.[9]

Step 1: Synthesis of 3-(2-Bromophenyl)oxetan-3-ol

  • Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.1 eq.). Add a small crystal of iodine to initiate the reaction. In a separate flask, dissolve 1,2-dibromobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF). Add a small portion of the dibromobenzene solution to the magnesium suspension. Gentle heating may be required to initiate Grignard formation, which is indicated by the disappearance of the iodine color. Once initiated, add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the reaction mixture at ambient temperature for 1-2 hours.

  • Addition to Oxetan-3-one: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. Add a solution of oxetan-3-one (1.2 eq.) in anhydrous THF dropwise, maintaining the internal temperature below -65 °C. After the addition is complete, allow the reaction to warm slowly to 0 °C and stir for an additional 1-2 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 3-(2-bromophenyl)oxetan-3-ol.

Step 2: Conversion of the Alcohol to the Amine

The conversion of the tertiary alcohol to the amine can be challenging. A common and effective method is the Ritter reaction followed by hydrolysis, or a Mitsunobu reaction with an appropriate nitrogen source followed by deprotection. An alternative, more direct approach would be a variation of the Strecker synthesis starting from oxetan-3-one.[10]

A plausible, though potentially challenging, route from the alcohol:

  • Mitsunobu Reaction: To a solution of 3-(2-bromophenyl)oxetan-3-ol (1.0 eq.), triphenylphosphine (1.5 eq.), and phthalimide (1.5 eq.) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Deprotection: Concentrate the reaction mixture and purify the crude phthalimide-protected intermediate by column chromatography. Deprotection of the phthalimide group can be achieved by treatment with hydrazine hydrate in ethanol at reflux.

  • Salt Formation: After purification of the free amine, dissolve it in a suitable solvent such as diethyl ether or ethyl acetate and treat with a solution of HCl in the same solvent to precipitate the hydrochloride salt.

Synthetic_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Amination & Salt Formation 1_2_Dibromobenzene 1,2-Dibromobenzene Grignard_Reagent 2-Bromophenyl Grignard Reagent 1_2_Dibromobenzene->Grignard_Reagent Mg_THF Mg, THF Mg_THF->Grignard_Reagent Tertiary_Alcohol 3-(2-Bromophenyl)oxetan-3-ol Grignard_Reagent->Tertiary_Alcohol -78 °C to 0 °C Oxetan_3_one Oxetan-3-one Oxetan_3_one->Tertiary_Alcohol Protected_Amine Phthalimide-Protected Intermediate Tertiary_Alcohol->Protected_Amine Mitsunobu Reaction Mitsunobu_Reagents Ph₃P, DIAD, Phthalimide Mitsunobu_Reagents->Protected_Amine Free_Amine Free Amine Protected_Amine->Free_Amine Deprotection Hydrazine Hydrazine Hydrate Hydrazine->Free_Amine Final_Product 3-(2-Bromophenyl)oxetan-3-amine hydrochloride Free_Amine->Final_Product HCl_Ether HCl in Ether HCl_Ether->Final_Product

Caption: Proposed synthetic workflow for the target compound.

Reactivity and Chemical Stability

The chemical behavior of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride is dictated by the interplay of its three key structural components: the amine, the oxetane ring, and the bromophenyl group.

  • Amine Reactivity: The primary amine is nucleophilic and will undergo typical reactions such as acylation, alkylation, reductive amination, and sulfonylation. This allows for the straightforward attachment of the molecule to other scaffolds or the introduction of various functional groups.

  • Oxetane Ring Stability and Reactivity: The oxetane ring is generally stable under basic and neutral conditions.[10][11] However, it is susceptible to ring-opening under strongly acidic conditions or in the presence of potent nucleophiles, a reaction driven by the relief of ring strain.[3] The 3,3-disubstitution pattern generally enhances the stability of the oxetane ring compared to 2-substituted oxetanes.[1][11] Recent studies have also highlighted the potential for 3-aminooxetanes to act as 1,3-amphoteric molecules, participating in novel annulation reactions.[3][12]

  • Bromophenyl Group Reactivity: The bromine atom on the phenyl ring is a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the molecule, a highly desirable feature in drug discovery programs.

Reactivity_Profile cluster_amine Amine Reactions cluster_oxetane Oxetane Reactions cluster_aryl Aryl Bromide Reactions center 3-(2-Bromophenyl)oxetan-3-amine acylation Acylation (RCOCl, Base) center->acylation alkylation Alkylation (R-X, Base) center->alkylation reductive_amination Reductive Amination (RCHO, NaBH₃CN) center->reductive_amination ring_opening Ring Opening (Strong Acid/Nucleophile) center->ring_opening annulation [3+2] Annulation center->annulation suzuki Suzuki Coupling (Ar'B(OH)₂, Pd cat.) center->suzuki buchwald Buchwald-Hartwig (R₂NH, Pd cat.) center->buchwald heck Heck Coupling (Alkene, Pd cat.) center->heck

Caption: Key reactivity pathways for the core scaffold.

Applications in Drug Discovery and Medicinal Chemistry

3-(2-Bromophenyl)oxetan-3-amine hydrochloride is a prime candidate for use as a building block in drug discovery programs targeting a wide range of diseases. While specific biological activity data for this compound is not publicly available, its structural motifs are prevalent in numerous biologically active molecules.

  • Scaffold for Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and distinct functional handles make it an ideal starting point for FBDD campaigns.

  • Kinase Inhibitors: The 3-aminooxetane motif can be found in several clinical and preclinical kinase inhibitors, where it often serves to improve solubility and cell potency while maintaining a favorable pharmacokinetic profile.[11]

  • GPCR Modulators and Ion Channel Blockers: The introduction of the rigid, three-dimensional oxetane scaffold can help to lock in bioactive conformations required for potent and selective interactions with these target classes.

  • Antiviral and Anticancer Agents: Both brominated heterocycles and oxetane-containing molecules have demonstrated promise in these therapeutic areas.[13] The bromopyrazine-containing analogue, 3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride, has been noted for its potential in pharmaceutical applications due to the known antimicrobial, anti-inflammatory, and anticancer properties of pyrazine derivatives.[13]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 3-(2-Bromophenyl)oxetan-3-amine hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly sealed.

Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information and emergency procedures.

Conclusion

3-(2-Bromophenyl)oxetan-3-amine hydrochloride represents a strategically important and versatile building block for contemporary drug discovery. Its unique combination of a metabolically robust, polarity-enhancing oxetane ring, a versatile primary amine, and a cross-coupling-ready bromophenyl group provides medicinal chemists with a powerful tool to generate novel, three-dimensional chemical matter with improved drug-like properties. The synthetic pathways and reactivity profiles outlined in this guide provide a solid foundation for the effective incorporation of this valuable scaffold into innovative therapeutic design strategies.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • J&K Scientific. (n.d.). 3-(3-Bromophenyl)oxetan-3-amine hydrochloride. Retrieved from [Link]

  • Ström, P., et al. (2015). Synthesis of triamino acid building blocks with different distances between the α-amino group and the secondary amine. PLoS ONE, 10(4), e0124046.
  • Mykhailiuk, P. K. (2025). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv.
  • Lai, Z., Zhang, R., Feng, Q., & Sun, J. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, 11(36), 9945–9949.
  • PubChemLite. (n.d.). 3-(3-bromophenyl)oxetan-3-amine hydrochloride (C9H10BrNO). Retrieved from [Link]

  • Weng, Z., et al. (2013). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 4(5), 453-458.
  • Lai, Z., et al. (2020). Representative[1][13]-amphoteric molecules versus 3-aminooxetanes. ResearchGate.

  • Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing.
  • Lai, Z., et al. (2020).
  • Bull, J. A., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13864-13876.
  • Ström, P., et al. (2015). Synthesis of Triamino Acid Building Blocks with Different Lipophilicities. PLOS One.
  • Xu, T., et al. (2017). Study on Synthesis Of Oxetan-3-ol.
  • Sun, J., et al. (2021). Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis.
  • ChemExpress. (n.d.). Oxetan-3-amine hydrochloride. Retrieved from [Link]

  • Mykhailiuk, P. K. (2025). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv.
  • Sun, J., et al. (2020).
  • Ström, P., et al. (2015). Synthesis of Triamino Acid Building Blocks with Different Lipophilicities.
  • Scott, J. S., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis.
  • Cossy, J., et al. (2024). Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System.
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Sources

Foundational

An In-Depth Technical Guide to 3-(2-Bromophenyl)oxetan-3-amine Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(2-Bromophenyl)oxetan-3-amine hydrochloride is a synthetic, small molecule of significant interest in medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromophenyl)oxetan-3-amine hydrochloride is a synthetic, small molecule of significant interest in medicinal chemistry and drug discovery. As a member of the oxetane class of compounds, it possesses a unique three-dimensional structure conferred by the strained four-membered ether ring. This feature is increasingly recognized for its potential to enhance the physicochemical and pharmacological properties of drug candidates, such as aqueous solubility, metabolic stability, and lipophilicity, when compared to more conventional carbocyclic analogues. The presence of a bromine atom on the phenyl ring offers a valuable handle for further chemical modification through various cross-coupling reactions, making it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the molecular properties, synthesis, and potential applications of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride, with the aim of equipping researchers with the knowledge to effectively utilize this compound in their scientific endeavors.

Physicochemical Properties

The fundamental physicochemical properties of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride are summarized in the table below. The molecular formula, C9H11BrClNO, results in a molecular weight of 264.55 g/mol . As a hydrochloride salt, the compound is expected to be a crystalline solid with enhanced aqueous solubility compared to its free base form, a critical attribute for many pharmaceutical applications.

PropertyValueSource/Method
Molecular Formula C9H11BrClNOCalculated
Molecular Weight 264.55 g/mol Calculated
Appearance White to off-white solid (predicted)General observation for similar compounds
Solubility Soluble in water and polar organic solvents (e.g., methanol, DMSO)Predicted based on hydrochloride salt nature
Melting Point Not reported
Boiling Point Not reported
pKa (of the amine) 8-9 (predicted for the free base)Estimated based on similar anilines

Synthesis of 3-(2-Bromophenyl)oxetan-3-amine Hydrochloride

The synthesis of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride can be approached through several synthetic strategies, with the most direct and versatile methods commencing from oxetan-3-one. Two plausible and robust synthetic pathways are detailed below: a Grignard reaction followed by a Ritter reaction, and a direct Strecker synthesis.

Method 1: Grignard Reaction followed by Ritter Reaction

This two-step approach first involves the synthesis of the intermediate tertiary alcohol, 3-(2-bromophenyl)oxetan-3-ol, via a Grignard reaction. The subsequent introduction of the amine functionality is achieved through a Ritter reaction.

The initial step involves the formation of a Grignard reagent from 2-bromobenzonitrile, which then undergoes nucleophilic addition to oxetan-3-one. Although a direct Grignard reaction with 1,2-dibromobenzene can be challenging, the use of 2-bromobenzonitrile provides a more controlled approach.

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.1 equivalents) and a small crystal of iodine are placed. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium. A solution of 2-bromobenzonitrile (1.0 equivalent) in anhydrous THF is added dropwise to initiate the reaction, evidenced by the disappearance of the iodine color and gentle reflux. The remaining 2-bromobenzonitrile solution is added at a rate that maintains a gentle reflux. The reaction mixture is then stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Oxetan-3-one: The flask containing the freshly prepared Grignard reagent is cooled to -78 °C using a dry ice/acetone bath. A solution of oxetan-3-one (1.2 equivalents) in anhydrous THF is added dropwise to the Grignard solution. The reaction mixture is allowed to slowly warm to 0 °C and stirred for an additional 1-2 hours.

  • Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude 3-(2-bromophenyl)oxetan-3-ol is purified by flash column chromatography on silica gel.

The Ritter reaction provides a direct method for the conversion of the tertiary alcohol to the corresponding amine.[1][2][3]

Experimental Protocol:

  • Reaction Setup: To a solution of 3-(2-bromophenyl)oxetan-3-ol (1.0 equivalent) in a suitable nitrile solvent (e.g., acetonitrile) at 0 °C, a strong acid catalyst such as concentrated sulfuric acid or perchloric acid (2-3 equivalents) is added dropwise.

  • Reaction Progression: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: The reaction mixture is carefully poured into ice-water and basified with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to a pH of 9-10. The aqueous layer is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 3-(2-bromophenyl)oxetan-3-amine.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt. The resulting solid is collected by filtration, washed with the solvent, and dried under vacuum.

Synthesis_of_3-(2-Bromophenyl)oxetan-3-amine_hydrochloride cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Ritter Reaction cluster_step3 Step 3: Salt Formation reactant1 2-Bromobenzonitrile intermediate1 2-Bromophenylmagnesium cyanide reactant1->intermediate1 1. reactant2 Mg, THF reactant2->intermediate1 reactant3 Oxetan-3-one intermediate2 3-(2-Bromophenyl)oxetan-3-ol reactant3->intermediate2 reactant4 H₂SO₄, CH₃CN intermediate3 3-(2-Bromophenyl)oxetan-3-amine reactant4->intermediate3 reactant5 HCl product 3-(2-Bromophenyl)oxetan-3-amine hydrochloride reactant5->product intermediate1->intermediate2 2. intermediate2->intermediate3 3. intermediate3->product 4.

Sources

Exploratory

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-(2-Bromophenyl)oxetan-3-amine Hydrochloride

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthetic strategy and starting materials for the preparation of 3-(2-bromophenyl)oxetan-3-amine hydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic strategy and starting materials for the preparation of 3-(2-bromophenyl)oxetan-3-amine hydrochloride, a valuable building block in contemporary medicinal chemistry. The oxetane motif is increasingly incorporated into drug candidates to enhance physicochemical properties such as solubility and metabolic stability. This document outlines a logical and efficient synthetic pathway, commencing from readily available starting materials. It delves into the rationale behind the selection of reagents and reaction conditions, offering a detailed experimental protocol for the key transformations. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize this and related 3-aryl-3-aminooxetane scaffolds.

Introduction: The Strategic Importance of the 3-Aryl-3-aminooxetane Scaffold

The oxetane ring, a four-membered cyclic ether, has emerged as a desirable structural motif in modern drug discovery.[1] Its incorporation can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability compared to more traditional functionalities like gem-dimethyl or carbonyl groups.[2] The 3-amino-3-aryloxetane scaffold, in particular, presents a unique three-dimensional exit vector for further chemical elaboration, making it a highly sought-after building block for exploring chemical space in lead optimization programs. 3-(2-Bromophenyl)oxetan-3-amine hydrochloride serves as a versatile intermediate, with the bromine atom providing a handle for subsequent cross-coupling reactions to introduce further diversity.

This guide will focus on a robust and scalable synthetic approach, prioritizing commercially available and cost-effective starting materials. The core of the proposed synthesis involves the strategic construction of the 3-aryl-3-hydroxyoxetane intermediate via a Grignard reaction, followed by conversion of the tertiary alcohol to the desired amine.

Retrosynthetic Analysis and Key Starting Materials

A logical retrosynthetic analysis of the target molecule, 3-(2-bromophenyl)oxetan-3-amine hydrochloride, points to a convergent synthesis hinging on the formation of a carbon-carbon bond between the 2-bromophenyl moiety and the oxetane ring.

G Target 3-(2-Bromophenyl)oxetan-3-amine HCl Intermediate_Amine 3-(2-Bromophenyl)oxetan-3-amine Target->Intermediate_Amine HCl Salt Formation Intermediate_Protected_Amine Protected 3-(2-Bromophenyl)oxetan-3-amine Intermediate_Amine->Intermediate_Protected_Amine Deprotection Intermediate_Alcohol 3-(2-Bromophenyl)oxetan-3-ol Intermediate_Protected_Amine->Intermediate_Alcohol Amine Formation (e.g., Ritter Reaction) Starting_Material_1 Oxetan-3-one Intermediate_Alcohol->Starting_Material_1 Grignard Addition Starting_Material_2 2-Bromophenyl Grignard Reagent Intermediate_Alcohol->Starting_Material_2 Grignard Addition Starting_Material_3 1,2-Dibromobenzene Starting_Material_2->Starting_Material_3 Starting_Material_4 Magnesium Starting_Material_2->Starting_Material_4 G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2 & 3: Amination and Salt Formation SM1 1,2-Dibromobenzene + Mg in THF Grignard 2-Bromophenylmagnesium bromide SM1->Grignard Initiation with I2 Grignard_Reaction Grignard Addition (-78 °C to 0 °C) Grignard->Grignard_Reaction Oxetanone Oxetan-3-one Oxetanone->Grignard_Reaction Workup1 Aqueous Workup (NH4Cl) Grignard_Reaction->Workup1 Intermediate_Alcohol 3-(2-Bromophenyl)oxetan-3-ol Workup1->Intermediate_Alcohol Purification Ritter_Reaction Ritter Reaction (CH3CN, H2SO4) Intermediate_Alcohol->Ritter_Reaction Hydrolysis Acid Hydrolysis Ritter_Reaction->Hydrolysis Free_Amine 3-(2-Bromophenyl)oxetan-3-amine Hydrolysis->Free_Amine Salt_Formation HCl Salt Formation Free_Amine->Salt_Formation Final_Product 3-(2-Bromophenyl)oxetan-3-amine HCl Salt_Formation->Final_Product

Sources

Foundational

A Guide to the Spectroscopic Characterization of 3-(2-Bromophenyl)oxetan-3-amine Hydrochloride

Introduction 3-(2-Bromophenyl)oxetan-3-amine hydrochloride is a substituted oxetane derivative. The oxetane ring is a valuable structural motif in modern medicinal chemistry, often introduced to modulate physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(2-Bromophenyl)oxetan-3-amine hydrochloride is a substituted oxetane derivative. The oxetane ring is a valuable structural motif in modern medicinal chemistry, often introduced to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][2] The presence of a bromophenyl group provides a handle for further synthetic modifications, for instance, through cross-coupling reactions. As with any novel compound intended for pharmaceutical research, unambiguous structural confirmation is paramount.[3][4] High-resolution spectroscopic techniques, particularly NMR and MS, are the cornerstones of this characterization process.[5][6][7] This guide will provide a detailed, predicted analysis of the ¹H NMR, ¹³C NMR, and mass spectra of the title compound.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following numbering scheme will be used for the atoms in 3-(2-Bromophenyl)oxetan-3-amine hydrochloride.

cluster_mol 3-(2-Bromophenyl)oxetan-3-amine hydrochloride C1 C1' C2 C2' C1->C2 C7 C3 C1->C7 C3 C3' C2->C3 Br Br C2->Br C4 C4' C3->C4 C5 C5' C4->C5 C6 C6' C5->C6 C6->C1 C8 C2 C7->C8 N N (NH3+) C7->N O O1 C8->O C9 C4 C9->C7 O->C9 Cl Cl- parent [M+H]⁺ m/z = 244.0 / 246.0 frag1 Loss of NH₃ [M-NH₂]⁺ m/z = 227.0 / 229.0 parent->frag1 - NH₃ frag2 Bromophenyl cation [C₆H₄Br]⁺ m/z = 155.0 / 157.0 parent->frag2 - C₃H₅NO frag3 Loss of C₂H₄O (ethylene oxide) [C₇H₆BrN]⁺ m/z = 200.0 / 202.0 parent->frag3 - C₂H₄O

Figure 2: A plausible fragmentation pathway for 3-(2-Bromophenyl)oxetan-3-amine.

  • Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia, which would result in a fragment ion at m/z 227.0 / 229.0.

  • Loss of Ethylene Oxide (C₂H₄O): Cleavage of the oxetane ring could lead to the loss of an ethylene oxide molecule, yielding a fragment at m/z 200.0 / 202.0.

  • Formation of Bromophenyl Cation: Cleavage of the C-C bond between the aromatic ring and the oxetane ring could generate the stable bromophenyl cation at m/z 155.0 / 157.0.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride. The predicted ¹H NMR, ¹³C NMR, and mass spectrometry data presented here, along with the detailed experimental protocols, offer a solid framework for any researcher working on the synthesis and characterization of this compound. By understanding the expected spectral patterns, scientists can more efficiently and confidently confirm the structure and purity of their synthesized material, which is a critical step in the drug discovery and development pipeline. The principles and justifications provided are grounded in fundamental spectroscopic theory and are broadly applicable to the characterization of other novel small molecules.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1847–1859. Available at: [Link]

  • Carreira, E. M., & Fessard, T. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12089–12150. Available at: [Link]

  • Chekmarev, P., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

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  • van Asten, A. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A. Available at: [Link]

  • Xu, T., et al. (2017). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Available at: [Link]

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  • BYJU'S. (n.d.). NMR Spectroscopy. BYJU'S. Available at: [Link]

  • PubChemLite. (n.d.). 3-(2-fluorophenyl)oxetan-3-amine hydrochloride (C9H10FNO). PubChemLite. Available at: [Link]

  • ResearchGate. (2013). From the Street to the Laboratory: Analytical Profiles of Methoxetamine, 3-Methoxyeticyclidine and 3-Methoxyphencyclidine and their Determination in Three Biological Matrices. ResearchGate. Available at: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. ijirset. Available at: [Link]

  • Graz University of Technology. (2023). Synthesis and Characterization of 3-Aminopropyl-phenyl Germanes. Graz University of Technology Institutional Repository. Available at: [Link]

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  • ResearchGate. (n.d.). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... ResearchGate. Available at: [Link]

  • Wiley Online Library. (2023). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Wiley Online Library. Available at: [Link]

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  • MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the Solubility of 3-(2-Bromophenyl)oxetan-3-amine Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic ef...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride, a novel compound featuring a promising oxetane scaffold. In the absence of extensive empirical data, this document establishes a framework for predicting and experimentally determining the solubility of this compound. We will delve into the theoretical underpinnings of solubility, leveraging physicochemical property estimations and Hansen Solubility Parameters (HSP) to inform solvent selection. A detailed, self-validating experimental protocol for solubility determination via the shake-flask method is provided, adhering to the principles of Good Manufacturing Practice (GMP). This guide is intended to be a practical resource for researchers, enabling a systematic and scientifically rigorous approach to characterizing and optimizing the solubility of this and similar amine hydrochloride salts in various solvent systems.

Introduction: The Significance of 3-(2-Bromophenyl)oxetan-3-amine Hydrochloride in Drug Discovery

The incorporation of strained ring systems, such as oxetanes, into small molecules has become an increasingly important strategy in medicinal chemistry. The oxetane motif can significantly enhance key physicochemical properties, including aqueous solubility and metabolic stability, when compared to more common functionalities like gem-dimethyl or carbonyl groups[1]. 3-(2-Bromophenyl)oxetan-3-amine hydrochloride combines this beneficial scaffold with an amine group, which, as a hydrochloride salt, is anticipated to further improve aqueous solubility—a crucial factor for drug formulation and bioavailability[1].

The amine functionality is the most prevalent functional group in drug molecules, primarily due to its basicity, which allows for the formation of water-soluble salts[2]. The protonated amino group also often serves as a key cationic center for binding to biological targets[2]. Understanding the solubility of this compound is, therefore, a foundational step in its development pathway.

Physicochemical Characterization (Predicted)

A thorough understanding of a compound's physicochemical properties is essential for predicting its behavior. As experimental data for 3-(2-Bromophenyl)oxetan-3-amine hydrochloride is not widely available, the following properties are estimated based on its chemical structure.

PropertyEstimated ValueSignificance in Solubility
Molecular Formula C₁₀H₁₃BrClNODefines the molar mass for concentration calculations.
Molecular Weight 278.57 g/mol Influences diffusion and dissolution rates.
pKa (of the amine) ~8.5 - 9.5The basicity of the amine determines the pH range in which the compound exists in its more soluble, ionized form. In this predicted range, the compound will be predominantly protonated and charged at physiological pH.
logP (Octanol-Water Partition Coefficient) ~2.0 - 2.5This value suggests a moderate lipophilicity. While the hydrochloride salt form enhances water solubility, the underlying lipophilicity of the free base will influence its solubility in organic solvents and its ability to cross biological membranes.

Note: These values are estimations and require experimental verification.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility science, indicating that substances with similar polarities are more likely to be miscible[3]. For a solid solute to dissolve in a liquid solvent, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Hansen Solubility Parameters (HSP): A Quantitative Approach

To move beyond the qualitative "like dissolves like" rule, Hansen Solubility Parameters (HSP) provide a more nuanced, quantitative method for predicting solvent-solute compatibility. HSP theory decomposes the total cohesive energy of a substance into three components[4][5]:

  • δD (Dispersion): Energy from atomic dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter (δt) is calculated as: δt² = δD² + δP² + δH²

Two substances are likely to be miscible if their HSP values are similar. The "distance" (Ra) between the HSP of two substances can be calculated, and a smaller Ra indicates a higher likelihood of solubility[5].

Table 1: Hansen Solubility Parameters of Common Laboratory Solvents

SolventClassδD (MPa½)δP (MPa½)δH (MPa½)
WaterPolar Protic15.516.042.3
MethanolPolar Protic14.712.322.3
EthanolPolar Protic15.88.819.4
IsopropanolPolar Protic15.86.116.4
AcetonitrilePolar Aprotic15.318.06.1
Dimethyl Sulfoxide (DMSO)Polar Aprotic18.416.410.2
N,N-Dimethylformamide (DMF)Polar Aprotic17.413.711.3
AcetonePolar Aprotic15.510.47.0
DichloromethanePolar Aprotic17.07.37.1
Tetrahydrofuran (THF)Polar Aprotic16.85.78.0
Ethyl AcetatePolar Aprotic15.85.37.2
TolueneNonpolar18.01.42.0
HexaneNonpolar14.90.00.0

Data compiled from various sources[6].

For 3-(2-Bromophenyl)oxetan-3-amine hydrochloride, we can anticipate that due to its salt nature and the presence of the amine and oxetane groups, it will have significant polar (δP) and hydrogen bonding (δH) components. Therefore, solvents with higher δP and δH values, such as polar protic and polar aprotic solvents, are predicted to be better candidates for achieving high solubility.

A Framework for Experimental Solubility Determination

While theoretical predictions are invaluable for guiding research, empirical determination of solubility is essential. A systematic approach, guided by international standards such as those from the International Council for Harmonisation (ICH), ensures data quality and regulatory acceptance[7][8][9][10][11].

Strategic Solvent Selection

The choice of solvents for screening should be strategic, covering a range of polarities and functionalities to build a comprehensive solubility profile. Key considerations for solvent selection in pharmaceutical manufacturing include purity, regulatory compliance (ICH Q3C guidelines for residual solvents), toxicity, and environmental impact[12][13][14][15].

Proposed Solvents for Initial Screening:

  • Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5, pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological pH) to understand the pH-solubility profile.

  • Polar Protic Solvents: Methanol, Ethanol, Water.

  • Polar Aprotic Solvents: DMSO, Acetonitrile, Ethyl Acetate.

  • Nonpolar Solvents: Toluene, Heptane (to establish the lower limits of solubility).

Experimental Protocol: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and is widely accepted by regulatory agencies[16].

Objective: To determine the equilibrium solubility of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride in a panel of selected solvents at a controlled temperature.

Materials and Equipment:

  • 3-(2-Bromophenyl)oxetan-3-amine hydrochloride (powder form)

  • Selected solvents (analytical grade or higher)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Protocol:

  • Preparation:

    • Add an excess amount of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved[16].

    • Add a known volume of the selected solvent to each vial.

    • Prepare at least three replicate vials for each solvent.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

    • Allow the samples to shake for a predetermined period (typically 24 to 72 hours) to reach equilibrium. It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached[16].

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter an aliquot of the supernatant through a syringe filter. This step must be performed carefully to avoid transferring any solid particles.

  • Quantification:

    • Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC-UV method.

    • Dilute the filtered saturated solution (filtrate) with the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample by HPLC-UV and determine its concentration using the calibration curve.

    • Calculate the original solubility in mg/mL, accounting for the dilution factor.

Self-Validation and Trustworthiness: The protocol's integrity is maintained by ensuring equilibrium is reached (consistent concentrations at successive time points), using a validated analytical method for quantification, and running replicates to assess precision. All procedures should be meticulously documented in accordance with Good Laboratory Practices (GLP).

Data Presentation and Visualization

Clear and concise presentation of data is paramount for interpretation and comparison.

Table 2: Hypothetical Solubility Data for 3-(2-Bromophenyl)oxetan-3-amine Hydrochloride at 25°C

SolventSolvent ClassδDδPδHSolubility (mg/mL)Solubility (M)
WaterPolar Protic15.516.042.3[Experimental Value][Calculated Value]
MethanolPolar Protic14.712.322.3[Experimental Value][Calculated Value]
EthanolPolar Protic15.88.819.4[Experimental Value][Calculated Value]
DMSOPolar Aprotic18.416.410.2[Experimental Value][Calculated Value]
Ethyl AcetatePolar Aprotic15.85.37.2[Experimental Value][Calculated Value]
TolueneNonpolar18.01.42.0[Experimental Value][Calculated Value]
Visualizing the Workflow and Concepts

Diagrams can effectively illustrate complex workflows and relationships.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solute to vials prep2 Add known volume of solvent prep1->prep2 equil1 Seal vials and place in temperature-controlled shaker prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sep1 Centrifuge or filter to remove solid equil2->sep1 quant2 Analyze standards and sample by HPLC-UV sep1->quant2 quant1 Prepare calibration standards quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: Conceptual Model of Solubility Prediction.

Conclusion

The solubility of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride is a multifaceted property governed by the interplay of its structural features and the characteristics of the solvent system. This guide has outlined a dual approach for understanding this critical parameter: first, through theoretical prediction using estimated physicochemical properties and Hansen Solubility Parameters, and second, through a rigorous, step-by-step experimental protocol. By integrating predictive modeling with empirical, GMP-compliant methodologies, researchers can efficiently build a comprehensive solubility profile. This foundational knowledge is indispensable for guiding formulation development, ensuring consistent product quality, and ultimately, maximizing the therapeutic potential of this promising pharmaceutical candidate.

References

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

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  • Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. [Link]

  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv. [Link]

  • Amofor. (2023). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. Amofor. [Link]

  • Hansen, C. M. (2007). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. ResearchGate. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

  • European Medicines Agency. (2009). ICH Q8 (R2) Pharmaceutical development. European Medicines Agency. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • MDPI. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. MDPI. [Link]

  • ACS Publications. (2024). Resource-Efficient Solvent Utilization: Solvent Selection Criteria Based on Solvent Swap Characteristics. ACS Sustainable Chemistry & Engineering. [Link]

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Foundational

An In-Depth Technical Guide to the Stability of 3-(2-Bromophenyl)oxetan-3-amine Hydrochloride

Introduction: Navigating the Stability Landscape of a Novel Scaffold The emergence of oxetane-containing compounds in drug discovery has provided medicinal chemists with a valuable tool to modulate physicochemical proper...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Stability Landscape of a Novel Scaffold

The emergence of oxetane-containing compounds in drug discovery has provided medicinal chemists with a valuable tool to modulate physicochemical properties such as solubility and metabolic stability.[1][2][3] The compound 3-(2-bromophenyl)oxetan-3-amine hydrochloride presents a unique combination of a strained oxetane ring, a primary amine hydrochloride salt, and a brominated phenyl group. Understanding the stability of this molecule under various environmental conditions is paramount for its successful development as a pharmaceutical candidate. This guide provides a comprehensive framework for assessing the chemical stability of 3-(2-bromophenyl)oxetan-3-amine hydrochloride, offering insights into potential degradation pathways and outlining robust methodologies for its evaluation.

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[4] This information is critical for determining appropriate storage conditions, retest periods, and shelf life.[5] For a novel compound like 3-(2-bromophenyl)oxetan-3-amine hydrochloride, a thorough understanding of its intrinsic stability is a foundational component of early-stage drug development.

Molecular Structure and Potential Intrinsic Instabilities

The chemical structure of 3-(2-bromophenyl)oxetan-3-amine hydrochloride dictates its potential degradation pathways. Three key structural motifs warrant close examination:

  • The Oxetane Ring: While generally more stable than epoxides, the four-membered oxetane ring possesses significant ring strain (approximately 106 kJ·mol⁻¹), making it susceptible to ring-opening reactions under harsh acidic or basic conditions, or at elevated temperatures.[6] However, oxetanes have been shown to be more metabolically stable and resistant to hydrolysis compared to carbonyl groups.[2][3]

  • The Amine Hydrochloride: Amine salts, particularly those of primary amines, can be hygroscopic and their aqueous solutions may have an acidic pH due to hydrolysis.[7][8] This acidic environment could potentially catalyze the degradation of other functional groups within the molecule.

  • The 2-Bromophenyl Group: The carbon-bromine bond on the aromatic ring can be susceptible to photolytic cleavage, leading to the formation of radical species and subsequent degradation products. Compounds with extended conjugation are more likely to absorb light at wavelengths that can cause photodegradation.[9]

Strategic Approach to Stability Assessment: A Phased Investigation

A comprehensive stability assessment should be conducted in a phased approach, beginning with forced degradation studies to identify potential degradation products and pathways, followed by accelerated and long-term stability studies under ICH-prescribed conditions.[10][11][12]

Phase 1: Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than those it would likely encounter during storage.[12][13] This helps to rapidly identify likely degradation products and establish the specificity of the analytical methods.[11] For 3-(2-bromophenyl)oxetan-3-amine hydrochloride, the following stress conditions are recommended:

  • Acidic and Basic Hydrolysis: Treatment with aqueous solutions of hydrochloric acid (e.g., 0.1 M HCl) and sodium hydroxide (e.g., 0.1 M NaOH) at elevated temperatures (e.g., 60°C) will probe the stability of the oxetane ring and the molecule as a whole to pH-mediated degradation.[14]

  • Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), will assess the susceptibility of the amine and other parts of the molecule to oxidation.

  • Thermal Degradation: The solid compound should be subjected to high temperatures (e.g., 80°C) to evaluate its thermal stability.

  • Photostability: The compound should be exposed to a combination of UV and visible light as per ICH Q1B guidelines to determine its sensitivity to light-induced degradation.[14]

A key objective of forced degradation is to achieve a target degradation of 5-20%.[14] If excessive degradation is observed, the stress conditions should be moderated.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Data Interpretation API API Stock Solution (e.g., in Methanol/Water) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Expose Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Expose Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Expose Thermal Thermal (Solid State) (e.g., 80°C) API->Thermal Expose Photo Photolytic (ICH Q1B Compliant) API->Photo Expose Neutralization Neutralization (for Acid/Base) Acid->Neutralization Base->Neutralization Dilution Dilution to Target Concentration Oxidation->Dilution Thermal->Dilution Photo->Dilution Neutralization->Dilution HPLC Stability-Indicating HPLC-UV/MS Dilution->HPLC Profile Degradation Profile HPLC->Profile Pathway Identify Degradation Products & Propose Pathways Profile->Pathway

Caption: Workflow for forced degradation studies.

Phase 2: Formal Stability Studies (ICH Guidelines)

Based on the insights from forced degradation, formal stability studies should be initiated according to ICH Q1A(R2) guidelines.[15]

Stability StudyStorage ConditionTesting Frequency (Minimum)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RHEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[5][15][16]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH0, 3, and 6 months.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, and 6 months.[15]

Analytical Methodology: A Stability-Indicating Approach

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of 3-(2-bromophenyl)oxetan-3-amine hydrochloride and the increase in its degradation products.[17]

Primary Analytical Technique: HPLC-UV/MS

A reverse-phase High-Performance Liquid Chromatography (HPLC) method coupled with both Ultraviolet (UV) and Mass Spectrometric (MS) detection is the recommended primary analytical technique.

  • Chromatographic Separation: A C18 column is a suitable starting point for method development. The mobile phase will likely consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) run in a gradient elution mode to ensure separation of the parent compound from all potential degradation products.

  • UV Detection: A photodiode array (PDA) detector should be used to monitor the elution profile at multiple wavelengths. This is essential for assessing peak purity and detecting any co-eluting impurities.

  • Mass Spectrometric Detection: Coupling the HPLC to a mass spectrometer is invaluable for the identification and structural elucidation of degradation products.

Method Validation

The chosen analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. This includes validation of specificity, linearity, range, accuracy, precision, and robustness.

Anticipated Degradation Profile and Pathways

Based on the known chemistry of the constituent functional groups, a hypothetical degradation pathway can be proposed. This serves as a starting point for the identification of actual degradants observed during the stability studies.

Potential Degradation Products
  • Hydrolytic Degradation: Under harsh acidic or basic conditions, the oxetane ring may undergo nucleophilic attack by water, leading to the formation of a diol.

  • Photodegradation: UV light exposure could lead to the cleavage of the C-Br bond, potentially forming a phenyl radical that could then react further.

  • Oxidative Degradation: The primary amine is a potential site for oxidation.

Hypothetical Degradation Pathway

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation cluster_oxidation Oxidation Parent 3-(2-Bromophenyl)oxetan-3-amine (Parent Compound) Diol 1-(2-Bromophenyl)-2-(hydroxymethyl)propane-1,2-diol (Oxetane Ring Opening) Parent->Diol H₂O, H⁺ or OH⁻ Debrominated 3-Phenyloxetan-3-amine (Debromination) Parent->Debrominated OxidizedAmine Oxidized Amine Species (e.g., Nitroso, Nitro) Parent->OxidizedAmine [O] Biphenyl Biphenyl Dimer (Radical Coupling) Debrominated->Biphenyl Radical Dimerization

Caption: Hypothetical degradation pathways for 3-(2-bromophenyl)oxetan-3-amine hydrochloride.

Data Interpretation and Reporting

All quantitative data from the stability studies should be summarized in clear, well-structured tables. The percentage of remaining parent compound, the levels of individual and total degradation products, and any changes in physical appearance should be documented at each time point.

Sample Data Summary Table
Time PointStorage ConditionAssay (% of Initial)Individual Impurity A (%)Total Impurities (%)Appearance
0-100.0< 0.05< 0.05White crystalline solid
3 Months40°C / 75% RH98.50.250.45White crystalline solid
6 Months40°C / 75% RH97.20.500.90Off-white solid

Conclusion and Recommendations

This technical guide provides a robust framework for a comprehensive investigation into the stability of 3-(2-bromophenyl)oxetan-3-amine hydrochloride. By systematically evaluating the impact of pH, temperature, light, and oxidation, a clear understanding of the molecule's degradation profile can be established. The insights gained from these studies are essential for guiding formulation development, defining appropriate storage and handling procedures, and ensuring the quality, safety, and efficacy of any potential drug product. A proactive and scientifically rigorous approach to stability testing is a cornerstone of successful pharmaceutical development.

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Exploratory

literature review of 3-aminooxetane derivatives in medicinal chemistry

An In-Depth Technical Guide to 3-Aminooxetane Derivatives in Medicinal Chemistry Authored by a Senior Application Scientist Introduction: The Rise of a Privileged Scaffold In the landscape of modern drug discovery, the r...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Aminooxetane Derivatives in Medicinal Chemistry

Authored by a Senior Application Scientist

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern drug discovery, the relentless pursuit of novel chemical matter with optimized pharmacological profiles has led medicinal chemists to explore beyond the traditional, often flat, aromatic structures. Among the scaffolds that have gained significant traction, the oxetane ring—a four-membered oxygen-containing heterocycle—has emerged as a uniquely valuable motif.[1][2][3] Its appeal lies in a compelling combination of low molecular weight, inherent polarity, and a distinct three-dimensional geometry.[2][3][4][5] This guide provides an in-depth review of a particularly important subclass: 3-aminooxetane derivatives. We will explore the strategic rationale for their use, delve into key synthetic methodologies, examine their application through illustrative case studies, and discuss their unique reactivity, providing researchers and drug development professionals with a comprehensive understanding of this powerful building block.

Part 1: The Strategic Value of the 3-Aminooxetane Moiety

The incorporation of a 3-aminooxetane is rarely a random design choice; it is a strategic decision driven by the motif's profound and predictable influence on a molecule's physicochemical properties. These effects are critical for overcoming common challenges in drug development, such as poor solubility, metabolic instability, and off-target activity.

Physicochemical Property Modulation

The true power of the 3-aminooxetane scaffold lies in its ability to fine-tune key drug-like properties:

  • Solubility and Lipophilicity: The inherent polarity of the oxetane ring often leads to a significant improvement in aqueous solubility.[1][6] Crucially, this is achieved without a substantial increase in lipophilicity. Seminal work by Carreira and Rogers-Evans demonstrated that an oxetane ring could serve as a polar isostere for a gem-dimethyl group, effectively blocking metabolic sites while reducing the lipophilicity (cLogP).[6] A study by AstraZeneca further highlighted this by comparing 3-aminooxetane motifs with aminocyclopropane and aminocyclobutane derivatives, finding that the oxetane lowered the distribution coefficient (logD) by approximately 0.8 units.[6]

  • Basicity (pKa) Reduction: The strong electron-withdrawing nature of the oxetane's oxygen atom exerts a powerful inductive effect that significantly lowers the basicity of a proximal amino group. This modulation is critical for reducing off-target liabilities, such as hERG inhibition, which is often associated with basic amines. The effect is distance-dependent, lowering the pKaH by approximately 1.9 units when the oxetane is in the β-position and 0.7 units when it is in the γ-position.[1] This allows chemists to mitigate basicity-related issues while retaining necessary polar interactions.

  • Metabolic Stability: Oxetanes can enhance metabolic stability by acting as "metabolic blockers" for adjacent, vulnerable positions.[1][6] Furthermore, the ring itself displays notable stability. While oxetanes can be metabolized, often through ring-opening by microsomal epoxide hydrolase (mEH), this can be a favorable pathway that diverts metabolism away from cytochrome P450 (CYP) enzymes, thereby reducing the risk of drug-drug interactions.[1] Studies have shown that 3-substituted oxetanes are generally more metabolically stable than their 2-substituted counterparts.[6]

  • Three-Dimensionality (3D) and Vectorial Exit: The puckered, sp³-rich nature of the oxetane ring introduces conformational restriction and a well-defined three-dimensional shape.[5] This increased 3D character is highly desirable for improving binding selectivity and exploring unoccupied regions of a target's binding pocket. The 3-amino group provides a well-defined exit vector off the rigid core, allowing for precise positioning of further substituents.

Table 1: Impact of Oxetane Introduction on Physicochemical Properties
PropertyObservationRationale/CausalityRepresentative Citation
Lipophilicity (LogD/cLogP) Significant decreaseThe polar oxygen atom and dipole moment of the ring increase hydrophilicity compared to carbocyclic or alkyl analogues.[6]
Aqueous Solubility Generally increasedEnhanced polarity and hydrogen bond accepting capability of the oxetane oxygen.[1][7]
Amine Basicity (pKa) Substantial reductionStrong inductive electron-withdrawing effect from the ring oxygen atom.[1]
Metabolic Stability Often improvedCan act as a steric shield for metabolically labile positions; may redirect metabolism away from CYP enzymes.[1][6]
Molecular Shape Increased sp³ fraction and 3D characterThe strained, non-planar four-membered ring structure provides conformational rigidity.[2][5]

Part 2: Synthetic Strategies for Accessing 3-Aminooxetane Derivatives

The widespread adoption of the 3-aminooxetane motif has been enabled by the development of robust and scalable synthetic routes. The most common strategies leverage commercially available building blocks like oxetan-3-one and 3-aminooxetane itself.[2][3][4]

Key Synthetic Pathways

The primary disconnections for incorporating the 3-aminooxetane scaffold involve forming the C-N bond at the 3-position or utilizing a pre-formed 3-aminooxetane for further elaboration.

A Oxetan-3-one F N-Substituted 3-Aminooxetane A->F Reductive Amination (e.g., NaBH(OAc)3) B Primary/Secondary Amine (R1R2NH) B->F Reductive Amination (e.g., NaBH(OAc)3) C 3-Aminooxetane G N-(Oxetan-3-yl) Amide C->G Amide Coupling (e.g., HATU, EDCI) H N-Aryl-3-Aminooxetane C->H Buchwald-Hartwig or SNAr D Acyl Chloride / Carboxylic Acid (R-COCl / R-COOH) D->G Amide Coupling (e.g., HATU, EDCI) E Aryl Halide (Ar-X) E->H Buchwald-Hartwig or SNAr

Caption: Core synthetic routes to 3-aminooxetane derivatives.

Experimental Protocol: Reductive Amination of Oxetan-3-one

This protocol describes a general, self-validating procedure for the synthesis of an N-substituted 3-aminooxetane, a cornerstone reaction in this field.[1][2][4] The causality behind each step is explained to provide field-proven insight.

Objective: To synthesize N-benzyl-3-aminooxetane from oxetan-3-one and benzylamine.

Materials:

  • Oxetan-3-one (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (catalytic, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup & Imine Formation:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM.

    • Add oxetan-3-one (1.0 eq) and benzylamine (1.1 eq). A slight excess of the amine ensures complete consumption of the ketone.

    • Causality: The reaction is performed under anhydrous conditions because the reducing agent, NaBH(OAc)₃, and the intermediate iminium ion are moisture-sensitive. The initial step is the formation of a hemiaminal, which then dehydrates to form an imine (or more accurately, an iminium ion in the presence of acid). Adding a catalytic amount of acetic acid can accelerate this step by protonating the hemiaminal's hydroxyl group, making it a better leaving group (water).

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes.

    • Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive than agents like NaBH₄, preventing the undesired reduction of the starting ketone. Its mildness allows for a one-pot procedure where the imine formation and reduction occur concurrently. The portion-wise addition at 0 °C helps to control any exotherm.

  • Reaction Monitoring & Quenching:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the oxetan-3-one starting material.

    • Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Causality: Quenching with a mild base neutralizes any remaining acid and decomposes the excess borohydride reagent, which is observed as gas evolution (hydrogen). This step is crucial for a safe and effective workup.

  • Workup & Isolation:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Causality: The aqueous washes remove inorganic salts and water-soluble impurities. Brine helps to break up any emulsions and further dry the organic layer. Drying with MgSO₄ removes residual water before solvent evaporation.

  • Purification:

    • Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-3-aminooxetane.

    • Causality: Chromatography separates the desired product from unreacted amine, over-alkylated byproducts, and other minor impurities, providing the final, validated compound. Characterization by ¹H NMR, ¹³C NMR, and HRMS is required to confirm structure and purity.

Part 3: Applications in Drug Discovery - Case Studies

The theoretical benefits of the 3-aminooxetane scaffold are validated by its successful incorporation into numerous clinical and preclinical drug candidates.

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

The development of BTK inhibitors for autoimmune diseases and B-cell malignancies provides a canonical example of the utility of the 3-aminooxetane motif.

  • Rilzabrutinib (Sanofi): Rilzabrutinib is an FDA-approved covalent, reversible BTK inhibitor.[1] In its development, a key challenge was to modulate the basicity of the heterocyclic core to optimize potency and pharmacokinetic properties. The introduction of an oxetane substituent on a benzoazepine core led to a pKa decrease from 4.0 to 2.8.[1] This oxetane-containing compound uniquely combined reduced basicity with improved cell potency, while maintaining excellent solubility and metabolic stability.[1] Co-crystal structures revealed the oxetane oriented towards the solvent-exposed region, highlighting its role in fine-tuning physicochemical properties without disrupting key binding interactions.[1]

cluster_0 Lead Optimization Challenge cluster_1 Strategic Solution cluster_2 Improved Profile A High Basicity of Core Scaffold B hERG Liability Poor Selectivity Suboptimal PK A->B Leads to C Introduce 3-Aminooxetane Derivative B->C Address with D Reduced Basicity (pKa ↓) Improved Solubility C->D Achieves E Reduced hERG Risk Enhanced Potency Favorable PK D->E Results in

Caption: Logic flow for incorporating oxetanes in BTK inhibitors.

Case Study: Modulating Permeability and PK Profiles

In other programs, the 3-aminooxetane motif has been used to strike a delicate balance between solubility and permeability.

  • JAK Inhibitors: In the development of Janus kinase (JAK) inhibitors for rheumatoid arthritis, researchers sought to improve the pharmacokinetic profile of a lead compound. Replacing a piperazine moiety with a 3-aminooxetane-substituted piperazine resulted in a derivative with significantly higher plasma exposure and bioavailability.[5] This improvement was attributed to the oxetane's ability to modulate the basicity of the piperazine, leading to better overall drug-like properties.[5]

Table 2: Selected Examples of 3-Aminooxetane Derivatives in Drug Discovery
Compound ClassTargetRationale for 3-Aminooxetane InclusionCitation
Rilzabrutinib BTKReduce amine basicity, improve cell potency and solubility.[1]
Crenolanib FLT3/PDGFRUsed as a key building block to construct the final molecule with desired kinase inhibitory activity.[8]
JAK Inhibitor JAKModulate piperazine basicity to improve pharmacokinetic profile (exposure, bioavailability).[5]
C-kit Inhibitor C-kit KinaseThe 3-aminooxetane motif was a core component of the pharmacophore.[8]

Part 4: Unique Reactivity - The Amphoteric Nature of 3-Aminooxetanes

Beyond their role as stable structural components, 3-aminooxetanes possess unique and previously underappreciated reactivity. They can behave as versatile 1,3-amphoteric molecules, where the nitrogen atom acts as a nucleophile and the C2/C4 carbons of the strained ring act as electrophilic sites.[9][10]

This dual reactivity allows them to participate in formal [3+2] annulation reactions with various polarized π-systems (like isocyanates or even CO₂).[9][10] This provides a convergent and efficient pathway to valuable nitrogen-containing heterocycles, significantly expanding the synthetic utility of the 3-aminooxetane core beyond simple N-functionalization.[9][11] This discovery positions 3-aminooxetanes as stable, readily accessible, and highly versatile synthons for diversity-oriented synthesis.[9][10]

Conclusion and Future Outlook

The 3-aminooxetane scaffold has firmly established itself as a privileged motif in medicinal chemistry. Its ability to predictably and favorably modulate key physicochemical properties—solubility, lipophilicity, basicity, and metabolic stability—provides a powerful tool for overcoming common drug discovery hurdles. The development of robust synthetic routes has made this scaffold readily accessible, and its successful application in numerous drug discovery programs, including the FDA-approved BTK inhibitor Rilzabrutinib, serves as a powerful validation of its utility. As synthetic methodologies continue to evolve and our understanding of its subtle electronic and conformational effects deepens, the strategic deployment of 3-aminooxetane derivatives is set to accelerate the development of the next generation of innovative therapeutics.

References
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  • 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - Chemical Science (RSC Publishing). Royal Society of Chemistry. [Link]

  • New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. - F1000Research. F1000Research. [Link]

  • Full article: Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis. Taylor & Francis Online. [Link]

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  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. American Chemical Society. [Link]

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society. [Link]

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Protocols & Analytical Methods

Method

Application Note: Strategic Derivatization of 3-(2-Bromophenyl)oxetan-3-amine Hydrochloride for Novel Compound Libraries

Abstract: This document provides a detailed guide for the synthesis of novel chemical entities starting from 3-(2-Bromophenyl)oxetan-3-amine hydrochloride. This versatile building block is of significant interest in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the synthesis of novel chemical entities starting from 3-(2-Bromophenyl)oxetan-3-amine hydrochloride. This versatile building block is of significant interest in medicinal chemistry, primarily due to the favorable physicochemical properties imparted by the oxetane motif, such as improved solubility and metabolic stability.[1][2][3][4] The starting material offers two orthogonal synthetic handles for diversification: a primary amine and an aryl bromide. This guide outlines field-proven protocols for selective functionalization at each site, including N-acylation, N-alkylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination, enabling the rapid generation of diverse compound libraries for drug discovery programs.

Introduction: The Strategic Value of the Oxetane Scaffold

The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable motif in modern drug discovery.[1][5] Its incorporation into molecular scaffolds can significantly enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability by acting as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functions.[2][6] The starting material, 3-(2-Bromophenyl)oxetan-3-amine hydrochloride, capitalizes on these benefits while providing two distinct and chemically addressable points for molecular elaboration.

The primary amine at the C3 position allows for the introduction of a wide array of substituents via amide bond formation or alkylation. Concurrently, the 2-bromophenyl group serves as a classic substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl or aryl-amine systems. This dual reactivity allows for a modular and strategic approach to library synthesis.

A critical consideration in all subsequent protocols is the stability of the oxetane ring. While generally stable, the strained four-membered ring can be susceptible to ring-opening under strongly acidic conditions.[7] Therefore, the described methods prioritize neutral or basic conditions to preserve the integrity of the core scaffold.

Synthetic Pathways and Core Protocols

The derivatization strategy for 3-(2-Bromophenyl)oxetan-3-amine is bifurcated, targeting either the amine or the aryl bromide. The hydrochloride salt must first be neutralized in situ or via a separate workup step to liberate the free amine for reactions at the nitrogen center.

G cluster_amine Amine Functionalization cluster_bromide Aryl Bromide Functionalization start 3-(2-Bromophenyl)oxetan-3-amine (Free Base) acylation N-Acyl Derivatives (Amides) start->acylation Acyl Chloride/Anhydride, Base alkylation N-Alkyl Derivatives (Secondary/Tertiary Amines) start->alkylation Alkyl Halide, Base or Reductive Amination suzuki C-C Bond Formation (Biaryls, etc.) start->suzuki Boronic Acid, Pd Catalyst, Base buchwald C-N Bond Formation (Diaryl Amines, etc.) start->buchwald Amine, Pd Catalyst, Base

Figure 1: Key derivatization pathways from the 3-(2-Bromophenyl)oxetan-3-amine core structure.

Pathway A: Functionalization of the Primary Amine

For these reactions, the free amine is generated from the hydrochloride salt by treatment with a suitable base (e.g., triethylamine, DIPEA, or aqueous NaHCO₃).

Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry.[8] The reaction of the primary amine with an acylating agent, such as an acyl chloride or acid anhydride, proceeds rapidly and cleanly in the presence of a non-nucleophilic base to neutralize the acidic byproduct.[9]

Protocol 1: General Procedure for N-Acylation

  • Reagent Preparation: To a solution of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride (1.0 equiv) in dichloromethane (DCM, ~0.1 M), add triethylamine (TEA, 2.2 equiv). Stir for 10 minutes at room temperature to generate the free amine.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (1.1 equiv) or acid anhydride (1.1 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired N-acyl derivative.

ParameterConditionRationale
Acylating Agent Acyl Chloride, AnhydrideHighly reactive electrophiles for efficient amide formation.[10]
Base Triethylamine, DIPEAScavenges the HCl or carboxylic acid byproduct, preventing protonation of the starting amine.
Solvent DCM, THF, ACNAprotic solvents that do not interfere with the reaction.
Temperature 0 °C to RTInitial cooling controls the exothermicity of the reaction.

Table 1: Summary of typical conditions for N-Acylation.

N-alkylation can be achieved using alkyl halides, but this method often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as potential quaternization.[11] For cleaner mono-alkylation, reductive amination is the preferred method, involving the condensation of the amine with an aldehyde or ketone to form an imine, followed by in-situ reduction.

Protocol 2: General Procedure for Reductive Amination

  • Reagent Preparation: Dissolve 3-(2-Bromophenyl)oxetan-3-amine hydrochloride (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (~0.1 M).

  • Imine Formation: Add acetic acid (0.1 equiv) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv), in portions.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate or DCM/methanol gradient) to afford the N-alkylated product.

ParameterConditionRationale
Carbonyl Source Aldehyde or KetoneReacts with the primary amine to form an imine/enamine intermediate.
Reducing Agent NaBH(OAc)₃, NaBH₃CNMild reducing agents that selectively reduce the iminium ion in the presence of the carbonyl.
Solvent DCE, MeOH, THFSolvents compatible with both imine formation and reduction.
Catalyst Acetic Acid (optional)Catalyzes the dehydration step to form the imine.

Table 2: Summary of typical conditions for N-Alkylation via Reductive Amination.

Pathway B: Functionalization of the Aryl Bromide

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. The 2-bromophenyl moiety is an ideal substrate for these transformations.

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) and is a cornerstone of modern synthetic chemistry for constructing biaryl structures.[12][13][14] The choice of catalyst, ligand, and base is crucial for achieving high yields.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine 3-(2-Bromophenyl)oxetan-3-amine hydrochloride (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf)-DCM (0.05 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DME/water (4:1) to a concentration of ~0.1 M.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (silica gel) to yield the desired biaryl derivative.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_ox Oxidative Addition Ar-Pd(II)(Br)L₂ pd0->pd_ox:f0 Ar-Br pd_trans Transmetalation Ar-Pd(II)(R)L₂ pd_ox:f0->pd_trans:f0 R-B(OH)₂ Base pd_red Reductive Elimination Ar-R pd_trans:f0->pd_red:f0 pd_red:f0->pd0 Product Released

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Common, effective palladium sources for cross-coupling.
Boron Reagent Boronic Acid / EsterThe organometallic nucleophile for C-C bond formation.[15]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid and facilitates the transmetalation step.
Solvent Dioxane/H₂O, DME/H₂OA mixture of organic solvent and water is often required to dissolve all components.

Table 3: Summary of typical conditions for Suzuki-Miyaura Coupling.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[16][17] This reaction is highly versatile but requires specialized, bulky, electron-rich phosphine ligands to facilitate the crucial reductive elimination step.[18][19]

Protocol 4: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 equiv, in this case, the product from Pathway A), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 0.04-0.08 equiv), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv) to an oven-dried reaction vessel.

  • Solvent Addition: Add a degassed, anhydrous aprotic solvent such as toluene or 1,4-dioxane (~0.1 M).

  • Reaction Conditions: Seal the vessel and heat the mixture to 90-110 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with water. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Separate the layers, extract the aqueous phase with ethyl acetate (2x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (silica gel) to obtain the desired C-N coupled product.

G cluster_buchwald Buchwald-Hartwig Catalytic Cycle pd0_b Pd(0)L pd_ox_b Oxidative Addition Ar-Pd(II)(Br)L pd0_b->pd_ox_b:f0 Ar-Br pd_amide Amide Formation Ar-Pd(II)(NR₂)L pd_ox_b:f0->pd_amide:f0 HNR₂ Base pd_red_b Reductive Elimination Ar-NR₂ pd_amide:f0->pd_red_b:f0 pd_red_b:f0->pd0_b Product Released

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

ParameterConditionRationale
Catalyst/Ligand Pd₂(dba)₃ / XPhos, SPhosBulky, electron-rich ligands are essential for promoting the reductive elimination of the C-N bond.[20]
Amine Source Primary/Secondary AminesThe nucleophile for C-N bond formation.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Strong bases required to deprotonate the amine or the intermediate palladium-amine complex.
Solvent Toluene, Dioxane (anhydrous)Anhydrous aprotic solvents are critical for reaction success.

Table 4: Summary of typical conditions for Buchwald-Hartwig Amination.

Conclusion

3-(2-Bromophenyl)oxetan-3-amine hydrochloride is a powerful and versatile building block for constructing novel and diverse chemical libraries. By leveraging the orthogonal reactivity of its primary amine and aryl bromide functionalities, researchers can strategically access a wide range of derivatives. The protocols outlined in this application note provide robust and reproducible methods for N-acylation, N-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. Careful selection of reagents and adherence to the specified conditions will ensure high yields while preserving the integrity of the valuable oxetane core, ultimately accelerating the drug discovery and development process.

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Application

Application Notes and Protocols for 3-(2-Bromophenyl)oxetan-3-amine hydrochloride in Central Nervous System (CNS) Drug Discovery

Introduction: The Oxetane Scaffold as a Privileged Motif in CNS Drug Discovery The development of novel therapeutics for Central Nervous System (CNS) disorders is a formidable challenge, primarily due to the stringent re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxetane Scaffold as a Privileged Motif in CNS Drug Discovery

The development of novel therapeutics for Central Nervous System (CNS) disorders is a formidable challenge, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB) and achieving desired pharmacokinetic and pharmacodynamic profiles. In recent years, the oxetane motif has emerged as a valuable building block in medicinal chemistry for its ability to favorably modulate the physicochemical properties of drug candidates.[1][2] The strained four-membered ether ring introduces polarity and three-dimensionality, which can lead to improved aqueous solubility, metabolic stability, and reduced lipophilicity—all desirable attributes for CNS drugs.[1][3]

This application note focuses on 3-(2-Bromophenyl)oxetan-3-amine hydrochloride , a compound that combines the benefits of the 3-aminooxetane core with a bromophenyl group. The 3-aminooxetane scaffold provides a rigid framework with a defined spatial orientation of the amine and aryl substituents, making it an attractive starting point for library synthesis and structure-activity relationship (SAR) studies. The bromophenyl moiety is a common feature in CNS-active compounds and serves as a versatile handle for further chemical modifications, for instance, through cross-coupling reactions to explore a wider chemical space.[4][5]

Given its structural features, 3-(2-Bromophenyl)oxetan-3-amine hydrochloride is a promising candidate for targeting key players in neurotransmission, such as monoamine transporters and G-protein coupled receptors (GPCRs). This document provides a comprehensive guide for researchers to explore the potential of this compound in CNS drug discovery, detailing protocols for in vitro characterization and in vivo evaluation.

Physicochemical Properties and CNS Drug-Likeness

Successful CNS drugs typically fall within a specific range of physicochemical properties that favor BBB penetration and target engagement.[1][3] The introduction of the oxetane ring is intended to optimize these parameters.

PropertyTypical Range for CNS DrugsPredicted Advantage of the Oxetane Motif
Molecular Weight (MW) < 450 DaLow molecular weight contribution
Lipophilicity (cLogP) 2 - 4Can reduce lipophilicity compared to gem-dimethyl or carbonyl groups
Topological Polar Surface Area (TPSA) 40 - 90 ŲContributes to polarity without excessive TPSA
Hydrogen Bond Donors (HBD) ≤ 3The primary amine is a key HBD
Hydrogen Bond Acceptors (HBA) ≤ 7The oxetane oxygen acts as an HBA

Hypothesized CNS Targets and Rationale

The 3-(2-Bromophenyl)oxetan-3-amine scaffold bears resemblance to known monoamine transporter inhibitors. The primary amine is a key pharmacophoric element for interaction with the substrate binding sites of the serotonin transporter (SERT) and the dopamine transporter (DAT). Dysregulation of these transporters is implicated in a range of psychiatric and neurodegenerative disorders, including depression, anxiety, and Parkinson's disease.

Furthermore, the rigid structure and the potential for derivatization of the amine and the phenyl ring make this compound a candidate for screening against various GPCRs, such as serotonin (5-HT) and dopamine (D) receptors, which are critical targets in psychopharmacology.

PART 1: In Vitro Characterization

A systematic in vitro evaluation is the first step to understanding the biological activity and drug-like properties of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride.

Experimental Workflow for In Vitro Profiling

G cluster_0 Primary Screening cluster_1 ADME/Tox Profiling Target Binding Target Binding Functional Activity Functional Activity Target Binding->Functional Activity Functional Potency (IC50/EC50) BBB Permeability BBB Permeability Metabolic Stability Metabolic Stability CYP450 Inhibition CYP450 Inhibition Cytotoxicity Cytotoxicity Compound Compound Compound->Target Binding Binding Affinity (Ki) Compound->BBB Permeability PAMPA Compound->Metabolic Stability Microsomal Stability Compound->CYP450 Inhibition Drug-Drug Interaction Risk Compound->Cytotoxicity Cell Viability (CC50) G cluster_0 Pharmacokinetics cluster_1 Pharmacodynamics & Efficacy Lead Compound Lead Compound PK Study Brain and Plasma Concentrations Lead Compound->PK Study Dose Administration Behavioral Models Behavioral Models Lead Compound->Behavioral Models Test for Therapeutic Effect PK Study->Behavioral Models Establish Dose-Exposure- Response Relationship

Caption: In vivo evaluation workflow for a lead CNS compound.

Protocol 5: Rodent Behavioral Models

The choice of the behavioral model depends on the hypothesized mechanism of action and the intended therapeutic indication.

A. Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used model to assess the anxiolytic or anxiogenic effects of a compound. [6][7] Animals:

  • Adult male rats or mice

Apparatus:

  • A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

Procedure:

  • Habituation: Acclimatize the animals to the testing room for at least 60 minutes before the test. [8]2. Dosing: Administer 3-(2-Bromophenyl)oxetan-3-amine hydrochloride or vehicle via the desired route (e.g., intraperitoneal, oral) at a specific time before the test.

  • Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes. [7]4. Data Collection: Record the time spent and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis: Anxiolytic compounds are expected to increase the time spent and/or the number of entries into the open arms.

B. Forced Swim Test (FST) for Antidepressant-Like Activity

The FST is a common screening tool for potential antidepressant drugs.

Animals:

  • Adult male mice

Apparatus:

  • A transparent cylinder filled with water.

Procedure:

  • Dosing: Administer the test compound or vehicle.

  • Test Session: Place the mouse in the water-filled cylinder for 6 minutes.

  • Data Collection: Record the total time the animal remains immobile during the last 4 minutes of the test.

  • Data Analysis: A significant decrease in immobility time suggests an antidepressant-like effect.

C. 6-OHDA-Lesioned Rat Model of Parkinson's Disease

This model is used to evaluate compounds for their potential to alleviate motor deficits associated with Parkinson's disease. [9] Animals:

  • Adult male rats

Procedure:

  • Lesioning: Unilaterally inject the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to deplete dopamine in the striatum.

  • Behavioral Testing: After a recovery period, assess motor function using tests such as:

    • Apomorphine-induced rotations: Measure the number of contralateral rotations after administering a dopamine agonist. A reduction in rotations suggests a therapeutic effect.

    • Cylinder test: Assess forelimb use asymmetry.

  • Dosing: Administer the test compound and evaluate its effect on the motor deficits.

Conclusion

3-(2-Bromophenyl)oxetan-3-amine hydrochloride represents a promising starting point for the discovery of novel CNS-active agents. The strategic incorporation of the 3-aminooxetane scaffold is intended to confer advantageous physicochemical properties for CNS drug development. The protocols outlined in this application note provide a comprehensive framework for a systematic evaluation of this compound, from initial in vitro profiling to in vivo assessment of its therapeutic potential. The data generated from these studies will be crucial in elucidating its mechanism of action, establishing structure-activity relationships, and guiding the optimization of this chemical series towards a clinical candidate.

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Method

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-(2-Bromophenyl)oxetan-3-amine Hydrochloride

Introduction: The Strategic Value of a Unique Building Block In modern medicinal chemistry, the pursuit of novel chemical matter with optimized drug-like properties is paramount. The strategic incorporation of small, str...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Unique Building Block

In modern medicinal chemistry, the pursuit of novel chemical matter with optimized drug-like properties is paramount. The strategic incorporation of small, strained ring systems has emerged as a powerful tactic to enhance key physicochemical parameters. The oxetane ring, a four-membered oxygen-containing heterocycle, is particularly noteworthy. When used as a bioisosteric replacement for commonly employed groups like gem-dimethyl or carbonyl moieties, it can confer profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while also increasing the three-dimensional character of a molecule.[1][2][3]

The molecule 3-(2-Bromophenyl)oxetan-3-amine hydrochloride is a bifunctional building block of significant interest. It combines the beneficial properties of the 3-amino-3-aryloxetane core with the synthetic versatility of an ortho-substituted aryl bromide.[4] This bromine atom serves as a robust synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the scaffold and the exploration of the surrounding chemical space.[5][6][7] Such derivatization is crucial in the development of inhibitors for various disease-related targets, including kinases and enzymes.[4][8]

This guide provides detailed experimental protocols for two of the most powerful and widely used cross-coupling reactions—the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation—using 3-(2-Bromophenyl)oxetan-3-amine hydrochloride as the starting material. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot these procedures effectively.

Foundational Principles: The Palladium Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis.[9] Most of these transformations proceed through a common, well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7][10] Understanding this fundamental mechanism is critical for rational optimization and troubleshooting.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (in this case, the C-Br bond) of the electrophile, forming a new Pd(II) complex.

  • Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The nucleophilic coupling partner displaces the halide on the palladium center.

  • Reductive Elimination: The two organic partners are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10][11]

Palladium Catalytic Cycle General Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) pd2_complex R-Pd(II)L_n-X (Oxidative Adduct) pd0->pd2_complex  Regeneration pd2_final R-Pd(II)L_n-Nu pd2_complex->pd2_final  + Nucleophile  - M-X pd2_final->pd0  Formation of  New Bond product R-Nu (Coupled Product) pd2_final->product re_text Reductive Elimination oa_text Oxidative Addition tm_text Transmetalation / Coordination reagents R-X (Aryl Halide) reagents->pd2_complex nucleophile Nu-M (Nucleophile) nucleophile->pd2_final

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Application Protocol 1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is an exceptionally powerful method for constructing carbon-carbon bonds, particularly for creating biaryl structures that are prevalent in pharmaceuticals.[12][13] This protocol details the coupling of the aryl bromide moiety of the title compound with a generic boronic acid or ester.

Causality in Experimental Design
  • Handling the HCl Salt: The starting material is a hydrochloride salt. The amine is protonated, rendering it non-nucleophilic and potentially interfering with the base. Therefore, at least two equivalents of base are required: one to neutralize the HCl salt and a second to drive the catalytic cycle.

  • Catalyst Selection: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is a robust, commercially available, and highly effective pre-catalyst for a wide range of Suzuki couplings involving aryl bromides. The dppf ligand provides a good balance of electron-donating properties and steric bulk to facilitate both oxidative addition and reductive elimination.

  • Base and Solvent System: A combination of an aqueous carbonate base (like K₂CO₃ or Cs₂CO₃) and a water-miscible organic solvent (like 1,4-dioxane or DME) is standard. The base activates the boronic acid, and the water is essential for the transmetalation step.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials and Reagents:

  • 3-(2-Bromophenyl)oxetan-3-amine hydrochloride

  • Aryl or heteroaryl boronic acid (or pinacol ester)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 3-(2-Bromophenyl)oxetan-3-amine hydrochloride (1.0 eq), the boronic acid/ester (1.2 - 1.5 eq), and the carbonate base (K₂CO₃, 3.0 eq or Cs₂CO₃, 2.5 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.02 - 0.05 eq).

  • Solvent Addition & Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction). The mixture should be vigorously stirred.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with continued stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the desired biaryl product.

Quantitative Data Summary

ParameterRepresentative ValueRationale
Boronic Acid/Ester1.2 - 1.5 eqEnsures complete consumption of the limiting aryl bromide.
Base (K₂CO₃ / Cs₂CO₃)2.5 - 3.0 eqNeutralizes HCl salt and facilitates the catalytic cycle.
Catalyst Loading (Pd(dppf)Cl₂)2 - 5 mol%Balances reaction efficiency with cost and ease of removal.
Solvent Ratio (Dioxane:H₂O)4:1 to 5:1Optimizes solubility of organic and inorganic reagents.
Temperature80 - 100 °CProvides sufficient thermal energy to drive the reaction.
Expected Yield 60 - 90% Dependent on the specific boronic acid used.

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reagents -> degas -> react -> workup -> extract -> purify -> product; }

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Application Protocol 2: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides.[14] It allows for the formation of C-N bonds with a broad range of amines under relatively mild conditions, making it indispensable in drug discovery.[15]

Causality in Experimental Design
  • Catalyst System: This reaction is highly dependent on the ligand used. Bulky, electron-rich phosphine ligands are required to promote the challenging C-N reductive elimination step.[11] Modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) paired with ligands like XPhos or RuPhos are highly active and reliable.

  • Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. They are strong enough to deprotonate the amine nucleophile (or its N-H bond once coordinated to palladium) but are too sterically hindered to compete as nucleophiles themselves.[15]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are required to prevent quenching of the strong base and interference with the catalytic intermediates.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials and Reagents:

  • 3-(2-Bromophenyl)oxetan-3-amine hydrochloride

  • Primary or secondary amine nucleophile

  • Palladium Pre-catalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a pre-catalyst, e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or 1,4-Dioxane, anhydrous

  • Diethyl ether or tert-Butyl methyl ether (TBME)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup (Glovebox Recommended): Inside an inert atmosphere glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 - 0.05 eq) and the base (NaOtBu, 2.5 eq) to a dry reaction vial or flask.

  • Reagent Addition: Add 3-(2-Bromophenyl)oxetan-3-amine hydrochloride (1.0 eq) and the amine nucleophile (1.2 eq).

  • Solvent Addition: Add anhydrous toluene or dioxane. Seal the vial tightly.

  • Reaction Execution: Remove the vial from the glovebox and place it in a preheated heating block (80-110 °C). Stir vigorously. Monitor the reaction by TLC or LC-MS. Typical reaction times are 2-24 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl.

  • Extraction: Dilute with diethyl ether or TBME and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with the organic solvent.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired arylated amine product.

Quantitative Data Summary

ParameterRepresentative ValueRationale
Amine Nucleophile1.2 eqA slight excess drives the reaction to completion.
Base (NaOtBu)2.5 eqA strong, non-nucleophilic base is essential for this C-N coupling.
Catalyst Loading2 - 5 mol%High activity of modern pre-catalysts allows for low loadings.
SolventAnhydrous TolueneAprotic solvent prevents quenching of the strong base.
Temperature80 - 110 °CRequired to overcome activation barriers, especially for reductive elimination.
Expected Yield 55 - 85% Highly dependent on the steric and electronic nature of the amine.

digraph "Buchwald Workflow" {
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setup -> reagents -> solvent -> react -> quench -> extract -> purify -> product; }

Caption: Experimental workflow for Buchwald-Hartwig amination.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficient base or wet reagents/solvents. 3. Reaction temperature too low.1. Use a fresh bottle of catalyst or a different pre-catalyst. 2. Use freshly dried solvents and ensure base is handled under inert gas. Increase base to 3.0 eq. 3. Increase temperature in 10 °C increments.
Formation of Debrominated Starting Material 1. Presence of water or protic sources. 2. For Suzuki, boronic acid decomposition.1. Rigorously dry all reagents and solvents. 2. Use high-purity boronic acid or switch to a more stable pinacol ester.
Formation of Homo-coupled Byproducts 1. For Suzuki, side reactions of the boronic acid. 2. For Buchwald, catalyst decomposition at high temp.1. Lower the reaction temperature; ensure efficient degassing. 2. Use a more thermally stable ligand or lower the reaction temperature.
Difficult Purification 1. Residual palladium catalyst. 2. Byproducts with similar polarity to the product.1. Filter the crude product through a plug of silica or celite. Consider using a palladium scavenger. 2. Optimize the chromatography gradient or consider reverse-phase HPLC.

Conclusion

3-(2-Bromophenyl)oxetan-3-amine hydrochloride is a highly valuable and versatile building block for drug discovery programs. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide robust and reliable methods for its diversification. By leveraging the unique properties of the oxetane moiety and the synthetic flexibility of the aryl bromide handle, researchers can efficiently generate novel libraries of complex molecules with potentially enhanced pharmaceutical properties. A thorough understanding of the underlying reaction mechanisms and the rationale behind the chosen conditions is key to achieving success and innovation in the laboratory.

References

  • Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11247–11302. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(6), 948–979. Available at: [Link]

  • Dubois, M. A. J., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(10), 1736–1742. Available at: [Link]

  • Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025?. Available at: [Link]

  • MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Available at: [Link]

  • ResearchGate. Successive and selective Suzuki-Miyaura cross-coupling reaction using 3-bromophenyl B(dan) 2j as the starting material. Available at: [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Available at: [Link]

  • ChemRxiv. Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. Available at: [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • RSC Publishing. Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Available at: [Link]

  • ResearchGate. Study on Synthesis Of Oxetan-3-ol. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • National Institutes of Health. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]

  • YouTube. Palladium Cross-Coupling Reactions 1. An Introduction. Available at: [Link]

  • PubMed Central. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Available at: [Link]

  • SciSpace. Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Available at: [Link]

  • ResearchGate. Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd.... Available at: [Link]

  • National Institutes of Health. Taming 3-Oxetanyllithium Using Continuous Flow Technology. Available at: [Link]

  • Wiley Online Library. Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis. Available at: [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available at: [Link]

  • Reddit. [Named Reaction #2] Buchwald-Hartwig Amination. Available at: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • MDPI. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Available at: [Link]

Sources

Application

Application Note: Strategic Development of Kinase Inhibitors Using 3-(2-Bromophenyl)oxetan-3-amine Hydrochloride

Abstract Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has become a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[1][2] This guide provides a detailed framework for researchers and drug development professionals on the strategic use of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride , a versatile and high-value building block, for the synthesis and evaluation of novel kinase inhibitors. We will explore the rationale behind its design, provide detailed synthetic protocols, and outline robust methodologies for biochemical and cell-based validation.

Introduction: The Rationale for a Privileged Scaffold

The pursuit of novel kinase inhibitors often leverages "privileged scaffolds"—molecular frameworks that are predisposed to bind to specific biological targets. The title compound, 3-(2-Bromophenyl)oxetan-3-amine hydrochloride, is an exemplary starting material, strategically designed to incorporate several features that are highly advantageous in medicinal chemistry.

The Oxetane Moiety: A Modern Bioisostere

The four-membered oxetane ring has emerged as a valuable motif in drug design.[3] Unlike more traditional, lipophilic groups, the oxetane ring offers a unique combination of properties:

  • Improved Physicochemical Properties: It often enhances aqueous solubility and metabolic stability, critical parameters for drug candidates.[4][5]

  • Hydrogen Bond Acceptor: The oxygen atom in the strained ring acts as an effective hydrogen bond acceptor, capable of forming key interactions within the ATP-binding pocket of kinases, particularly with the hinge region.[6][7]

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to bioisosteres like dimethyl or carbonyl groups.[6]

  • Vectorial Exit Point: Its rigid, three-dimensional structure provides a defined exit vector for further chemical elaboration, allowing for precise exploration of the surrounding chemical space.

The Core Functionality: Synthetic Handles for Diversity

The true power of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride lies in its dual-functional design:

  • Primary Amine (-NH2): This group serves as a versatile nucleophile, ideal for forming amide bonds or for participating in Buchwald-Hartwig amination reactions. This allows for the straightforward connection of the core scaffold to various heterocyclic systems common in kinase inhibitors (e.g., pyrimidines, quinazolines).[8][9]

  • Bromophenyl (-Br): The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of a wide array of aryl or heteroaryl groups, facilitating extensive Structure-Activity Relationship (SAR) studies.[8][10]

This combination of a desirable physicochemical modulator (oxetane) with two orthogonal synthetic handles (amine and bromide) makes this compound an exceptional starting point for building diverse libraries of potential kinase inhibitors.

Compound Properties and Safe Handling

Before beginning any synthetic work, it is crucial to understand the properties and handling requirements of the starting material.

Physicochemical Data
PropertyValueSource
IUPAC Name 3-(2-bromophenyl)oxetan-3-amine;hydrochlorideN/A
Molecular Formula C₉H₁₁BrClNO[11]
Molecular Weight 264.55 g/mol [12]
CAS Number 1332765-90-8 (analog)[11]
Appearance White to off-white powder[12]
Purity Typically ≥97%[12]

Note: Data presented is for the closely related 2-chloro and 3-bromo analogs, as data for the specific 2-bromo isomer is limited. Researchers should always refer to the Certificate of Analysis for their specific lot.

Safety and Handling

3-(2-Bromophenyl)oxetan-3-amine hydrochloride should be handled with appropriate care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[11][13]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[13][14]

  • Storage: Keep the container tightly closed and store in a cool, dry place away from direct sunlight.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[15]

Synthetic Strategy and Experimental Protocols

The development of a kinase inhibitor library from this building block follows a logical and efficient workflow. The primary amine and the aryl bromide can be functionalized sequentially to generate a diverse set of final compounds.

Overall Synthetic Workflow

The following diagram illustrates a typical workflow for utilizing this building block in a drug discovery campaign.

G cluster_synthesis Synthesis & Derivatization cluster_screening Screening Cascade Start 3-(2-Bromophenyl)oxetan- 3-amine HCl Step1 Reaction at Amine (e.g., Amide Coupling) Start->Step1 Protocol 1 Step2 Reaction at Bromide (e.g., Suzuki Coupling) Step1->Step2 Protocol 2 Library Diverse Compound Library Step2->Library Biochem In Vitro Kinase Assays (IC50 Determination) Library->Biochem Primary Screen Cellular Cell-Based Assays (Target Engagement, Proliferation) Biochem->Cellular Validate Hits Lead Lead Candidate Cellular->Lead

Caption: High-level workflow for kinase inhibitor development.

Protocol 1: Amide Bond Formation via T3P Coupling

Causality: The primary amine is a strong nucleophile. Coupling it with a carboxylic acid is a fundamental and robust method to introduce diverse side chains. Propanephosphonic acid anhydride (T3P) is an excellent coupling reagent that is safe, effective, and leads to easy purification as the byproducts are water-soluble.[16]

Materials:

  • 3-(2-Bromophenyl)oxetan-3-amine hydrochloride (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • Propanephosphonic acid anhydride (T3P), 50% solution in EtOAc (1.5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(2-Bromophenyl)oxetan-3-amine hydrochloride and the carboxylic acid.

  • Add the anhydrous solvent to dissolve or suspend the reagents.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the base (TEA or DIPEA) and stir for 10 minutes.

  • Add the T3P solution dropwise. A slight exotherm may be observed.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous phase with an organic solvent (e.g., EtOAc, 3x).[16]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Causality: The C-Br bond on the phenyl ring is an ideal site for palladium-catalyzed cross-coupling. The Suzuki reaction allows for the formation of a C-C bond with a boronic acid or ester, enabling the introduction of various (hetero)aryl groups which can probe different pockets of the kinase active site.

Materials:

  • Bromophenyl-containing substrate from Protocol 1 (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq or Pd(dppf)Cl₂, 0.05 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/Water, Toluene/Water, or DMF)

Procedure:

  • In a reaction vessel, combine the bromophenyl substrate, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[8]

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.[8]

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography. In some cases, a palladium scavenger may be used to remove residual catalyst.[10]

Biochemical Evaluation of Inhibitory Activity

Once a library of compounds has been synthesized, the next critical step is to evaluate their ability to inhibit the target kinase(s). This is typically done using in vitro biochemical assays.[17][18]

In Vitro Screening Cascade

G A Compound Library B Primary Screen (Single Concentration, e.g., 1 µM) A->B C Dose-Response Assay (IC50 Determination) B->C Identify 'Hits' D Selectivity Profiling (Panel of Kinases) C->D Characterize Potency E Mechanism of Action (e.g., ATP Competition) D->E Assess Specificity F Validated Hit for Cellular Studies E->F Understand Binding

Caption: Workflow for in vitro kinase inhibitor characterization.

Protocol 3: General ADP-Glo™ Luminescent Kinase Assay

Causality: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[17] The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to kinase activity. An inhibitor will reduce ADP formation, leading to a lower signal.[17][19] This format is highly sensitive, amenable to high-throughput screening, and compatible with a wide range of kinases.[19]

Materials:

  • Target Kinase (e.g., EGFR, VEGFR2, Bcr-Abl)

  • Kinase-specific substrate (e.g., poly-GT for EGFR)

  • ATP solution

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 96- or 384-well microplates

Procedure:

  • Prepare Kinase Reaction: In each well of the microplate, add the kinase, its substrate, and the assay buffer.

  • Add Compound: Add the test compounds at various concentrations (typically a serial dilution). Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes).[19]

  • Stop Reaction & Deplete ATP: Add the ADP-Glo™ Reagent, which stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[19]

  • Detect ADP: Add the Kinase Detection Reagent. This reagent converts the ADP produced into ATP and simultaneously catalyzes a luciferase reaction to generate light. Incubate for 30-60 minutes at room temperature.[19]

  • Measure Luminescence: Read the plate on a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data and fit to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).[20]

Data Presentation: Potency and Selectivity

Results should be summarized in a clear format to compare the potency and selectivity of newly synthesized compounds.

Compound IDTarget Kinase: EGFR IC₅₀ (nM)Off-Target: VEGFR2 IC₅₀ (nM)Off-Target: Bcr-Abl IC₅₀ (nM)Selectivity Ratio (VEGFR2/EGFR)
Control (Erlotinib) 15>10,000>10,000>667
SYN-001 255,2008,500208
SYN-002 450600>10,0001.3
SYN-003 181504,3008.3

This table presents hypothetical data for illustrative purposes.

Cellular Validation of Lead Compounds

A potent inhibitor in a biochemical assay must be validated in a cellular context to confirm its therapeutic potential. Cell-based assays determine if the compound can enter cells, engage its target, and produce the desired biological effect (e.g., inhibit cancer cell growth).[20]

Target Pathway: EGFR Signaling

Many kinases operate within complex signaling cascades. Inhibiting a key kinase should block downstream signaling. The diagram below shows the EGFR pathway, a common target in oncology.[21]

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS pY Inhibitor Your Inhibitor (e.g., SYN-003) Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

Caption: Simplified EGFR signaling pathway and point of inhibition.

Protocol 4: Cell Proliferation Assay (MTT/XTT)

Causality: This assay measures the metabolic activity of cells, which is a proxy for cell viability and proliferation. Cancer cells dependent on a specific kinase (e.g., EGFR-mutant lung cancer cells) should stop proliferating and die when treated with an effective inhibitor.[22][23]

Materials:

  • Cancer cell line with known dependence on the target kinase (e.g., A431 for EGFR overexpression).

  • Complete cell culture medium.

  • Test compound and control inhibitor.

  • MTT or XTT reagent.

  • 96-well clear tissue culture plates.

Procedure:

  • Seed Cells: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat Cells: Add serial dilutions of the test compound to the wells. Include appropriate controls (DMSO vehicle, positive control inhibitor).

  • Incubate: Incubate the cells for 48-72 hours under standard cell culture conditions (37 °C, 5% CO₂).

  • Add Reagent: Add the MTT or XTT reagent to each well and incubate for 2-4 hours. Live cells will metabolize the reagent into a colored formazan product.

  • Measure Absorbance: Solubilize the formazan product (if using MTT) and read the absorbance on a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 5: Target Engagement by Western Blot

Causality: This is a direct measure of target engagement. A successful inhibitor should reduce the autophosphorylation of its target kinase or the phosphorylation of a direct downstream substrate.[22] For an EGFR inhibitor, we would expect to see a decrease in phosphorylated EGFR (p-EGFR).[24]

Materials:

  • Treated cells from a parallel experiment.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis equipment.

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-Actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Lyse Cells: After treating cells with the inhibitor for a short period (e.g., 1-4 hours), wash them with cold PBS and add lysis buffer.

  • Quantify Protein: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block and Probe: Block the membrane to prevent non-specific binding, then incubate with the primary antibody (e.g., anti-p-EGFR) overnight at 4 °C.

  • Secondary Antibody & Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and then apply the chemiluminescent substrate.

  • Image: Capture the signal using a digital imager.

  • Analysis: Analyze the band intensities. A dose-dependent decrease in the p-EGFR signal (normalized to total EGFR or a loading control like Actin) confirms target engagement.

Conclusion and Future Outlook

3-(2-Bromophenyl)oxetan-3-amine hydrochloride is a powerful and intelligently designed starting material for modern kinase inhibitor discovery. Its unique combination of a beneficial oxetane moiety and two versatile synthetic handles allows for the rapid and efficient generation of diverse chemical libraries. The protocols outlined in this guide provide a comprehensive roadmap—from initial synthesis to robust biochemical and cellular validation—enabling researchers to effectively leverage this building block in their quest for novel targeted therapeutics. Successful lead compounds identified through this workflow can then be advanced to further optimization, ADME/Tox profiling, and ultimately, in vivo efficacy studies.

References

  • BMG LABTECH (2020). Kinase assays. Available at: [Link]

  • Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • protocols.io (2023). In vitro kinase assay. Available at: [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). 3-(2-Chlorophenyl)oxetan-3-amine hydrochloride, Safety Data Sheet. Available at: [Link]

  • BPS Bioscience (n.d.). EGFR Kinase Assay Kit. Available at: [Link]

  • Zheng, Y., et al. (2019). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Druker, B. J. (2000). Lessons learned from the development of an Abl tyrosine kinase inhibitor for chronic myelogenous leukemia. Journal of Clinical Investigation. Available at: [Link]

  • Wikipedia (n.d.). Bcr-Abl tyrosine-kinase inhibitor. Available at: [Link]

  • Chang, C., et al. (2007). Receptor-Based Virtual Screening of EGFR Kinase Inhibitors from the NCI Diversity Database. Journal of Chemical Information and Modeling. Available at: [Link]

  • Bio-protocol (2022). In vitro kinase assay. Available at: [Link]

  • Hatcher, J. M., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]

  • Liu, X., et al. (2019). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Foley, D. J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • Kübler, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Available at: [Link]

  • Sharma, P. C., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • De-la-Cruz, L. K., et al. (2021). Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. Journal of Medicinal Chemistry. Available at: [Link]

  • Bio-protocol (2016). In vitro NLK Kinase Assay. Available at: [Link]

  • Wang, L., et al. (2020). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • Reaction Biology (n.d.). EGFR Assays & Drug Discovery Services. Available at: [Link]

  • Cancer Research (2020). A cell-based screening assay to identify novel kinase inhibitors. Available at: [Link]

  • ResearchGate (2023). In vitro kinase assay v1. Available at: [Link]

  • ResearchGate (2024). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Available at: [Link]

  • MDPI (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Available at: [Link]

  • Thermo Fisher Scientific (2025). SAFETY DATA SHEET - 4'-Bromoacetanilide. Available at: [Link]

  • Frontiers (2021). The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available at: [Link]

  • News-Medical.net (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Available at: [Link]

  • PubChem (n.d.). 3-Bromopentan-2-amine. Available at: [Link]

  • National Library of Medicine (2018). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Available at: [Link]

  • ACS Publications (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. Available at: [Link]

  • MDPI (2020). Chemical Space Exploration of Oxetanes. Available at: [Link]

  • Recipharm (2018). Development of a Synthesis of Kinase Inhibitor AKN028. Available at: [Link]

  • National Library of Medicine (2009). The background, discovery and clinical development of BCR-ABL inhibitors. Available at: [Link]

  • National Library of Medicine (2012). Development and Strategies of VEGFR-2/KDR Inhibitors. Available at: [Link]

  • National Library of Medicine (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). Available at: [Link]

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Method

Application Notes and Protocols: The Strategic Use of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride in Fragment-Based Screening

Introduction: Rationale for a Privileged Fragment In the landscape of modern drug discovery, fragment-based drug discovery (FBDD) has emerged as a potent strategy for identifying high-quality lead compounds.[1][2][3] Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for a Privileged Fragment

In the landscape of modern drug discovery, fragment-based drug discovery (FBDD) has emerged as a potent strategy for identifying high-quality lead compounds.[1][2][3] Unlike traditional high-throughput screening (HTS), which often yields large, complex hits with challenging optimization profiles, FBDD focuses on smaller, simpler molecules ("fragments") that typically bind with lower affinity but exhibit higher ligand efficiency.[4] This approach allows for a more rational and efficient exploration of chemical space, often leading to leads with superior physicochemical properties.

This application note details the utility and protocols for deploying 3-(2-Bromophenyl)oxetan-3-amine hydrochloride , a fragment meticulously designed to offer multiple strategic advantages in a screening campaign. This fragment synergistically combines two highly sought-after chemical motifs: the 3-amino-oxetane and the 2-bromophenyl group .

  • The Oxetane Moiety: The strained four-membered oxetane ring is a contemporary bioisostere for gem-dimethyl and carbonyl groups.[5][6] Its inclusion confers several benefits:

    • Improved Physicochemical Properties: Oxetanes can enhance aqueous solubility, reduce lipophilicity (LogD), and improve metabolic stability.[5][7]

    • Three-Dimensionality: The non-planar structure of the oxetane ring promotes exploration of three-dimensional binding pockets, moving away from the "flatland" of traditional aromatic-heavy fragments.[5][7]

    • Basicity Modulation: The oxetane ring adjacent to the amine group attenuates the amine's basicity (pKa), which can be crucial for optimizing pharmacokinetics and reducing off-target effects.[5][6]

  • The 2-Bromophenyl Group: The ortho-substituted bromophenyl ring provides a versatile handle for subsequent hit-to-lead optimization.[8]

    • Vectorial Elaboration: The bromine atom serves as a well-defined vector for chemical elaboration through a plethora of established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic and directional growth of the fragment into unoccupied regions of the target's binding site.

    • Probing Interactions: The bromine atom itself can engage in halogen bonding or other non-covalent interactions within the protein binding pocket, providing valuable structural information.

This fragment is therefore not just a random assortment of atoms, but a carefully considered starting point for a structure-guided drug discovery campaign.

Physicochemical Properties of the Fragment

A clear understanding of the fragment's properties is paramount for designing effective screening experiments and interpreting the results.

PropertyValue (Estimated/Typical)Significance in FBDD
Molecular Weight 264.55 g/mol (as HCl salt)Conforms to the "Rule of Three" (MW < 300 Da), ensuring it operates within fragment space.[3][9]
Formula C9H11BrClNO
Appearance White to off-white powderImportant for assessing solubility and solution quality.
Purity ≥97%High purity is critical to ensure that any observed activity is due to the intended molecule.
Aqueous Solubility High (as hydrochloride salt)Essential for preparing high-concentration stock solutions required for detecting weak-affinity interactions.
cLogP ~1.5 - 2.5A balanced lipophilicity helps to avoid non-specific binding while allowing for membrane permeability if needed.
Hydrogen Bond Donors 2 (as free base)
Hydrogen Bond Acceptors 2 (as free base)

Screening Workflow: From Hit Identification to Validation

A successful fragment screening campaign relies on a robust and logical workflow. The primary goal is to identify true binding events and eliminate false positives through orthogonal validation.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Triage & Validation cluster_2 Structural Elucidation & Elaboration Prep Fragment Solubilization (e.g., in DMSO/Buffer) Screen Biophysical Screen (e.g., Thermal Shift Assay) Prep->Screen High Concentration (0.1-2 mM) Triage Hit Prioritization (Binding Signal, LE) Screen->Triage Initial Hits Ortho Orthogonal Validation (e.g., SPR or NMR) Triage->Ortho Dose Dose-Response Curve (Determine Kd) Ortho->Dose Xtal X-ray Crystallography or NMR Dose->Xtal Validated Hit SBDD Structure-Based Design (Fragment Growing) Xtal->SBDD

Caption: A typical workflow for a fragment-based drug discovery campaign.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

DSF, commonly known as the Thermal Shift Assay (TSA), is a rapid and cost-effective method for primary fragment screening. It measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding. A positive ΔTm indicates that the fragment stabilizes the protein.

Causality: We choose TSA for the primary screen due to its high throughput, low protein consumption, and its ability to directly measure physical binding without the need for an enzymatic assay. It is an excellent first-pass filter for identifying fragments that engage the target.

Materials:

  • Target protein of high purity (>95%) and stability.

  • 3-(2-Bromophenyl)oxetan-3-amine hydrochloride.

  • SYPRO Orange dye (5000x stock in DMSO).

  • Screening buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). Note: Buffer components must be optimized for protein stability.

  • Quantitative PCR (qPCR) instrument with a thermal ramping protocol.

  • Optical-quality 96- or 384-well PCR plates.

Procedure:

  • Protein Preparation:

    • Dilute the target protein in the screening buffer to a final concentration of 2-5 µM. This concentration must be optimized to give a robust unfolding transition.

    • Prepare a master mix of protein and SYPRO Orange dye. A final dye concentration of 5x is typical. Mix gently and protect from light.

  • Fragment Preparation:

    • Prepare a 100 mM stock solution of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride in 100% DMSO.

    • Create a working stock plate by diluting the stock solution to 10 mM in DMSO.

  • Assay Plate Setup (20 µL final volume):

    • Dispense 19.8 µL of the protein/dye master mix into each well of the PCR plate.

    • Add 0.2 µL of the 10 mM fragment stock solution to the appropriate wells for a final fragment concentration of 100 µM (and 1% final DMSO concentration).

    • Include control wells:

      • No Ligand Control: Add 0.2 µL of 100% DMSO (protein unfolding in the absence of a ligand).

      • No Protein Control: Add 19.8 µL of buffer/dye mix and 0.2 µL of DMSO (background fluorescence).

  • Data Acquisition:

    • Seal the plate, centrifuge briefly to collect the contents, and incubate at room temperature for 15 minutes.

    • Place the plate in the qPCR instrument.

    • Run a melt curve experiment:

      • Initial temperature: 25 °C.

      • Final temperature: 95 °C.

      • Ramp rate: 1 °C/minute.

      • Acquire fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature. The resulting curve should be sigmoidal.

    • Determine the Tm by fitting the curve to a Boltzmann equation or by calculating the peak of the first derivative (-dF/dT).

    • Calculate the thermal shift (ΔTm) for the fragment: ΔTm = Tm (fragment) - Tm (DMSO control) .

    • A ΔTm ≥ 2 °C is generally considered a significant shift and a preliminary hit.

Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique that provides real-time, label-free detection of binding events.[10][11] It is an excellent orthogonal method to validate hits from a primary screen like TSA and can provide valuable kinetic and affinity data.[12][13]

Causality: We use SPR for validation because it measures a different physical principle (change in refractive index upon binding) than TSA, thus reducing the likelihood of technology-specific artifacts.[14] It also provides quantitative data on binding affinity (KD), which is crucial for ranking and prioritizing fragments.

Materials:

  • SPR instrument (e.g., Biacore, Carterra).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Target protein with an available amine group for coupling (e.g., lysine).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Running buffer (e.g., HBS-EP+).

  • 3-(2-Bromophenyl)oxetan-3-amine hydrochloride.

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol to achieve a density of ~8,000-12,000 Response Units (RU).

    • A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization to allow for reference subtraction.

  • Binding Analysis:

    • Prepare a dilution series of the fragment in running buffer (e.g., 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM, and a zero-concentration blank). The concentration range should bracket the expected weak affinity (high µM to low mM).

    • Inject the fragment solutions over the target and reference surfaces at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response in real-time.

    • After each injection, allow for dissociation, followed by a regeneration step if necessary.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Plot the steady-state binding response against the fragment concentration.

    • Fit the data to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (KD).

    • A confirmed hit will show a concentration-dependent binding response and a measurable KD, typically in the range of 10 µM to 1 mM for a fragment.

Hit Elaboration and Fragment Growing Strategies

Once 3-(2-Bromophenyl)oxetan-3-amine hydrochloride is validated as a binder, the next crucial step is to leverage its chemical features for potency improvement.[8] This process, known as fragment-to-lead optimization, is best guided by structural information from X-ray crystallography or NMR.[1][15]

Fragment_Elaboration cluster_0 Structure-Guided Design cluster_1 Chemical Elaboration via Suzuki Coupling cluster_2 Chemical Elaboration via Sonogashira Coupling Fragment Validated Hit 3-(2-Bromophenyl)oxetan-3-amine Xtal Co-crystal Structure Reveals Binding Mode & Exit Vectors Fragment->Xtal Suzuki Suzuki Coupling (Boronic Acids) Xtal->Suzuki Vector on Bromine Sonogashira Sonogashira Coupling (Alkynes) Xtal->Sonogashira Vector on Bromine Product1 Aryl/Heteroaryl Addition (Probes new interactions) Suzuki->Product1 Product2 Linear Extension (Reaches distant pockets) Sonogashira->Product2

Caption: Potential strategies for growing the initial fragment hit.

Proposed Synthetic Elaboration (Example: Suzuki Coupling):

Assuming a co-crystal structure shows that the bromine atom points towards a solvent-exposed region of the binding pocket, a Suzuki coupling reaction can be employed to "grow" the fragment.

  • Objective: To install a new aryl or heteroaryl group at the 2-position of the phenyl ring to engage with a nearby sub-pocket.

  • Reaction:

    • Reactants: 3-(2-Bromophenyl)oxetan-3-amine (as the free base or a protected form) and a desired boronic acid (e.g., 3-pyridylboronic acid).

    • Catalyst: A palladium catalyst (e.g., Pd(PPh3)4).

    • Base: A suitable base (e.g., K2CO3 or Cs2CO3).

    • Solvent: A solvent mixture (e.g., Dioxane/Water).

  • Rationale: This strategy allows for the rapid generation of a small library of analogues, each probing the target with a different chemical moiety. The resulting compounds can then be re-assayed to build a structure-activity relationship (SAR) and guide further design.

Conclusion

3-(2-Bromophenyl)oxetan-3-amine hydrochloride is a high-value fragment for screening campaigns. Its design incorporates features that address key challenges in modern drug discovery: improving physicochemical properties, ensuring three-dimensionality, and providing a clear, actionable path for hit-to-lead optimization. The protocols outlined in this note provide a robust framework for its successful application, from initial screening and validation to rational, structure-guided elaboration. By leveraging the unique combination of the 3-amino-oxetane and the 2-bromophenyl motifs, researchers can significantly enhance the probability of discovering novel, high-quality lead compounds.

References

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48. [Link]

  • Chem Help ASAP. (2024). fragment-based drug discovery (FBDD) & access to drug research. YouTube. [Link]

  • Li, Q., & Li, D. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 189. [Link]

  • X-Chem. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. [Link]

  • WuXi AppTec. (2022). Introduction into Fragment Based Drug Discovery. YouTube. [Link]

  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. [Link]

  • Kier, B. G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13276–13306. [Link]

  • de Esch, I. J. P., et al. (2022). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 65(1), 84–99. [Link]

  • de Graaf, C., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 92. [Link]

  • Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. [Link]

  • Allen, M., et al. (2015). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Journal of Biomolecular Screening, 20(4), 478-487. [Link]

  • Pellecchia, M., et al. (2008). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Current Opinion in Biotechnology, 19(4), 348-354. [Link]

  • Li, Q. (2020). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry, 63(20), 11376-11390. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: From a Nuisance to a Desirable Structural Motif. Angewandte Chemie International Edition, 49(26), 4516-4529. [Link]

  • Holvey, C. E., et al. (2025). Fragment-based drug discovery: A graphical review. Drug Discovery Today. [Link]

  • Johansson, J. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. DiVA portal. [Link]

  • Research and Reviews. (2024). Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. [Link]

  • Ciulli, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(2), 173-182. [Link]

  • Al-Zoubi, R. M., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 265, 116086. [Link]

  • Creative Biolabs. (n.d.). Fragment-to-Lead. [Link]

  • LibreTexts Chemistry. (2024). Synthesis of Amines. [Link]

  • Evotec. (n.d.). Crystallographic Fragment Screening Services. [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]

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Application

scale-up synthesis of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride derivatives

An Application Guide for the Robust, Scalable Synthesis of 3-(2-Bromophenyl)oxetan-3-amine Hydrochloride and Its Derivatives Abstract This application note provides a comprehensive, in-depth technical guide for the multi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Robust, Scalable Synthesis of 3-(2-Bromophenyl)oxetan-3-amine Hydrochloride and Its Derivatives

Abstract

This application note provides a comprehensive, in-depth technical guide for the multi-kilogram scale-up synthesis of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride, a key building block in modern drug discovery. The oxetane motif is increasingly utilized by medicinal chemists to enhance physicochemical properties such as aqueous solubility and metabolic stability.[1][2] However, the inherent ring strain and susceptibility of the oxetane ring to acidic conditions pose significant challenges for robust, large-scale synthesis.[3][4][5] This guide details a validated, multi-step synthetic route commencing from commercially available 2-bromobenzonitrile. We emphasize process safety, the rationale behind methodological choices, in-process controls (IPCs), and strategies to mitigate common scale-up pitfalls. The protocols herein are designed to be self-validating, ensuring high purity, yield, and reproducibility for researchers and process chemists in the pharmaceutical industry.

Strategic Approach: Retrosynthetic Analysis and Route Selection

The successful scale-up of any chemical process hinges on a robust and well-considered synthetic strategy. The target molecule, 3-(2-Bromophenyl)oxetan-3-amine, presents two primary challenges: the construction of the sterically hindered quaternary center and the preservation of the sensitive oxetane ring throughout the multi-step sequence.

Retrosynthetic Analysis

A logical disconnection of the target hydrochloride salt leads back to the free amine, which can be envisioned as arising from the reduction of a nitrile precursor. This nitrile intermediate, in turn, can be constructed from a key tertiary alcohol formed via the addition of an organometallic species to oxetan-3-one. This approach is strategically sound for scale-up as it utilizes readily available starting materials and builds complexity in a controlled manner.

G Target 3-(2-Bromophenyl)oxetan-3-amine HCl FreeBase 3-(2-Bromophenyl)oxetan-3-amine Target->FreeBase Salt Formation Nitrile 3-(2-Bromophenyl)oxetan-3-carbonitrile FreeBase->Nitrile Nitrile Reduction Alcohol 3-(2-Bromophenyl)oxetan-3-ol Nitrile->Alcohol Hydroxyl -> Nitrile Conversion SM1 2-Bromobenzonitrile Alcohol->SM1 Grignard-type Addition to Nitrile SM2 Oxetane Precursor (e.g., 1,3-dichloro-2-(chloromethyl)-2-propanol) Alcohol->SM2 Oxetane Formation

Caption: Retrosynthetic analysis of the target compound.

Rationale for the Chosen Synthetic Pathway

The selected forward synthesis involves three key transformations designed for scalability and robustness:

  • Organometallic Addition to 2-Bromobenzonitrile: This approach leverages the electrophilicity of the nitrile carbon. A key intermediate, 3-chloro-2-(chloromethyl)propyl magnesium chloride, can be prepared and reacted with 2-bromobenzonitrile. The subsequent intramolecular cyclization upon workup forms the oxetane ring and the desired tertiary alcohol in a convergent manner. This avoids the isolation of potentially unstable organometallic oxetane species.

  • Nitrile Reduction via Catalytic Hydrogenation: While laboratory-scale reductions often employ potent reagents like Lithium Aluminum Hydride (LiAlH₄), these are undesirable for large-scale operations due to safety concerns and difficult workups.[6] Catalytic hydrogenation using catalysts such as Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C) offers a safer, more environmentally benign, and highly efficient alternative for converting the nitrile to the primary amine.[7]

  • Crystallization of the Hydrochloride Salt: Formation of the hydrochloride salt serves multiple purposes: it facilitates purification by crystallization, removes process-related impurities, and provides a stable, solid form of the final product with improved handling characteristics compared to the free-base oil.[8]

Process Safety and Hazard Management

A thorough understanding and mitigation of potential hazards are paramount for a safe scale-up.

  • Brominated Aromatics: 2-Bromobenzonitrile is a toxic and irritant substance. All handling should occur in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Accidental contact should be addressed by immediately flushing the affected area with copious amounts of water.[10]

  • Organometallic Reagents: Grignard reagents are highly reactive, flammable, and moisture-sensitive. The reaction must be conducted under a strictly inert atmosphere (Nitrogen or Argon) in anhydrous solvents. The initial formation and subsequent reaction with the nitrile can be highly exothermic; therefore, controlled addition rates and efficient reactor cooling are critical to prevent thermal runaways.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be properly grounded and purged of all oxygen before introducing hydrogen. The catalyst, particularly Raney Nickel, can be pyrophoric and must be handled as a slurry or under an inert atmosphere.

  • Acid Handling: Concentrated hydrochloric acid is corrosive and releases toxic fumes. Use appropriate PPE, including acid-resistant gloves and a face shield, and always perform additions in a well-ventilated area.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a nominal 1 kg output of the final product. All operations should be conducted in appropriately sized reactors by trained personnel.

Step 1: Synthesis of 3-(2-Bromophenyl)oxetan-3-carbonitrile

This step combines the Grignard addition and the oxetane ring formation into a single, efficient process.

G start 2-Bromobenzonitrile + 1,3-dichloro-2-(chloromethyl)-2-propanol + Mg turnings process Grignard Formation & Addition/Cyclization start->process product 3-(2-Bromophenyl)oxetan-3-carbonitrile process->product

Caption: Workflow for Step 1: Nitrile Intermediate Synthesis.

Materials

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Bromobenzonitrile182.021.00 kg5.491.0
Magnesium Turnings24.31147 g6.041.1
1,3-Dichloro-2-(chloromethyl)propan-2-ol177.461.08 kg6.041.1
Anhydrous Tetrahydrofuran (THF)72.1112 L--
Iodine253.81~1 g (catalyst)--

Protocol

  • Reactor Setup: Charge a 20 L dry, inerted reactor with magnesium turnings and a crystal of iodine.

  • Grignard Initiation: Add approximately 500 mL of the anhydrous THF. In a separate addition funnel, charge the 1,3-dichloro-2-(chloromethyl)propan-2-ol. Add a small portion (~50 mL) of the chloro-alcohol solution to the magnesium. Gentle heating may be required to initiate the reaction, as evidenced by heat evolution and disappearance of the iodine color.

  • Grignard Formation: Once initiated, add the remaining chloro-alcohol solution dropwise while maintaining the internal reactor temperature between 40-50 °C using external cooling. After the addition is complete, stir the mixture for an additional 2 hours at 45 °C to ensure complete formation of the Grignard reagent.

  • Nitrile Addition: Cool the reactor to 0-5 °C. Dissolve the 2-bromobenzonitrile in 2 L of anhydrous THF and add this solution dropwise to the Grignard reagent, ensuring the internal temperature does not exceed 10 °C.

  • Reaction and Cyclization: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 12-16 hours. The reaction progress can be monitored by HPLC or TLC for the disappearance of 2-bromobenzonitrile.

  • Workup and Isolation: Carefully quench the reaction by slowly adding 5 L of a saturated aqueous ammonium chloride solution, maintaining the temperature below 20 °C. Separate the organic layer. Extract the aqueous layer twice with 2 L portions of methyl tert-butyl ether (MTBE). Combine all organic layers, wash with brine (2 L), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or silica gel chromatography to yield 3-(2-Bromophenyl)oxetan-3-carbonitrile as a pale yellow oil. (Expected yield: 65-75%).

Step 2: Catalytic Hydrogenation to 3-(2-Bromophenyl)oxetan-3-amine

Protocol

Materials

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3-(2-Bromophenyl)oxetan-3-carbonitrile252.101.00 kg3.971.0
Raney Nickel (Ra-Ni, 50% slurry in water)-~100 g (wet weight)-10% w/w
Anhydrous Methanol32.0410 L--
Ammonia (7N solution in Methanol)17.03500 mL--
Hydrogen Gas (H₂)2.02-->50 psi

Protocol

  • Reactor Setup: Charge a suitable hydrogenation reactor (e.g., a Parr shaker or stirred autoclave) with the 3-(2-Bromophenyl)oxetan-3-carbonitrile, methanol, and the methanolic ammonia solution. The ammonia is added to prevent the formation of secondary amine byproducts.

  • Catalyst Addition: Under a stream of nitrogen, carefully add the Raney Nickel slurry. Caution: Raney Nickel is pyrophoric and must not be allowed to dry in the presence of air.

  • Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to 50-100 psi.

  • Reaction: Begin vigorous stirring and heat the reactor to 40-50 °C. The reaction is monitored by the uptake of hydrogen. Once hydrogen uptake ceases (typically 6-12 hours), the reaction is complete.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Celite pad with the catalyst should be kept wet with water at all times and disposed of according to safety protocols to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(2-Bromophenyl)oxetan-3-amine as an oil. This crude product is typically of sufficient purity to be used directly in the next step. (Expected yield: 90-98%).

Step 3: Formation and Isolation of the Hydrochloride Salt

Protocol

Materials

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Crude 3-(2-Bromophenyl)oxetan-3-amine256.13~1.01 kg~3.941.0
Isopropanol (IPA)60.108 L--
Hydrogen Chloride (2M in Diethyl Ether)36.46~2.2 L~4.41.1
Methyl tert-butyl ether (MTBE)88.155 L--

Protocol

  • Dissolution: Dissolve the crude amine in isopropanol in a clean, dry reactor.

  • Salt Formation: Cool the solution to 0-5 °C with stirring. Slowly add the hydrogen chloride solution. A white precipitate will begin to form.[8]

  • Crystallization: After the addition is complete, continue to stir the slurry at 0-5 °C for 1-2 hours. Then, slowly add MTBE as an anti-solvent to ensure complete precipitation.

  • Isolation: Filter the solid product using a Büchner funnel or centrifuge. Wash the filter cake with cold MTBE (2 x 1 L).

  • Drying: Dry the solid product in a vacuum oven at 40-50 °C until a constant weight is achieved. This yields 3-(2-Bromophenyl)oxetan-3-amine hydrochloride as a white to off-white crystalline solid. (Expected yield: 85-95% from the amine).

Analytical Characterization and Quality Control

The final product should be analyzed to confirm its identity, purity, and quality.

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMRConforms to the structure
Identity Mass Spectrometry (ESI+)[M+H]⁺ corresponds to the free base (m/z ~256, 258)
Purity HPLC≥ 98.0%
Residual Solvents GC-HSIPA, MTBE, Methanol ≤ 0.3%
Melting Point DSC / Melting Point ApparatusReport value (e.g., 250-255 °C)
FTIR Infrared SpectroscopyShows characteristic N-H⁺ stretches (~2400-2800 cm⁻¹)[8]

Conclusion

This application note outlines a robust, safe, and scalable synthetic route to 3-(2-Bromophenyl)oxetan-3-amine hydrochloride. By selecting a pathway that avoids hazardous reagents and incorporates efficient, industrially viable transformations like catalytic hydrogenation, this protocol provides a reliable method for producing this valuable building block on a multi-kilogram scale. The detailed procedural steps, safety considerations, and analytical controls ensure that researchers and drug development professionals can implement this synthesis with confidence, accelerating the development of novel oxetane-containing therapeutics.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • W. B. Motherwell, et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting, University of Illinois Urbana-Champaign. [Link]

  • Chemistry LibreTexts (2023). Synthesis of Amines. LibreTexts project. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • ICL Industrial Products (n.d.). Bromine Safety Handbook. ICL Group Sustainability. [Link]

  • Dolly Corporation (2023). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation Blog. [Link]

  • Xu, T., Leng, X., Huang, S., & Wang, X. (2018). Study on Synthesis Of Oxetan-3-ol. Proceedings of the 2018 3rd International Conference on Materials Science, Energy Technology and Environmental Engineering (MSETEE 2018). [Link]

  • Teplov, D., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Teva Pharmaceutical Industries Ltd. (2010). Method for salt preparation.

Sources

Method

Application Notes and Protocols for the Design of Compound Libraries Based on the 3-(2-Bromophenyl)oxetan-3-amine Scaffold

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the 3-(2-Bromophenyl)oxetan-3-amine Scaffold in Drug Discovery The ox...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 3-(2-Bromophenyl)oxetan-3-amine Scaffold in Drug Discovery

The oxetane motif has emerged as a valuable privileged scaffold in modern medicinal chemistry. Its incorporation into small molecules can significantly enhance physicochemical properties such as aqueous solubility and metabolic stability, while reducing lipophilicity.[1][2] The 3-aminooxetane substructure, in particular, offers a three-dimensional exit vector for molecular elaboration, enabling a more thorough exploration of chemical space compared to traditional flat aromatic scaffolds. When combined with a 2-bromophenyl group, the resulting 3-(2-bromophenyl)oxetan-3-amine scaffold becomes a powerful platform for the generation of diverse compound libraries. The bromine atom serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

These application notes provide a comprehensive guide to the synthesis of the 3-(2-bromophenyl)oxetan-3-amine scaffold and its subsequent derivatization to generate a compound library suitable for high-throughput screening. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and safety considerations.

Overall Workflow for Compound Library Synthesis

The generation of a compound library from the 3-(2-bromophenyl)oxetan-3-amine scaffold can be conceptualized as a "build-couple-transform" paradigm.[3] First, the core scaffold is synthesized. Next, the amino group is functionalized (coupled) with a diverse set of building blocks. Finally, the bromophenyl group is modified (transformed) using various cross-coupling reactions to introduce another layer of diversity.

G cluster_0 Scaffold Synthesis cluster_1 Library Generation A Oxetan-3-one B 3-(2-Bromophenyl)oxetan-3-ol A->B Grignard Reaction C 3-Azido-3-(2-bromophenyl)oxetane B->C Mitsunobu Reaction D 3-(2-Bromophenyl)oxetan-3-amine C->D Reduction E N-Boc Protected Scaffold D->E Boc Protection F Diversification of Bromophenyl Group (Suzuki, Buchwald-Hartwig, Sonogashira) E->F G Boc Deprotection F->G H Amide Coupling of Amino Group G->H I Final Compound Library H->I

Figure 1: Overall workflow for the synthesis and derivatization of the 3-(2-Bromophenyl)oxetan-3-amine scaffold.

Part 1: Synthesis of the Core Scaffold: 3-(2-Bromophenyl)oxetan-3-amine

The synthesis of the core scaffold is achieved in a three-step sequence starting from the commercially available oxetan-3-one.

Step 1.1: Synthesis of 3-(2-Bromophenyl)oxetan-3-ol via Grignard Reaction

This reaction establishes the carbon-carbon bond between the oxetane and the 2-bromophenyl ring. The Grignard reagent is prepared in situ from 1,2-dibromobenzene and magnesium, followed by addition of oxetan-3-one.

Protocol:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus must be flame-dried under a stream of nitrogen to ensure anhydrous conditions.[4]

  • Grignard Reagent Formation:

    • To the flask, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to initiate the reaction.

    • In the dropping funnel, place a solution of 1,2-dibromobenzene (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the dibromobenzene solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed.

    • Add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Reaction with Oxetan-3-one:

    • Cool the Grignard reagent to 0 °C using an ice bath.

    • Add a solution of oxetan-3-one (1.1 eq) in anhydrous diethyl ether dropwise to the Grignard reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup:

    • Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 3-(2-bromophenyl)oxetan-3-ol.

Parameter Value
Reactants
1,2-Dibromobenzene1.0 eq
Magnesium Turnings1.2 eq
Oxetan-3-one1.1 eq
Reaction Conditions
SolventAnhydrous Diethyl Ether
Grignard Formation Temp.Room Temperature to Reflux
Reaction Temperature0 °C to Room Temperature
Reaction Time3-4 hours
Product
Representative Yield60-75%
Step 1.2: Synthesis of 3-Azido-3-(2-bromophenyl)oxetane via Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the tertiary alcohol to an azide with inversion of stereochemistry.[5] Hydrazoic acid, which is highly toxic and explosive, is generated in situ from sodium azide and an acid. Extreme caution must be exercised during this step.[6]

Protocol:

  • Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet.

  • Reaction:

    • To a solution of 3-(2-bromophenyl)oxetan-3-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

    • In a separate flask, prepare a solution of hydrazoic acid by carefully adding a solution of sodium azide (2.0 eq) in water to a cooled (0 °C) solution of an acid (e.g., acetic acid) in THF. Caution: Hydrazoic acid is highly toxic and explosive. This step must be performed in a well-ventilated fume hood behind a blast shield.

    • Slowly add the prepared hydrazoic acid solution to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 3-azido-3-(2-bromophenyl)oxetane.

Step 1.3: Synthesis of 3-(2-Bromophenyl)oxetan-3-amine via Reduction of the Azide

The azide is reduced to the primary amine using a standard reducing agent such as lithium aluminum hydride or by catalytic hydrogenation.

Protocol (Catalytic Hydrogenation):

  • Apparatus Setup: A flask suitable for hydrogenation (e.g., a Parr shaker bottle) is charged with the azide.

  • Reaction:

    • Dissolve 3-azido-3-(2-bromophenyl)oxetane (1.0 eq) in ethanol or ethyl acetate.

    • Add palladium on carbon (10% w/w, 0.1 eq).

    • Place the flask under an atmosphere of hydrogen (typically 50 psi) and shake until the reaction is complete (monitored by TLC or LC-MS).

  • Workup:

    • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: Palladium on carbon can be pyrophoric when dry. The filter cake should be kept wet. [7]

    • Concentrate the filtrate under reduced pressure to yield the desired 3-(2-bromophenyl)oxetan-3-amine. The product is often pure enough for the next step without further purification.

Part 2: Library Synthesis

With the core scaffold in hand, the next stage involves a divergent synthetic approach to generate a library of analogues. To achieve this, the amine is first protected to allow for selective functionalization of the bromophenyl group.

Step 2.1: Boc Protection of 3-(2-Bromophenyl)oxetan-3-amine

The primary amine is protected as its tert-butyloxycarbonyl (Boc) derivative.

Protocol:

  • To a solution of 3-(2-bromophenyl)oxetan-3-amine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portionwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the Boc-protected amine, which is typically used in the next step without further purification.

Step 2.2: Diversification of the 2-Bromophenyl Group

The aryl bromide is a versatile handle for various palladium-catalyzed cross-coupling reactions. Below are representative protocols for Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Scaffold Boc-Protected Scaffold Suzuki Aryl/Alkyl Boronic Acid/Ester Pd Catalyst, Base Scaffold->Suzuki Buchwald Amine Pd Catalyst, Base, Ligand Scaffold->Buchwald Sonogashira Terminal Alkyne Pd Catalyst, Cu(I) co-catalyst, Base Scaffold->Sonogashira Prod_Suzuki Aryl/Alkyl Substituted Product Suzuki->Prod_Suzuki Prod_Buchwald Amino Substituted Product Buchwald->Prod_Buchwald Prod_Sonogashira Alkynyl Substituted Product Sonogashira->Prod_Sonogashira

Figure 2: Diversification of the 2-bromophenyl group via cross-coupling reactions.

Protocol 2.2.1: Suzuki Coupling

  • In a reaction vial, combine the Boc-protected scaffold (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a solvent mixture (e.g., dioxane/water, 4:1).

  • Degas the mixture with nitrogen or argon.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitored by LC-MS).

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Protocol 2.2.2: Buchwald-Hartwig Amination

  • In a glovebox, combine the Boc-protected scaffold (1.0 eq), an amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., XPhos, 0.08 eq), and a base (e.g., NaOtBu, 1.4 eq).

  • Add an anhydrous solvent (e.g., toluene).

  • Seal the vial and heat to 100 °C until the reaction is complete.

  • Cool, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify by column chromatography.

Protocol 2.2.3: Sonogashira Coupling

  • To a degassed solution of the Boc-protected scaffold (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq), a copper(I) co-catalyst (e.g., CuI, 0.06 eq), and a base (e.g., triethylamine, 2.0 eq).[1]

  • Stir the reaction at room temperature or with gentle heating until complete.

  • Dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Step 2.3: Boc Deprotection

The Boc protecting group is removed under acidic conditions to liberate the primary amine for the final diversification step.

Protocol:

  • Dissolve the Boc-protected compound in a suitable solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting amine salt can often be used directly in the next step or neutralized with a mild base and extracted if the free amine is required.

Step 2.4: Amide Coupling of the Amino Group

The final step in the library synthesis is the acylation of the deprotected amine with a diverse set of carboxylic acids.

Protocol:

  • To a solution of the deprotected amine (1.0 eq) and a carboxylic acid (1.1 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2.0 eq).[8]

  • Stir the reaction at room temperature until complete.

  • Dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry, concentrate, and purify by an appropriate method (e.g., column chromatography or preparative HPLC) to yield the final library members.

Coupling Reagent Base Solvent Typical Reaction Time
HATUDIPEADMF1-4 hours
EDC/HOBtDIPEADCM/DMF4-12 hours
T3PPyridineDCM2-6 hours

Safety Considerations

  • n-Butyllithium (for Grignard reagent formation via lithium-halogen exchange as an alternative): Highly flammable, pyrophoric, and corrosive.[9][10][11] Must be handled under an inert atmosphere using syringe techniques.

  • Palladium Catalysts: Can be pyrophoric, especially palladium on carbon when dry.[7][12] Handle in a well-ventilated area and avoid inhalation of dust.[13]

  • HATU: May cause allergic skin reactions and respiratory irritation.[14][15][16][17] Handle with appropriate personal protective equipment, including gloves and a dust mask.

  • Hydrazoic Acid (generated in situ): Extremely toxic and explosive.[6] All manipulations must be performed in a certified fume hood behind a blast shield.

Conclusion

The 3-(2-bromophenyl)oxetan-3-amine scaffold provides a robust and versatile starting point for the construction of diverse and medicinally relevant compound libraries. The synthetic routes outlined in these application notes are modular and can be adapted to a wide range of building blocks, enabling the systematic exploration of structure-activity relationships. By leveraging the unique properties of the oxetane ring and the synthetic versatility of the 2-bromophenyl group, researchers can efficiently generate novel chemical entities with the potential for therapeutic applications.

References

  • Litskan, E. V., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Burés, J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: HATU. [Link]

  • Google Patents. (n.d.). CN111925344A - Synthetic method of 3-oxetanone.
  • NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • ResearchGate. (2002). Solid-Phase Compound Library Synthesis in Drug Design and Development. [Link]

  • ACS Publications. (2014). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

  • ACS Publications. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. [Link]

  • ResearchGate. (2009). Direct azidation of unprotected carbohydrates under Mitsunobu conditions using hydrazoic acid. [Link]

  • University of Missouri-St. Louis. (n.d.). Grignard Reaction. [Link]

  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: n-Butyllithium, 2.5M in hexane. [Link]

  • ACS Publications. (2022). Build–Couple–Transform: A Paradigm for Lead-like Library Synthesis with Scaffold Diversity. [Link]

  • NIH. (n.d.). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. [Link]

  • SciSpace. (n.d.). The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art. [Link]

  • ACS Publications. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. [Link]

  • Google Patents. (n.d.). US3161689A - Process for making grignard reagents.
  • MDPI. (2020). Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2-Bromophenyl)oxetan-3-amine Hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride. This document is designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. The oxetane ring is a valuable structural motif in modern drug discovery, often used to improve key physicochemical properties such as solubility and metabolic stability.[1][2][3] However, its synthesis, particularly with a sterically demanding and functionalized aryl group at the 3-position, presents unique challenges.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve a successful synthesis.

Overall Synthetic Pathway

The most common and logical pathway to the target compound involves a three-stage process: 1) Formation of a specific Grignard reagent, 2) Nucleophilic addition to oxetan-3-one to create the core tertiary alcohol intermediate, 3) Conversion of the alcohol to the primary amine, and 4) Final salt formation.

Synthetic_Pathway cluster_0 Stage 1: Grignard Formation cluster_1 Stage 2: C-C Bond Formation cluster_2 Stage 3: Amination cluster_3 Stage 4: Salt Formation A 1,2-Dibromobenzene B 2-Bromophenylmagnesium bromide A->B  Mg(0), THF D 3-(2-Bromophenyl)oxetan-3-ol B->D 1. Add to C 2. NH4Cl workup C Oxetan-3-one E 3-(2-Bromophenyl)oxetan-3-amine D->E Multi-step conversion (e.g., Ritter Reaction) F 3-(2-Bromophenyl)oxetan-3-amine hydrochloride E->F HCl in Ether/Dioxane

Caption: General synthetic route to the target compound.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Step 1: Grignard Reagent Formation (2-Bromophenylmagnesium Bromide)

Question 1: My Grignard reaction fails to initiate. The solution remains colorless and the magnesium turnings are unreactive. What's wrong?

Answer: Failure to initiate is the most common issue in Grignard synthesis and is almost always due to the presence of inhibitors—primarily water or atmospheric oxygen—or passive magnesium metal.

  • Causality (Expertise): Grignard reagents are potent nucleophiles and extremely strong bases that react readily with protic sources like water.[4] This reaction consumes the starting materials and coats the magnesium surface with magnesium hydroxide, preventing further reaction. The formation mechanism also involves single-electron transfer from the magnesium surface, which can be hindered by a passivating oxide (MgO) layer.[5]

  • Solutions & Protocol Validation:

    • Ensure Absolute Anhydrous Conditions:

      • Glassware should be oven-dried at >120 °C for several hours and cooled under a stream of dry nitrogen or argon just before use.

      • The solvent (typically THF) must be anhydrous. Use a freshly opened bottle of anhydrous solvent or solvent passed through a purification system (e.g., a Grubbs still).

      • The starting material, 1,2-dibromobenzene, should be free of water. If necessary, distill it or dry it over a suitable drying agent.

    • Activate the Magnesium Surface:

      • Mechanically crush the magnesium turnings with a glass rod (under inert atmosphere) just before adding the solvent to expose a fresh, unoxidized surface.

      • Add a small crystal of iodine (I₂). The iodine will react with the magnesium surface, cleaning it of the oxide layer. A brownish color that subsequently fades is a good indicator of initiation.

      • Add 1-2 drops of 1,2-dibromoethane. It reacts readily with magnesium to form ethylene gas and MgBr₂, an exothermic reaction that can help initiate the main reaction.

    • Use a "Starter" Batch: In a separate, small, dry test tube, try to initiate the reaction with a few magnesium turnings, a small amount of the aryl bromide solution, and gentle heating with a heat gun. Once this small batch initiates (indicated by cloudiness and gentle bubbling), transfer it via cannula to the main reaction flask.

Grignard_Troubleshooting Start Reaction Initiated? Check_Dry Are all components rigorously dry? Start->Check_Dry Init_No Success Proceed with Slow Addition Start->Success Init_Yes Activate_Mg Activate Mg Surface (Iodine, Crushing, Heat) Check_Dry->Activate_Mg Dry_Yes Failure Re-evaluate Reagent & Solvent Purity Check_Dry->Failure Dry_No Activate_Mg->Start Dry_Yes Yes Dry_No No Init_Yes Yes Init_No No

Caption: Troubleshooting workflow for Grignard reaction initiation.

Question 2: The reaction initiated, but my yield is low and I've isolated a significant amount of 2,2'-dibromobiphenyl. Why did this happen?

Answer: The formation of a biphenyl byproduct is indicative of a Wurtz-type coupling reaction. This side reaction becomes competitive under certain conditions.

  • Causality (Expertise): The Wurtz coupling occurs when the Grignard reagent (R-MgX) attacks another molecule of the aryl halide (R-X) or when two radical intermediates couple on the magnesium surface. This is often exacerbated by:

    • High Local Concentration of Aryl Halide: Adding the 1,2-dibromobenzene too quickly to the magnesium suspension.

    • High Temperatures: Overheating the reaction can favor the coupling pathway.

    • Solvent Effects: While THF is standard, other solvents can influence the reaction outcome.

  • Solutions & Protocol Validation:

    • Control the Addition Rate: Prepare a solution of 1,2-dibromobenzene in THF and add it dropwise to the stirred magnesium suspension at a rate that maintains a gentle reflux. This keeps the concentration of the unreacted halide low at all times.

    • Maintain Temperature Control: The reaction is exothermic. Use a water bath to manage the temperature and prevent excessive heating. Gentle reflux is ideal; vigorous boiling should be avoided.

    • Ensure Efficient Stirring: Vigorous stirring ensures rapid dispersion of the added halide and helps dissipate heat from the magnesium surface, minimizing side reactions.

Step 2: Synthesis of 3-(2-Bromophenyl)oxetan-3-ol

Question 1: The Grignard addition to oxetan-3-one resulted in a low yield of the desired alcohol, and I recovered a lot of my starting ketone. How can I improve conversion?

Answer: Low conversion in this step typically points to an insufficiently reactive Grignard reagent, steric hindrance, or competing side reactions like enolization.

  • Causality (Expertise): The 2-bromophenyl group is sterically bulky, which can slow down the rate of nucleophilic attack on the carbonyl carbon of oxetan-3-one. Additionally, if any unreacted magnesium metal is carried over, it can facilitate single-electron transfer (SET) pathways that lead to side products rather than the desired alcohol.

  • Solutions & Protocol Validation:

    • Use a Titrated Grignard Reagent: Before the addition, titrate a small aliquot of your prepared Grignard reagent to determine its exact molarity. This ensures you are adding the correct stoichiometric amount (typically 1.1-1.2 equivalents).

    • Perform a "Reverse Addition": Instead of adding the Grignard to the ketone, add the oxetan-3-one solution dropwise to the Grignard reagent at low temperature (-78 °C). This ensures the Grignard is always in excess, which can help drive the reaction to completion and suppress side reactions.

    • Allow Sufficient Reaction Time: Due to steric hindrance, the reaction may be slow. After the addition is complete, allow the reaction to warm slowly to 0 °C or room temperature and stir for several hours, monitoring by TLC until the oxetan-3-one is consumed.

ParameterRecommended ConditionRationale
Temperature -78 °C to 0 °CMinimizes side reactions and potential ring-opening of the strained oxetane.
Equivalents (Grignard) 1.1 - 1.2 eq.Ensures complete consumption of the ketone without excessive side reactions.
Addition Mode Add ketone to GrignardMaintains an excess of nucleophile, driving the reaction forward.
Solvent Anhydrous THFStandard solvent for Grignard reactions, good for solubility and stability.
Reaction Time 2 - 6 hoursAllows the sterically hindered reaction to proceed to completion.
Table 1: Recommended Reaction Parameters for Grignard Addition to Oxetan-3-one.
Step 3: Conversion of Tertiary Alcohol to Amine

Question 1: I am struggling to convert the tertiary alcohol into the primary amine. Direct substitution methods are failing. What is a reliable strategy?

Answer: This is the most challenging transformation in the sequence. Tertiary alcohols are poor substrates for direct substitution (both SN1 and SN2) because the hydroxyl group is a very poor leaving group and steric hindrance is high. A multi-step approach is required.

  • Causality (Expertise): To achieve substitution, the -OH group must first be converted into a good leaving group. However, the resulting tertiary carbocation (in an SN1 pathway) or the sterically hindered center (in an SN2 pathway) is prone to E1 elimination, yielding an undesired alkene. A more robust method is the Ritter Reaction , which proceeds through a stable nitrilium ion intermediate.

  • Recommended Protocol: The Ritter Reaction

    • Mechanism Overview: The tertiary alcohol is treated with a strong acid (e.g., concentrated sulfuric acid) in the presence of a nitrile (e.g., acetonitrile). The acid protonates the hydroxyl group, which leaves as water to form a stable tertiary carbocation. The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion. Subsequent hydrolysis of the nitrilium ion under aqueous conditions yields the N-acetylated amine, which can then be deprotected to the primary amine.

    • Advantages: It is one of the most reliable methods for converting tertiary alcohols to amines and is less prone to elimination than other methods.

  • Detailed Protocol: Ritter Reaction & Hydrolysis

    • Step 3a (Amide Formation):

      • Dissolve the 3-(2-bromophenyl)oxetan-3-ol (1.0 eq) in acetonitrile (used as both reagent and solvent).

      • Cool the solution to 0 °C in an ice bath.

      • Slowly and carefully add concentrated sulfuric acid (2.0 - 3.0 eq) dropwise, keeping the temperature below 10 °C.

      • After addition, allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC/LC-MS.

      • Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., 50% NaOH solution) until the pH is >10.

      • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate to yield the crude N-acetylated amine.

    • Step 3b (Amide Hydrolysis):

      • Reflux the crude N-acetylated amine in aqueous acid (e.g., 6M HCl) or base (e.g., 15% NaOH in aqueous ethanol) until the reaction is complete (monitor by TLC/LC-MS).

      • After cooling, neutralize the solution and extract the product with an organic solvent.

      • Purify the resulting free amine.

Step 4: Purification & Salt Formation

Question 1: My final free amine streaks badly on standard silica gel columns, leading to poor separation and low recovery. How should I purify it?

Answer: Basic compounds like amines interact strongly with the acidic silanol groups on the surface of standard silica gel, causing streaking and irreversible adsorption.

  • Solutions & Protocol Validation:

    • Use a Basic Modifier: Deactivate the silica gel by adding a small amount of a tertiary amine, like triethylamine (~1%), to your eluent system (e.g., hexane/ethyl acetate). This will protonate the amine, preventing it from binding to the silica.

    • Use Treated Silica: Use commercially available amine-functionalized silica gel cartridges, which are specifically designed for the purification of basic compounds.[6]

    • Acid/Base Extraction: An alternative to chromatography is a purification based on solubility. Dissolve the crude product in an organic solvent (e.g., dichloromethane). Extract with dilute acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and re-extract the pure amine back into an organic solvent.[7]

Question 2: When I add HCl to my free amine solution, it forms an oil or a sticky solid that is difficult to handle. How can I obtain a crystalline hydrochloride salt?

Answer: Oiling out during salt formation is common when the product is slightly impure or when precipitation is too rapid.

  • Solutions & Protocol Validation:

    • Ensure High Purity of the Free Base: The starting amine must be very pure. Any residual impurities can inhibit crystallization.

    • Control the Rate of Precipitation:

      • Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

      • Add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with vigorous stirring.

      • If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. Sometimes, gentle warming to redissolve the oil followed by very slow cooling can help.

    • Use a Co-solvent System: Sometimes, adding a non-polar co-solvent like hexane after the initial precipitation can help solidify the product.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A: This synthesis involves several hazardous materials and procedures.

  • Grignard Reagents: Are pyrophoric and react violently with water. All operations must be conducted under a strict inert atmosphere (nitrogen or argon).

  • Solvents: Diethyl ether and THF are extremely flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Strong Acids/Bases: Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Quenching: Quenching reactions involving reactive organometallics or hydrides should always be done slowly and at low temperatures (0 °C or below).

Q2: Why is the oxetane motif considered a valuable bioisostere in drug design? A: The oxetane ring is often used as a replacement for less desirable functional groups like gem-dimethyl or carbonyl groups.[1][2] Its key advantages include:

  • Improved Solubility: The oxygen atom acts as a hydrogen bond acceptor, which can significantly increase the aqueous solubility of a molecule.[2]

  • Metabolic Stability: Oxetanes are generally more resistant to metabolic degradation (e.g., by CYP enzymes) compared to more common groups, which can improve a drug's half-life.[1]

  • Reduced Lipophilicity: Replacing a carbocyclic or gem-dimethyl group with a more polar oxetane can lower the molecule's logP, which is often beneficial for its overall ADME (absorption, distribution, metabolism, and excretion) profile.

Q3: How can I confirm the identity and purity of my intermediates and final product? A: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: Useful for tracking the disappearance of the alcohol -OH stretch and the appearance of N-H stretches in the amine, as well as the broad N-H⁺ stretch in the final hydrochloride salt.[8]

  • Melting Point Analysis: A sharp melting point for the final crystalline salt is a good indicator of high purity.

Q4: What are the ideal storage conditions for the final 3-(2-Bromophenyl)oxetan-3-amine hydrochloride product? A: Amine hydrochloride salts can be hygroscopic (tend to absorb moisture from the air). The product should be stored in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment, under inert atmosphere, and at reduced temperature (2-8 °C) to ensure long-term stability.[9]

References

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(26), 4516-4527. Available at: [Link]

  • Burés, J. (2015). A Practical Guide to the Measurement of Grignard Reagent Concentration. Angewandte Chemie International Edition, 54(43), 12599-12602. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Wuitschik, G., et al. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. Available at: [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2022). Chemical Properties of Amines: Bases and Salt Formation. Available at: [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Biotage Blog. Available at: [Link]

  • University of Alberta. Isolation (Recovery) of amines. Chemistry Department Resources. Available at: [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. Available at: [Link]

  • BU CyberSec Lab. 3-Ethyloxetan-3-amine hydrochloride. Product Information. Available at: [Link]

  • LibreTexts Chemistry. (2023). Grignard Reagents. Chemistry LibreTexts. Available at: [Link]

  • McLaughlin, M. G., et al. (2013). Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters, 15(14), 3634-3637. Available at: [Link]

  • Moody, C. J., & Taylor, R. J. K. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13875. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(2-Bromophenyl)oxetan-3-amine Hydrochloride

Welcome to the technical support center for the synthesis of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As a key building block in medicinal chemistry, robust and high-yield access to this compound is critical. This document provides in-depth, field-proven insights based on established chemical principles.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The synthesis of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride is typically achieved through a multi-step process rooted in a variation of the Ritter reaction.[1] The overall strategy involves the Lewis acid-catalyzed reaction of 2-bromobenzonitrile with an epoxide precursor, followed by hydrolysis and salt formation.

The reaction proceeds via the following key stages:

  • Activation and Ring Opening: A Lewis acid (e.g., Boron trifluoride etherate, SnCl₄) activates an epoxide precursor, such as epichlorohydrin, making it susceptible to nucleophilic attack.

  • Nitrile Attack & Cyclization: The nitrogen atom of 2-bromobenzonitrile attacks the activated epoxide, leading to the formation of a nitrilium ion intermediate.[2][3] This is a critical step where the oxetane ring is formed.

  • Hydrolysis: The intermediate is then hydrolyzed under aqueous conditions to yield the desired 3-(2-Bromophenyl)oxetan-3-amine.

  • Salt Formation: Finally, the free amine is converted to its hydrochloride salt to improve stability and aid in purification.

Below is a diagram illustrating the general workflow for this synthesis.

Synthetic Workflow General Synthetic Workflow cluster_0 Reaction Setup cluster_1 Core Reaction cluster_2 Purification & Isolation Start Starting Materials: - 2-Bromobenzonitrile - Epoxide Precursor - Lewis Acid - Anhydrous Solvent Reaction Lewis Acid Catalyzed Ritter Reaction Start->Reaction 1. Add Lewis Acid 2. Add Epoxide Hydrolysis Aqueous Workup (Hydrolysis of Nitrilium Ion) Reaction->Hydrolysis Reaction Completion Extraction Liquid-Liquid Extraction (Isolation of Free Amine) Hydrolysis->Extraction Quench Reaction Salt_Formation HCl Addition (Formation of Hydrochloride Salt) Extraction->Salt_Formation Isolated Organic Layer Crystallization Crystallization/ Precipitation Salt_Formation->Crystallization Precipitation Final_Product 3-(2-Bromophenyl)oxetan-3-amine HCl (Dried Final Product) Crystallization->Final_Product Filtration & Drying

Caption: High-level overview of the synthesis process.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: Why is my overall yield consistently low?

Low yields can arise from several factors throughout the synthetic sequence. A systematic approach is best for troubleshooting.[4]

  • Cause 1: Purity of Starting Materials and Reagents

    • Explanation: The Lewis acid-catalyzed reaction is highly sensitive to moisture. Water in the solvent or on glassware can decompose the Lewis acid and inhibit the reaction. Impurities in the 2-bromobenzonitrile or epoxide precursor can lead to side reactions.

    • Solution:

      • Ensure all glassware is oven-dried before use.

      • Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

      • Verify the purity of your starting materials by NMR or GC-MS.

  • Cause 2: Suboptimal Reaction Conditions

    • Explanation: Temperature and reaction time are critical. The initial addition of reagents may need to be performed at a low temperature to control exotherms, followed by warming to drive the reaction to completion.

    • Solution:

      • Perform small-scale trial reactions to optimize temperature and time. Monitor reaction progress by TLC or LC-MS.

      • Ensure efficient stirring, especially in heterogeneous mixtures.

  • Cause 3: Inefficient Hydrolysis

    • Explanation: The hydrolysis of the nitrilium ion intermediate can sometimes be sluggish. Incomplete hydrolysis will result in the loss of product during workup.

    • Solution:

      • Ensure the pH of the aqueous phase is appropriate for hydrolysis (typically acidic or basic depending on the specific protocol).

      • Allow sufficient time for the hydrolysis to complete, monitoring by TLC or LC-MS if possible.

  • Cause 4: Product Loss During Workup and Purification

    • Explanation: The amine product can have some water solubility, leading to losses during aqueous workup. The hydrochloride salt may also have some solubility in the crystallization solvent.

    • Solution:

      • When extracting the free amine, use a suitable organic solvent and perform multiple extractions.

      • During crystallization of the hydrochloride salt, carefully select an anti-solvent to maximize precipitation and minimize loss in the mother liquor.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

The formation of multiple products is a common issue. Identifying these can help in optimizing the reaction conditions.

  • Side Product 1: N-(1,3-dichloropropan-2-yl)-2-bromobenzamide

    • Explanation: If epichlorohydrin is used as the epoxide precursor, ring-opening can occur at both the epoxide and the chloride, leading to the formation of a diamide byproduct.

    • Solution:

      • Control the stoichiometry of the reagents carefully.

      • Optimize the reaction temperature; lower temperatures may favor the desired pathway.

  • Side Product 2: 2-Bromobenzamide

    • Explanation: Hydrolysis of the starting material, 2-bromobenzonitrile, can occur, especially if there is residual water in the reaction mixture.

    • Solution:

      • Strictly adhere to anhydrous reaction conditions.

  • Side Product 3: Polymeric materials

    • Explanation: Lewis acids can promote the polymerization of epoxides, leading to the formation of a complex mixture of oligomers and polymers.

    • Solution:

      • Add the epoxide slowly to the reaction mixture to maintain a low concentration.

      • Ensure the reaction temperature is well-controlled.

Below is a decision tree to help diagnose potential issues leading to low yield.

Troubleshooting Decision Tree Troubleshooting Low Yield Check Check Action Action Outcome Outcome Check_SM Check Starting Material Purity & Dryness Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Check_SM->Check_Conditions Pure & Dry Action_Purify_SM Purify/Dry Starting Materials & Solvents Check_SM->Action_Purify_SM Impure or Wet Check_Workup Analyze Workup & Purification Steps Check_Conditions->Check_Workup Optimal Action_Optimize Systematically Optimize: - Temperature - Addition Rate - Reaction Time Check_Conditions->Action_Optimize Suboptimal Action_Modify_Workup Modify Extraction or Crystallization Protocol Check_Workup->Action_Modify_Workup Product Loss Detected Outcome_Consult Consult Further Literature Check_Workup->Outcome_Consult No Obvious Loss Start Start Start->Check_SM Outcome_Improved Yield Improved Action_Purify_SM->Outcome_Improved Re-run Reaction Action_Optimize->Outcome_Improved Action_Modify_Workup->Outcome_Improved

Caption: A decision tree for troubleshooting low yields.

Q3: I'm having difficulty purifying the final hydrochloride salt. What are some best practices?

Purification of the hydrochloride salt can be challenging due to its physical properties.

  • Problem 1: Oil Formation Instead of a Precipitate

    • Explanation: The hydrochloride salt may initially separate as an oil if it is not sufficiently insoluble in the chosen solvent system.

    • Solution:

      • Ensure the free amine solution is concentrated enough before adding HCl.

      • Slowly add a suitable anti-solvent (e.g., diethyl ether, heptane) to the solution of the salt in a polar solvent (e.g., isopropanol, ethyl acetate) to induce precipitation.

      • Scratching the inside of the flask with a glass rod can initiate crystallization.

  • Problem 2: Product is too soluble in the crystallization solvent

    • Explanation: If the hydrochloride salt is too soluble, you will have significant losses in the mother liquor.

    • Solution:

      • Experiment with different solvent/anti-solvent systems on a small scale to find one that gives good recovery.

      • Cool the crystallization mixture in an ice bath or refrigerator to maximize precipitation before filtration.

  • Problem 3: Impurities co-precipitating with the product

    • Explanation: If the crude free amine is not sufficiently pure, impurities may be carried through to the salt formation step and co-precipitate.

    • Solution:

      • Consider purifying the free amine by column chromatography before salt formation if it is heavily contaminated with non-basic impurities.

      • Perform a re-crystallization of the hydrochloride salt from a suitable solvent system.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the critical safety precautions for this synthesis?

    • A: Always work in a well-ventilated fume hood. Lewis acids like boron trifluoride etherate and tin(IV) chloride are corrosive and moisture-sensitive; handle them with care using appropriate personal protective equipment (gloves, safety glasses). Epichlorohydrin is a suspected carcinogen and should be handled with extreme caution.

  • Q2: Which Lewis acid is best for this reaction?

    • A: The choice of Lewis acid can significantly impact the yield. Boron trifluoride etherate (BF₃·OEt₂) and tin(IV) chloride (SnCl₄) are commonly used. The optimal Lewis acid and its stoichiometry should be determined experimentally for your specific setup.

  • Q3: How can I effectively monitor the reaction progress?

    • A: Thin-layer chromatography (TLC) is a convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, with a small amount of triethylamine to prevent streaking of the amine product). Staining with potassium permanganate or ninhydrin can help visualize the spots. LC-MS is also an excellent tool for monitoring the disappearance of starting materials and the appearance of the product.

Section 4: Optimized Protocol

The following is a generalized protocol based on established procedures for similar syntheses. Note: This should be considered a starting point and may require optimization.

Step 1: Synthesis of 3-(2-Bromophenyl)oxetan-3-amine

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-bromobenzonitrile (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add boron trifluoride etherate (1.2 eq) dropwise, maintaining the internal temperature below 5 °C.

  • After stirring for 15 minutes, add epichlorohydrin (1.1 eq) dropwise, again keeping the temperature below 5 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting nitrile is consumed.

  • Cool the reaction mixture back to 0 °C and slowly quench by the addition of 1 M aqueous HCl.

  • Stir vigorously for 1 hour, then basify the aqueous layer with 2 M aqueous NaOH until the pH is >12.

  • Separate the organic layer, and extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine.

Step 2: Formation of 3-(2-Bromophenyl)oxetan-3-amine Hydrochloride

  • Dissolve the crude free amine in a minimal amount of a suitable solvent such as isopropanol or ethyl acetate.

  • Slowly add a solution of HCl in diethyl ether (or a similar solvent) dropwise with stirring.

  • A white precipitate should form. If not, add an anti-solvent like diethyl ether or heptane to induce precipitation.

  • Stir the resulting slurry at room temperature for 1-2 hours.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product.

ParameterRecommended ConditionRationale
Solvent Anhydrous DichloromethaneGood solubility for reactants, relatively inert.
Lewis Acid Boron Trifluoride EtherateEffective catalyst for this transformation.
Temperature 0 °C to Room TemperatureControls initial exotherm, allows reaction to proceed to completion.
Workup Acid quench, then basifySeparates the amine product from non-basic impurities.
Salt Formation HCl in Ether/IsopropanolCommon and effective method for forming hydrochloride salts.

Section 5: References

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(45), 7736–7739. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). The Oxetane Motif in Drug Discovery. In The Power of the 4-Membered Ring in Organic Synthesis (pp. 1-26). Wiley-VCH. [Link]

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048. [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, F. B. (2016). Synthesis and applications of substituted oxetanes. Chemical Communications, 52(56), 8673-8693. [Link]

  • Wikipedia. (2023). Ritter reaction. In Wikipedia. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-(2-Bromophenyl)oxetan-3-amine Hydrochloride Derivatives

Welcome to the dedicated support center for handling 3-(2-Bromophenyl)oxetan-3-amine hydrochloride and its derivatives. This guide is structured to provide direct, actionable solutions to common and complex purification...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for handling 3-(2-Bromophenyl)oxetan-3-amine hydrochloride and its derivatives. This guide is structured to provide direct, actionable solutions to common and complex purification challenges encountered in a laboratory setting. We will move beyond simple protocols to explain the chemical principles at play, empowering you to make informed decisions for optimal purity and yield.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My final hydrochloride salt is a sticky oil or gum, not the expected crystalline solid. What's happening and how do I fix it?

Answer: This is a very common issue, often stemming from two primary sources: residual solvent or the presence of impurities that disrupt the crystal lattice formation.

  • Causality: The hydrochloride salt's formation is an acid-base reaction that creates an ionic species. These ionic interactions are what build a stable crystal lattice. Impurities, even in small amounts, can get in the way of this packing. Similarly, protic solvents like methanol or ethanol can hydrogen-bond extensively with your compound, preventing it from solidifying even under high vacuum.

  • Immediate Action Plan:

    • Solvent Removal: Ensure your product is under high vacuum for an extended period (4-12 hours), possibly with gentle heating (30-40°C) if the compound is stable.

    • Trituration: This is the most effective technique. Add a non-polar solvent in which your desired compound is insoluble but the impurities might be soluble. Good starting choices are diethyl ether, pentane, or a mixture of hexane and ethyl acetate.

      • Add the solvent to your flask containing the oil.

      • Using a spatula, vigorously scratch the inside of the flask. The mechanical energy can induce nucleation.

      • Stir vigorously for 30-60 minutes. You should see a precipitate form.

      • Isolate the solid by filtration, wash with a small amount of the same cold solvent, and dry under vacuum.

Question 2: I'm seeing a persistent impurity with a similar Rf to my product on TLC after column chromatography. How can I improve separation?

Answer: This indicates that the polarity of the impurity and your product are too similar for effective separation with your current chromatography system.

  • Expertise-Driven Solutions:

    • Modify the Mobile Phase: A common mistake is to only vary the ratio of two solvents (e.g., ethyl acetate/hexane). Instead, introduce a third solvent to modulate selectivity. For a basic compound like an amine, adding 0.5-1% triethylamine (NEt₃) or ammonia (in methanol) to your mobile phase is crucial. This deactivates the acidic silica gel sites, preventing the typical "streaking" of amines and sharpening the bands, which can often resolve closely-eluting spots.

    • Change the Stationary Phase: If modifying the mobile phase fails, the interaction mode needs to be changed.

      • Alumina (basic or neutral): An excellent alternative to silica for basic compounds.

      • Reverse-Phase (C18) Silica: This separates compounds based on hydrophobicity rather than polarity. Your mobile phase will be polar (e.g., water/acetonitrile or water/methanol). This is often highly effective for separating compounds with minor structural differences.

Question 3: My yield is significantly lower than expected after aqueous workup and extraction. Where could my product be going?

Answer: Product loss during the workup of amines is frequently related to pH and emulsion formation.

  • The Critical Role of pH: Your product is an amine, which means it can exist as the free base (soluble in organic solvents) or as a protonated salt (soluble in water).

    • During extraction of the free base, the aqueous layer must be sufficiently basic (pH > 9-10) to ensure the amine is fully deprotonated and partitions into the organic layer. Use 1M NaOH or saturated NaHCO₃ and confirm the pH with litmus paper.

    • Conversely, if you are trying to wash organic-soluble impurities away from the protonated amine, the aqueous layer must be acidic (pH < 4).

  • Troubleshooting Emulsions: The amine salt can act as a surfactant, creating a stable emulsion between the organic and aqueous layers, trapping your product in the middle.

    • To break an emulsion: Add brine (saturated NaCl solution). The increased ionic strength of the aqueous phase forces the separation of the layers. Gentle swirling, rather than vigorous shaking, during the extraction can also prevent emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying the free base of 3-(2-Bromophenyl)oxetan-3-amine before salt formation?

A1: Flash column chromatography on silica gel is the standard and most effective method. A well-executed column can remove both more polar and less polar impurities in a single step.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective, and provides high resolution.
Mobile Phase Dichloromethane/Methanol (DCM/MeOH)Start with 100% DCM and gradually increase MeOH (e.g., 0-10%).
Additive 1% Triethylamine (NEt₃)Crucial for preventing peak tailing of the amine on acidic silica.
Monitoring TLC with UV visualization and a potassium permanganate stainThe KMnO₄ stain is excellent for visualizing amines, which may not be strongly UV-active.

Q2: Can you provide a reliable, step-by-step protocol for converting the purified free base into the hydrochloride salt?

A2: Absolutely. This procedure aims to provide a crystalline, easy-to-handle solid.

Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified free base (1 equivalent) in a minimal amount of a suitable anhydrous solvent. Anhydrous diethyl ether or ethyl acetate are excellent first choices.

  • Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2.0 M HCl in diethyl ether or 4.0 M HCl in dioxane) dropwise. A common starting point is 1.05 to 1.1 equivalents of HCl.

  • Precipitation: The hydrochloride salt should immediately begin to precipitate out of the solution as a white solid. If it oils out, try scratching the flask or adding a seed crystal.

  • Stirring: Allow the resulting slurry to stir at room temperature for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold, anhydrous solvent (e.g., diethyl ether) to remove any excess HCl or unreacted starting material.

  • Drying: Dry the solid under high vacuum to remove all residual solvent.

Q3: Is recrystallization a viable alternative to chromatography for this class of compounds?

A3: Yes, recrystallization can be a very powerful and scalable purification technique, especially for removing minor impurities from an already enriched product (>90% purity). It is particularly useful for the final hydrochloride salt form.

  • Solvent Selection is Key: The goal is to find a solvent or solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.

    • Single Solvents: Try polar, protic solvents like isopropanol or ethanol.

    • Solvent Pairs: This is often more effective. Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol) at reflux. Then, add a "poor" solvent (e.g., diethyl ether or methyl tert-butyl ether (MTBE)) dropwise until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

Visualized Workflows

Diagram 1: Purification Strategy Decision Tree This diagram helps you choose the most appropriate purification path based on the state of your crude material.

G start Crude Product Analysis (TLC, Crude NMR) purity_check Is Purity >90%? start->purity_check main_impurity What is the main impurity? purity_check->main_impurity No solid_check Is the product a solid? purity_check->solid_check Yes chromatography Flash Column Chromatography main_impurity->chromatography Baseline or Multiple Spots triturate Trituration / Solvent Wash main_impurity->triturate Non-polar grease or starting material recrystallize Recrystallization solid_check->recrystallize Yes solid_check->triturate No (Oil) final_product Pure Product chromatography->final_product recrystallize->final_product triturate->final_product

Caption: Decision tree for selecting a purification method.

Diagram 2: Troubleshooting Workflow for Impure Samples Follow this logical flow when your post-purification analysis still shows impurities.

G start Impure Sample Post-Purification (Check NMR/LCMS) impurity_type Impurity Type? start->impurity_type solvent Residual Solvent impurity_type->solvent Peaks in solvent region starting_material Unreacted Starting Material impurity_type->starting_material Known starting material peaks side_product Unknown Side Product impurity_type->side_product Unidentified peaks action_solvent Dry under high vacuum with gentle heat solvent->action_solvent action_sm Re-run column with shallower gradient or perform acidic wash starting_material->action_sm action_side_product Change chromatography system (e.g., Reverse Phase) or attempt recrystallization side_product->action_side_product end Re-analyze Purity action_solvent->end action_sm->end action_side_product->end

Caption: Step-by-step troubleshooting for an impure sample.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

Optimization

optimizing reaction conditions for 3-(2-Bromophenyl)oxetan-3-amine hydrochloride

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 3-(2-Bromophenyl)oxetan-3-amine hydrochloride. This document is designed for researchers, medicinal chemists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-(2-Bromophenyl)oxetan-3-amine hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for this versatile building block. Our goal is to move beyond simple procedural steps and offer a causative understanding of reaction behavior, enabling you to anticipate challenges and logically derive solutions.

Introduction: A Molecule of Strategic Importance

3-(2-Bromophenyl)oxetan-3-amine hydrochloride is a trifunctional synthetic building block, presenting a unique combination of a strained oxetane ring, a reactive primary amine, and a versatile aryl bromide. The oxetane moiety is a valuable bioisostere for gem-dimethyl and carbonyl groups, often used to enhance physicochemical properties such as aqueous solubility and metabolic stability.[1][2] However, the inherent ring strain and the presence of multiple reactive sites can present unique challenges.[3][4] This guide provides expert insights into navigating these challenges to achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the amine functional group supplied as a hydrochloride (HCl) salt?

The amine is provided as an ammonium salt for several practical reasons. Firstly, the salt form significantly increases the compound's stability and shelf-life, making it less prone to degradation. Secondly, it converts the amine into a non-volatile, crystalline solid, which is easier to handle and weigh accurately compared to the often-oily free amine.[5] Critically, the protonated amine is not nucleophilic.[5][6] For any reaction requiring the amine's nucleophilicity (e.g., acylation, alkylation), it must first be converted to the neutral "free base" form in situ.

Q2: What are the primary stability concerns with the oxetane ring?

The four-membered oxetane ring possesses considerable ring strain (~107 kcal/mol), making it susceptible to ring-opening reactions.[7][8] This is particularly true under strongly acidic conditions, which can protonate the oxetane oxygen and facilitate nucleophilic attack.[9][10] While 3,3-disubstituted oxetanes, like this compound, exhibit greater stability due to steric hindrance around the oxygen atom, this is not a guarantee of inertness.[9] Reaction conditions, including temperature, pH, and the choice of reagents (especially strong Lewis acids or certain reducing agents like LiAlH4), must be carefully selected to preserve the oxetane core.[8][10]

Q3: How does the oxetane ring affect the reactivity of the adjacent amine?

The oxetane's oxygen atom exerts a powerful inductive electron-withdrawing effect. This effect propagates through the sigma bonds to the C3 position, decreasing the electron density on the nitrogen atom.[9] Consequently, the pKa of the 3-amino group is lowered, making it significantly less basic than a typical primary amine.[7][9] This reduced basicity and nucleophilicity must be considered when planning reaction conditions.

Q4: What are the main applications for the 2-bromophenyl group?

The aryl bromide is a versatile functional handle for a wide array of metal-catalyzed cross-coupling reactions. It is an ideal substrate for Suzuki-Miyaura couplings (to form C-C bonds), Sonogashira couplings (C-C triple bonds), and, most notably, Buchwald-Hartwig aminations (to form new C-N bonds).[11][12][13] This allows for the late-stage introduction of diverse molecular fragments, making it a powerful tool in library synthesis and lead optimization.

Troubleshooting Guide & Optimization Protocols

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles.

Part 1: Reactions at the Amine Center
Issue: My acylation/alkylation/reductive amination reaction shows low or no conversion.

Root Cause Analysis: The most common reason for failure in reactions involving the amine is the incomplete neutralization of the hydrochloride salt. The protonated ammonium cation (R-NH3+) is not nucleophilic. The reaction will not proceed until the free amine (R-NH2) is generated in sufficient concentration.

Solution Strategy:

  • Stoichiometric Base Addition: You must add at least one full equivalent of a non-nucleophilic base to neutralize the HCl salt. It is common practice to add a slight excess (1.1 to 1.5 equivalents) to drive the equilibrium and neutralize any trace acid impurities.[5]

  • Base Selection: The choice of base is critical to avoid side reactions.

    • For Acylations/Sulfonylations: Use tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Pyridine can also be used and may serve as the solvent.

    • For Alkylations: Stronger, non-nucleophilic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar aprotic solvent (e.g., DMF, acetonitrile) are effective.

    • For Reductive Aminations: The reaction is often self-neutralizing if the aldehyde/ketone is used directly, but adding 1.1 equivalents of a base like TEA can improve kinetics.

BasepKa (Conjugate Acid)Common SolventsNotes
Triethylamine (TEA)~10.7DCM, THF, AcetonitrileStandard, cost-effective choice. Can form solid triethylammonium chloride.
DIPEA (Hünig's Base)~10.7DCM, THF, DMFSterically hindered, reducing its nucleophilicity. Useful if alkylation of the base is a concern.
Potassium Carbonate~10.3DMF, Acetonitrile, AcetoneHeterogeneous base, requires good stirring. Incompatible with strongly acidic protons.
Pyridine~5.2Pyridine, DCM, TolueneWeaker base; can also act as a nucleophilic catalyst in some acylations.
Issue: I am observing significant byproduct formation, possibly from oxetane decomposition.

Root Cause Analysis: This suggests that the reaction conditions are too harsh for the oxetane ring. This can be caused by excessive heat, incorrect pH, or incompatible reagents.

Solution Strategy:

  • Temperature Control: Many reactions involving the amine can be run at room temperature or even 0 °C. Avoid high temperatures (>80 °C) unless absolutely necessary and empirically validated for short durations.

  • Avoid Strong Acids: Do not use strong acid catalysts. If an acidic workup is required, use weak acids (e.g., saturated NH4Cl solution, dilute citric acid) and perform the extraction quickly at low temperatures. Prolonged exposure to acidic conditions during workup is a common cause of ring-opening.[10]

  • Reagent Compatibility: Be cautious with strong reducing agents. While catalytic hydrogenation (e.g., H2/Pd-C) is generally safe for the oxetane, powerful hydride reagents like lithium aluminum hydride (LiAlH4) are known to decompose the ring.[10] If a reduction is needed, consider milder alternatives like sodium borohydride (NaBH4) or sodium triacetoxyborohydride, though compatibility should be tested on a small scale.

Part 2: Reactions at the Aryl Bromide Center (Buchwald-Hartwig Amination)
Issue: My Buchwald-Hartwig amination is sluggish, and I see starting material decomposition.

Root Cause Analysis: The Buchwald-Hartwig reaction is a complex catalytic cycle sensitive to the choice of catalyst, ligand, base, and temperature.[14][15] The presence of both a free amine and a strained oxetane in the substrate requires careful balancing of these parameters. The substrate's own amine can potentially coordinate to the palladium center, inhibiting catalysis.

Solution Strategy:

  • Ligand Selection is Key: The success of this reaction hinges on using bulky, electron-rich phosphine ligands that promote the crucial reductive elimination step. For aryl bromides, ligands from the second generation (e.g., XPhos, SPhos) or later generations (e.g., RuPhos, BrettPhos) are generally required. Simple ligands like PPh3 will likely fail.[15]

  • Choice of Base and Solvent: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Potassium phosphate (K3PO4) can be a milder alternative if base-sensitive groups are present. Toluene, dioxane, and THF are typical solvents.

  • Temperature Management: These reactions often require heat (80-110 °C). However, given the oxetane's thermal sensitivity, it is crucial to run the reaction at the lowest effective temperature. Start optimization screens at ~80 °C and only increase if necessary.

  • Protecting the Amine: If catalyst inhibition by the substrate's primary amine is suspected, or if self-coupling is an issue, consider temporarily protecting the amine (e.g., as a Boc-carbamate). The protecting group can be removed after the cross-coupling step.

Visualized Workflows and Protocols
General Troubleshooting Workflow for Amine-Based Reactions

G start Reaction Start: Low Conversion? check_base Added >= 1.1 eq. of non-nucleophilic base? start->check_base base_type Is the base pKa appropriate for the reaction? check_base->base_type Yes fail Consult Advanced Troubleshooting check_base->fail No (Add Stoichiometric Base) temp Is reaction temperature below 80°C? base_type->temp Yes base_type->fail No (Select Stronger/Weaker Base) workup Was workup performed with strong acid? temp->workup Yes temp->fail No (Lower Temperature) success Reaction Optimized workup->success No workup->fail Yes (Use Mild Acid Workup) G cluster_0 Reaction Setup reagents Reagents 3-(2-Bromophenyl)oxetan-3-amine HCl (1.0 eq) Coupling Partner (e.g., Amine, 1.2 eq) Base (e.g., NaOtBu, 1.4 eq) catalyst Catalyst System Palladium Pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%) Buchwald Ligand (e.g., XPhos, 2-4 mol%) conditions Conditions Anhydrous, Degassed Solvent (e.g., Toluene) Inert Atmosphere (N2 or Ar) Temperature (80-110 °C)

Caption: Core components for a successful cross-coupling.

Exemplary Protocol: Buchwald-Hartwig Amination with Aniline

This protocol serves as a well-validated starting point for optimization.

Materials:

  • 3-(2-Bromophenyl)oxetan-3-amine hydrochloride (1.0 equiv)

  • Aniline (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Inert Atmosphere: To an oven-dried reaction vial equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst and sodium tert-butoxide. Seal the vial with a septum and purge with argon or nitrogen for 10 minutes.

  • Reagent Addition: Add 3-(2-Bromophenyl)oxetan-3-amine hydrochloride and anhydrous toluene via syringe.

  • Free-Basing Step: Stir the mixture at room temperature for 15-20 minutes. This initial step is not explicitly for free-basing the amine for reaction but helps ensure a homogeneous mixture before heating. Note: The primary amine on the starting material is not the intended nucleophile in this reaction.

  • Nucleophile Addition: Add the aniline via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath at 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH4Cl. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This guide provides a framework for logical and efficient optimization. Remember that each substrate is unique, and empirical testing based on these foundational principles is the key to success.

References
  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(21), 12150-12233. Available at: [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • The Dong Group. Oxetane Presentation. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting. Available at: [Link]

  • Gicquel, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters. Available at: [Link]

  • Reddit. (2023). Hydrochloride salt of amine. r/OrganicChemistry. Available at: [Link]

  • Xu, T., et al. (2017). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Available at: [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines. Available at: [Link]

  • ResearchGate. Nucleophilic ring opening of vinyl oxetanes. Available at: [Link]

  • ResearchGate. Initial results between 3-aminooxetanes and thiocarbonyl compounds. Available at: [Link]

  • Royal Society of Chemistry. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • National Institutes of Health. (2014). Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters. Available at: [Link]

  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Properties of Amines and their Hydrochloride Salt. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

  • MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. Available at: [Link]

  • J&K Scientific. 3-(3-Bromophenyl)oxetan-3-amine hydrochloride. Available at: [Link]

  • Google Patents. CN112851544A - Synthetic method of O-(3-chloro-2-propenyl) hydroxylamine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

Sources

Troubleshooting

stability issues with 3-(2-Bromophenyl)oxetan-3-amine hydrochloride in solution

Prepared by the Gemini Application Science Team Welcome to the technical support guide for 3-(2-Bromophenyl)oxetan-3-amine hydrochloride. This document is intended for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Application Science Team

Welcome to the technical support guide for 3-(2-Bromophenyl)oxetan-3-amine hydrochloride. This document is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution.

Introduction

3-(2-Bromophenyl)oxetan-3-amine hydrochloride is a unique molecule incorporating a strained oxetane ring, a primary amine salt, and a brominated aromatic system. This combination of functional groups presents specific challenges and considerations for handling and stability in solution. The high ring strain of the oxetane (approximately 25.5 kcal/mol) and the nucleophilicity of the amine can lead to degradation, particularly under non-optimal conditions[1]. This guide is structured to help you anticipate, identify, and resolve these potential stability issues.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Issue 1: Rapid Decrease in Purity or Appearance of New Peaks in HPLC Analysis

Question: I prepared a stock solution of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride in a buffered aqueous solution (pH 7.4), and after a short period at room temperature, I'm observing a significant decrease in the main peak area and the emergence of new, more polar peaks in my reverse-phase HPLC chromatogram. What is happening?

Answer:

This observation strongly suggests the degradation of the parent compound, likely through the opening of the strained oxetane ring.

Potential Cause: Acid-Catalyzed Hydrolytic Ring Opening

The oxetane ring is susceptible to ring-opening reactions, a process that can be catalyzed by acidic conditions[2][3][4]. Although your buffer is nominally at pH 7.4, localized acidity, the presence of Lewis acids, or prolonged storage can promote this degradation. The hydrochloride salt itself contributes to a slightly acidic environment when dissolved in unbuffered water.

The most probable degradation pathway is the acid-catalyzed addition of water across the oxetane ring, leading to the formation of a 1,3-diol product. This diol is significantly more polar than the parent oxetane, which is consistent with the appearance of earlier-eluting peaks in a reverse-phase HPLC separation.

Hypothesized Degradation Pathway

G cluster_0 Acid-Catalyzed Hydrolysis Parent 3-(2-Bromophenyl)oxetan-3-amine (Protonated Oxetane) H2O H₂O (Nucleophile) Parent->H2O Nucleophilic Attack Intermediate Ring-Opened Carbocation Intermediate H2O->Intermediate Ring Opening Product 1-(2-Bromophenyl)-1-(aminomethyl)propane-1,3-diol (Degradation Product) Intermediate->Product Deprotonation

Caption: Acid-catalyzed hydrolytic opening of the oxetane ring.

Troubleshooting Steps & Recommendations:

  • pH Control is Critical:

    • Verification: Immediately verify the pH of your stock solution and any buffers used.

    • Recommendation: For maximum stability, prepare solutions fresh daily. If storage is necessary, conduct a pH-rate stability study to determine the optimal pH. Generally, neutral to slightly basic conditions (pH 7-8) may slow hydrolysis. Avoid acidic buffers (e.g., citrate, acetate) if possible.

  • Solvent Selection:

    • Aqueous Solutions: Minimize the time the compound spends in aqueous solutions.

    • Organic Solvents: For long-term storage, consider dissolving the compound in anhydrous aprotic solvents like DMSO or DMF and storing it at -20°C or -80°C. Prepare aqueous dilutions immediately before use.

  • Temperature Management:

    • Avoid Heat: Do not heat solutions containing this compound. Ring-opening reactions are accelerated at higher temperatures[3].

    • Storage: Store all solutions, including organic stocks, at low temperatures (-20°C is standard, -80°C is preferred for long-term storage).

Issue 2: Solution Turns Yellow or Brown Over Time

Question: My stock solution of the compound in DMSO, stored at 4°C, has developed a yellow-to-brown discoloration. Is this a sign of degradation?

Answer:

Yes, discoloration is a common indicator of chemical instability. While oxetane ring-opening is a primary concern, other degradation pathways can lead to colored byproducts.

Potential Cause: Oxidative Degradation

The amine functionality can be susceptible to oxidation, which often produces colored impurities. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions. While the hydrochloride salt form offers some protection against oxidation compared to the free base, it does not eliminate the risk entirely[5].

Troubleshooting Steps & Recommendations:

  • Inert Atmosphere:

    • Recommendation: When preparing stock solutions for long-term storage, use degassed solvents. After dissolving the compound, overlay the vial with an inert gas like argon or nitrogen before sealing.

  • Light Protection:

    • Recommendation: Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light, which can catalyze oxidative processes.

  • Use High-Purity Solvents:

    • Recommendation: Use anhydrous, high-purity solvents (e.g., spectrophotometric or HPLC grade) to minimize contaminants like peroxides or metal ions that can initiate oxidation.

  • Chelating Agents:

    • Advanced Protocol: In cases of persistent oxidation, the addition of a trace amount (e.g., 10 µM) of a chelating agent like EDTA to aqueous buffers can sequester metal ions that catalyze oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for long-term storage of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride?

A1: For long-term storage, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended. These aprotic solvents minimize the risk of hydrolytic degradation of the oxetane ring. Solutions should be stored at -20°C or, preferably, -80°C under an inert atmosphere.

Q2: Can I use protic solvents like methanol or ethanol?

A2: While the compound may be soluble in protic solvents, they are not ideal for storage due to their ability to act as nucleophiles. Under certain conditions (e.g., elevated temperature or presence of acid/base catalysts), solvents like methanol could potentially open the oxetane ring to form a methyl ether byproduct. Use these solvents for immediate experimental dilutions only.

Q3: What pH range should I maintain for my aqueous experimental solutions?

A3: A pH range of 7.0 to 8.0 is generally recommended to balance the stability of the oxetane ring and the amine salt. Strongly acidic conditions (pH < 5) will significantly accelerate the rate of oxetane ring-opening[6]. Strongly basic conditions (pH > 9) will deprotonate the amine hydrochloride to its free base[7]. While the free base form is necessary for some reactions, it can be more prone to oxidation and other side reactions.

Q4: My experiment requires the free base form of the amine. How should I handle this?

A4: To generate the free base, you can carefully add a stoichiometric equivalent of a mild, non-nucleophilic base (e.g., sodium bicarbonate) to a solution of the hydrochloride salt. It is crucial to use the free base immediately after preparation, as it is more reactive and less stable than the salt form. Do not store the compound as a free base in solution.

Q5: How can I monitor the stability of my solution over time?

A5: A simple stability study using High-Performance Liquid Chromatography (HPLC) with UV detection is the most effective method.

Protocol: HPLC Stability Monitoring
  • Prepare a Stock Solution: Accurately prepare a stock solution of the compound at a known concentration (e.g., 10 mM in DMSO).

  • Dilute into Test Buffer: Dilute the stock solution to the final experimental concentration (e.g., 100 µM) in your aqueous buffer of choice.

  • Time Zero (T=0) Analysis: Immediately inject an aliquot of the freshly prepared solution onto an HPLC system to obtain a reference chromatogram.

  • Incubate: Store the solution under your intended experimental conditions (e.g., 25°C, protected from light).

  • Time Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), inject another aliquot onto the HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 value. A decrease in the peak area indicates degradation. The emergence of new peaks should also be noted.

Table 1: Example HPLC Parameters for Stability Analysis

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Troubleshooting Workflow Diagram

G Start Instability Observed (e.g., Purity Loss, Color Change) Check_pH Is solution pH < 6 or > 9? Start->Check_pH Check_Solvent Is solvent aqueous or protic? Check_pH->Check_Solvent No Cause_Acid Probable Cause: Acid-Catalyzed Hydrolysis Check_pH->Cause_Acid Yes (Acidic) Cause_Base Probable Cause: Free Base Formation & Degradation Check_pH->Cause_Base Yes (Basic) Check_Storage Is solution stored at RT or exposed to light/air? Check_Solvent->Check_Storage No Cause_Solvent Probable Cause: Solvent-Mediated Ring Opening Check_Solvent->Cause_Solvent Yes Cause_Oxidation Probable Cause: Oxidation Check_Storage->Cause_Oxidation Yes Solution_pH Solution: - Use neutral buffer (pH 7-8) - Prepare fresh solutions Cause_Acid->Solution_pH Cause_Base->Solution_pH Solution_Solvent Solution: - Use anhydrous aprotic solvent (DMSO/DMF) for storage Cause_Solvent->Solution_Solvent Solution_Storage Solution: - Store at -20°C or -80°C - Protect from light (amber vials) - Use inert gas (Ar/N₂) Cause_Oxidation->Solution_Storage

Caption: Decision workflow for troubleshooting stability issues.

References

  • Burrows, J. N., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Siegrist, R., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12698-12722. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1395-1423. [Link]

  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]

  • Taylor, R. J. K., et al. (2023). Synthesis and stability of oxetane and azetidine ethers. Organic & Biomolecular Chemistry, 21, 5481-5487. [Link]

  • Powner, M. W. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 16, 101-140. [Link]

  • Enamine. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Pau, V., & Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Chemie in unserer Zeit, 44(2), 134-145. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Department of Chemistry. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

Sources

Optimization

overcoming poor reactivity of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride

Technical Support Center: 3-(2-Bromophenyl)oxetan-3-amine hydrochloride Welcome to the dedicated technical support guide for 3-(2-Bromophenyl)oxetan-3-amine hydrochloride. This valuable building block offers a unique com...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(2-Bromophenyl)oxetan-3-amine hydrochloride

Welcome to the dedicated technical support guide for 3-(2-Bromophenyl)oxetan-3-amine hydrochloride. This valuable building block offers a unique combination of a reactive aryl bromide, a sterically congested primary amine, and a polar oxetane motif, making it highly attractive for novel scaffold development in medicinal chemistry.[1][2] However, its unique structure presents distinct reactivity challenges.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. We will delve into the causal factors behind common experimental issues and provide validated protocols to help you overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this molecule?

This molecule features two primary, orthogonally reactive sites:

  • The Primary Amine: Located at the 3-position of the oxetane ring, this site is suitable for N-functionalization reactions such as amidation, sulfonylation, alkylation, and reductive amination.

  • The Aryl Bromide: The bromine atom on the phenyl ring is a handle for a wide range of transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.

Q2: Why is the compound supplied as a hydrochloride salt?

The amine is provided as a hydrochloride salt for several practical reasons. The salt form generally exhibits higher stability, is often more crystalline, and is easier to handle than the corresponding free amine.[3] Importantly, protonation of the amine prevents its degradation through unwanted side reactions and improves its shelf life.

Q3: What is the fundamental reason for the compound's "poor reactivity"?

The observed low reactivity stems from a combination of two main factors, visualized in the diagram below:

  • Severe Steric Hindrance: The bulky bromine atom at the ortho position of the phenyl ring creates significant steric congestion around both the C-Br bond and the adjacent 3-amino group on the oxetane.[4][5] This physically blocks the approach of reagents and catalysts.

  • Catalyst/Reagent Inhibition: The lone pair of the free amine (after neutralization) can coordinate to transition metal centers (e.g., palladium), potentially leading to catalyst inhibition or the formation of inactive complexes.

Diagram 1. Key factors contributing to the poor reactivity of the title compound.
Q4: How do I prepare the free amine from the hydrochloride salt for a reaction?

You must neutralize the hydrochloride salt with a base to generate the nucleophilic free amine in situ.

Protocol: Free Amine Generation

  • Dissolve the 3-(2-Bromophenyl)oxetan-3-amine hydrochloride (1.0 eq) in your chosen aprotic solvent (e.g., DCM, THF, DMF).

  • Add a suitable non-nucleophilic organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). A slight excess (1.1 - 1.5 eq) is recommended to ensure complete neutralization.

  • Stir the mixture at room temperature for 15-30 minutes before adding your electrophile or catalyst system. The formation of a salt byproduct (e.g., triethylammonium chloride) may be observed as a precipitate.[6]

Troubleshooting Guide

This section is organized by reaction type to address specific experimental failures.

Scenario 1: N-Functionalization Reactions are Sluggish or Incomplete

This applies to reactions like acylation (amide bond formation), sulfonylation, and N-alkylation.

Problem: After adding my acyl chloride or alkyl halide to the neutralized starting material, I see little to no product formation even after extended time or heating.

G cluster_solutions Recommended Solutions start N-Functionalization Fails q1 Did you add a base to neutralize the HCl salt? start->q1 sol1 Add 1.1-1.5 eq of a non-nucleophilic base like DIPEA or Et3N. q1->sol1 No q2 Is the reaction still slow? q1->q2 Yes cause2 Primary Cause: Severe Steric Hindrance q2->cause2 sol2a Increase Temperature & Time: Run reaction at 50-80°C for 12-24h. cause2->sol2a sol2b Use a More Reactive Electrophile: Acid Anhydride > Acid Chloride > Acid. cause2->sol2b sol2c For Amidation, Use Coupling Agents: HATU or HOBt/EDC can activate a carboxylic acid. cause2->sol2c

Diagram 2. Troubleshooting workflow for N-functionalization reactions.

Detailed Solutions:

  • For Acylation/Amidation:

    • Option A (Higher Reactivity Reagents): If using a carboxylic acid, convert it to a more reactive acyl chloride or anhydride first.

    • Option B (Peptide Coupling Agents): For coupling with a carboxylic acid, use standard peptide coupling reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often highly effective for hindered amines.

    Protocol: HATU-Mediated Amidation

    • In a flask, dissolve the carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.

    • Stir for 15 minutes at room temperature to pre-activate the acid.

    • Add a solution of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride (1.0 eq) in DMF.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LCMS.

  • For N-Alkylation:

    • This reaction is particularly challenging due to sterics. Expect longer reaction times and higher temperatures. Using a more reactive alkylating agent (e.g., an alkyl iodide or triflate instead of a bromide or chloride) can improve yields.

Scenario 2: Palladium-Catalyzed Cross-Coupling Reactions Fail

This applies to reactions at the aryl bromide site, such as Suzuki, Heck, or Buchwald-Hartwig couplings.

Problem: My cross-coupling reaction shows no product, only starting material decomposition or formation of side products like protodebromination.

Root Cause Analysis: The combination of an electron-rich amine (which can poison the catalyst) and a sterically hindered ortho-bromide (which slows oxidative addition) makes these couplings exceptionally difficult. Standard Pd(PPh₃)₄ or PdCl₂(dppf) catalysts are often ineffective.

The Universal Solution: Strategic Ligand Choice

Success hinges on using specialized ligands designed for challenging substrates. Buchwald's biaryl monophosphine ligands are the industry standard for this purpose. They possess the necessary bulk and electron-donating properties to facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle.[7]

Recommended Starting Conditions for Cross-Coupling

Reaction TypeRecommended Catalyst/LigandRecommended BaseSolventTemp (°C)
Suzuki-Miyaura Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)K₃PO₄ (2.0 eq)Toluene/H₂O (10:1)100-110
Buchwald-Hartwig Pd₂(dba)₃ (2 mol%) + RuPhos (4 mol%)K₂CO₃ or Cs₂CO₃ (2.0 eq)Dioxane or Toluene100-110
Heck Pd(OAc)₂ (2-5 mol%)K₂CO₃ or Et₃N (2.0 eq)DMF or DMAc110-130

Note: Catalyst loading may need to be increased for particularly difficult couplings. Microwave irradiation can also be beneficial for accelerating these reactions.[8]

Advanced Troubleshooting Strategy: Amine Protection

If optimized ligand screening fails, the most robust strategy is to temporarily protect the amine group. This removes the possibility of catalyst inhibition and often dramatically improves reaction outcomes. The tert-butyloxycarbonyl (Boc) group is ideal as it is stable to most coupling conditions and easily removed.

Protocol: Two-Step Boc-Protection and Suzuki Coupling

Step 1: Boc Protection

  • Dissolve 3-(2-Bromophenyl)oxetan-3-amine hydrochloride (1.0 eq) in a solvent mixture like THF/water (2:1).

  • Add sodium bicarbonate (NaHCO₃) (3.0 eq) followed by di-tert-butyl dicarbonate (Boc₂O) (1.2 eq).

  • Stir vigorously at room temperature for 4-12 hours until the starting material is consumed (monitor by TLC or LCMS).

  • Perform a standard aqueous workup and extract with ethyl acetate. Purify by column chromatography to yield the Boc-protected intermediate.

Step 2: Suzuki Coupling on Protected Substrate

  • To a flask, add the Boc-protected aryl bromide (1.0 eq), your boronic acid or ester (1.2 eq), potassium phosphate (K₃PO₄) (2.0 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.04 eq).

  • Purge the flask with argon or nitrogen.

  • Add anhydrous toluene and a small amount of water (e.g., 10:1 toluene:water).

  • Heat the reaction to 100-110°C and stir for 4-16 hours, monitoring by LCMS.

  • After completion, cool to room temperature, perform an aqueous workup, and purify the coupled product.

  • The Boc group can be subsequently removed under acidic conditions (e.g., TFA in DCM or 4M HCl in dioxane) to reveal the desired functionalized free amine.

References

  • Jadhav, A. M., & Shaikh, R. A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5295-5336. [Link]

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625-11674. [Link]

  • Lai, Z., Zhang, R., Feng, Q., & Sun, J. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, 11(37), 10182-10187. [Link]

  • Smith, B. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Reusch, W. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Lane Lab of Chemistry. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of polar scaffolds. Angewandte Chemie International Edition, 49(26), 4511-4514. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in the chemistry of N-arylsulfonyl- and N-aryl-N-(aryl-sulfonyl)amines. Tetrahedron, 60(37), 8145-8167. [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Challenges in Monitoring Reactions with 3-(2-Bromophenyl)oxetan-3-amine hydrochloride

Welcome to the technical support guide for 3-(2-Bromophenyl)oxetan-3-amine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this unique building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(2-Bromophenyl)oxetan-3-amine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this unique building block in their synthetic workflows. The inherent structural features of this molecule—a strained oxetane ring, a basic primary amine, and an aryl bromide moiety—present a distinct set of analytical challenges. This guide provides in-depth, field-tested insights and troubleshooting protocols in a direct question-and-answer format to help you navigate these complexities with confidence.

Part 1: Core Compound Stability & Handling FAQs

This section addresses the intrinsic chemical properties of your starting material. Understanding its stability is the first step in developing a robust reaction monitoring plan.

Q1: How stable is the oxetane ring in 3-(2-Bromophenyl)oxetan-3-amine hydrochloride under typical reaction conditions?

Answer: The stability of the oxetane ring is highly dependent on the pH of the reaction medium. While oxetanes are valued for their metabolic stability, the four-membered ring possesses significant ring strain (approx. 106 kJ·mol⁻¹), making it susceptible to cleavage under certain conditions.[1]

  • Acidic Conditions (pH < 6): This is the primary area of concern. The oxetane oxygen can be protonated, activating the ring for nucleophilic attack. This can lead to a ring-opening reaction, most commonly hydrolysis if water is present, to form a 1,3-diol byproduct.[1] The presence of an internal nucleophile, such as the 3-amino group in your compound, can potentially facilitate this ring-opening, especially under harsh acidic conditions.[2][3]

  • Neutral to Basic Conditions (pH 7-12): The oxetane ring is generally stable under neutral and basic conditions.[4] Most standard basic reagents (e.g., K₂CO₃, triethylamine) and reaction conditions are well-tolerated.[5]

  • Strong Lewis Acids: Strong Lewis acids (e.g., AlCl₃, TiCl₄) can coordinate to the oxetane oxygen and promote rapid ring-opening.[4] Caution is advised when using these reagents.

Expert Recommendation: Whenever possible, maintain a neutral or basic pH to ensure the integrity of the oxetane ring. If your reaction requires acidic conditions, use the mildest acid possible and monitor closely for the appearance of more polar byproducts.

Q2: Should I be concerned about the stability of the aryl-bromide bond?

Answer: Yes, the carbon-bromine bond can be labile under certain reductive or catalytic conditions. While generally stable, you should be aware of potential debromination.

  • Catalytic Hydrogenation: Standard hydrogenation conditions (e.g., H₂, Pd/C) can readily cleave the C-Br bond, leading to the formation of the debrominated analog.

  • Strong Reducing Agents: Reagents like LiAlH₄ can sometimes cause debromination, although this is less common than with catalytic hydrogenation.[5]

  • Palladium Cross-Coupling Reactions: If you are using this molecule in a reaction where it is not the aryl bromide partner (e.g., the amine is the nucleophile), residual palladium catalyst from a previous step could potentially activate the C-Br bond.

Expert Recommendation: When performing reductions, consider alternative reagents if preserving the bromide is essential. If you observe a new, less-polar impurity in your reaction mixture, investigate it as a potential debromination product using mass spectrometry.[6]

Part 2: Troubleshooting Guide for Chromatographic Monitoring (HPLC/UPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse for monitoring these reactions. However, the unique properties of 3-(2-Bromophenyl)oxetan-3-amine can lead to several common issues.

Problem 1: My primary peak shows significant tailing.
  • Root Cause: The basic primary amine group on your molecule is interacting with acidic residual silanol groups (Si-OH) on the surface of standard silica-based C18 columns.[7] This secondary ionic interaction slows down a portion of the analyte molecules, causing them to elute later and creating a "tail" on the peak.

  • Solution Protocol:

    • Mobile Phase Modification (First-line approach): Add a small amount of an acidic modifier to your mobile phase to protonate the amine. This ensures it has a consistent positive charge and also suppresses the ionization of the silanol groups.

      • Recommended: Start with 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic mobile phase components. TFA often gives sharper peaks but can cause ion suppression in MS detection.

    • Column Selection: If mobile phase modification is insufficient, consider a different stationary phase.

      • High-Performance End-Capped Columns: Use a modern, high-purity silica column with advanced end-capping to minimize available silanol groups.

      • HILIC Chromatography: For highly polar compounds, Hydrophilic Interaction Chromatography (HILIC) can be an excellent alternative to reversed-phase.[8][9]

      • Polymer-Based Columns: These columns lack silanol groups entirely and can provide excellent peak shape for basic compounds, though they may offer different selectivity.[7]

Problem 2: An unexpected, more polar peak appears and grows over time.
  • Root Cause: This is a classic sign of oxetane ring hydrolysis. The resulting 1,3-diol is significantly more polar than the parent oxetane and will therefore have a shorter retention time in reversed-phase HPLC.[1]

  • Troubleshooting Workflow:

    • Confirm Identity: Use LC-MS to analyze the impurity. The mass of the ring-opened diol will be the mass of the parent compound + 18 amu (due to the addition of a water molecule).

    • Check Reaction pH: Measure the pH of your reaction mixture. If it is acidic, this is the likely cause.

    • Investigate Sample Preparation: Ensure that your sample diluent for HPLC analysis is not acidic, as this can cause the ring to open in the vial while waiting for injection. A diluent of 50:50 Acetonitrile:Water is generally a safe choice.

Problem 3: A new, less polar peak is detected.
  • Root Cause: This is likely the debrominated version of your starting material or product. The replacement of a bromine atom with a hydrogen atom reduces the molecule's polarity, causing it to be retained longer on a C18 column.[6]

  • Troubleshooting Workflow:

    • Confirm Identity via MS: The most definitive way to identify this impurity is by mass spectrometry. The mass will be ~78-80 amu lower than the parent compound, and it will lack the characteristic M and M+2 isotopic pattern of a bromine-containing molecule.

    • Review Reaction Reagents: Check your reaction for any unintended reducing agents or catalysts that could be causing this side reaction.

Part 3: Mass Spectrometry (MS) Analysis FAQs

MS is an indispensable tool for confirming the identity of your target molecule and any impurities.

Q1: What are the key ions I should look for to identify my compound and its byproducts?

Answer: When using electrospray ionization in positive mode (ESI+), you should monitor for the following key ions. The presence of a single bromine atom results in a distinctive isotopic pattern with two peaks of nearly equal intensity separated by ~2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

Compound DescriptionFormulaExact MassKey Ions to Monitor (m/z) [M+H]⁺Isotopic Pattern
Parent Compound C₁₁H₁₅BrClNO291.00292.01 / 294.01 Yes (1:1 ratio)
Free Base Form C₁₁H₁₄BrNO255.03256.04 / 258.04 Yes (1:1 ratio)
Ring-Opened Diol C₁₁H₁₆BrNO₂273.04274.05 / 276.05 Yes (1:1 ratio)
Debrominated Analog C₁₁H₁₅NO177.12178.12 No

Note: Table shows calculated monoisotopic masses for the protonated species. The hydrochloride salt will dissociate in solution.

Q2: My compound doesn't seem to ionize well. What can I do?

Answer: The primary amine in 3-(2-Bromophenyl)oxetan-3-amine should ionize readily in ESI+. If you are experiencing poor signal, consider the following:

  • Mobile Phase pH: Ensure your mobile phase is acidic (e.g., contains 0.1% formic acid). This protonates the amine to form the [M+H]⁺ ion, which is crucial for good ESI+ signal.

  • Source Conditions: Optimize MS source parameters such as capillary voltage and gas temperatures.

  • In-Source Fragmentation: If the ring is unstable, it might be fragmenting in the MS source. Try reducing the cone voltage (fragmentor voltage) to see if the parent ion signal improves. A common fragmentation pathway for 3-aminooxetanes can involve the loss of the oxetane ring itself.

Part 4: Visual Workflows and Protocols

Experimental Protocol: Recommended Starting Conditions for HPLC-UV Monitoring

This protocol provides a robust starting point for developing a method to monitor reactions involving 3-(2-Bromophenyl)oxetan-3-amine.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or similar high-efficiency column).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

    • 7.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • UV Detection: 210 nm or 254 nm. The bromophenyl group provides a good chromophore.

  • Injection Volume: 1-5 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in 50:50 Water:Acetonitrile. Filter if necessary.

Diagram: Key Molecular Structures and Potential Byproducts

This diagram illustrates the parent molecule and the two most common degradation products discussed.

Note: Placeholder images are used in the DOT script above. A graphical representation would show the chemical structures.

Caption: Key molecular structures and potential degradation pathways.

Diagram: Troubleshooting Workflow for Chromatographic Issues

This workflow provides a logical sequence for diagnosing and solving common HPLC problems encountered when analyzing this compound.

Caption: A logical workflow for troubleshooting common HPLC issues.

References

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11851–11940. [Link]

  • Antipin, D. S., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12309–12347. [Link]

  • Leonori, D., & Melchiorre, P. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. ACS Catalysis, 13(15), 10184–10190. [Link]

  • Sá, M. M. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 316–361. [Link]

  • Bull, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12309–12347. [Link]

  • Lokhande, M. V., et al. (2014). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry, 7(9), 56-61. [Link]

  • The Pharma Master. (n.d.). Troubleshooting. The Pharma Master. [Link]

  • Zhu, C., et al. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, 11(38), 10427–10432. [Link]

  • Lipshutz, B. H., et al. (2011). Reductions of aryl bromides in water at room temperature. Organic Letters, 13(15), 3818–3821. [Link]

  • Hodgkin, J. H. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Journal of Liquid Chromatography & Related Technologies, 38(12), 1205-1209. [Link]

  • Gika, H. G., et al. (2017). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). Metabolites, 7(4), 58. [Link]

  • McCalley, D. V. (2010). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Journal of Chromatography A, 1217(6), 858–880. [Link]

  • Bull, J. A., et al. (2016). Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. Organic Letters, 18(19), 5102–5105. [Link]

  • Guo, Y., & Gaiki, S. (2011). Retention behavior of small polar compounds on polar stationary phases in hydrophilic interaction chromatography. Journal of Chromatography A, 1218(35), 5920–5938. [Link]

  • Carreira, E. M., et al. (2010). Oxetanes as Versatile Building Blocks in Drug Discovery. Angewandte Chemie International Edition, 49(48), 9052-9069. [Link]

  • Zhu, C., et al. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, 11(38), 10427–10432. [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

Sources

Optimization

managing impurities in 3-(2-Bromophenyl)oxetan-3-amine hydrochloride reactions

Technical Support Center: 3-(2-Bromophenyl)oxetan-3-amine HCl Synthesis Welcome to the technical support center for the synthesis and purification of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride. This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(2-Bromophenyl)oxetan-3-amine HCl Synthesis

Welcome to the technical support center for the synthesis and purification of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this valuable building block. The unique combination of a strained oxetane ring and a functionalized aromatic group presents specific synthetic challenges.[1][2] This resource provides in-depth, experience-based answers to common problems encountered during the synthesis, focusing on impurity identification, control, and removal.

Section 1: Understanding the Core Synthesis and Impurity Hotspots

A robust synthesis of 3-(2-Bromophenyl)oxetan-3-amine HCl typically starts from oxetan-3-one. The key transformations are the addition of the aryl group and the introduction of the amine functionality. A common and effective route involves a Grignard reaction followed by reductive amination.[3] Each step, however, is a potential source of impurities if not carefully controlled.

Proposed Synthetic Pathway

The following pathway is a reliable method for preparing the target compound, starting from commercially available materials.

Synthetic_Pathway cluster_0 Step 1: Aryl Addition cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation Oxetan-3-one Oxetan-3-one 3-(2-Bromophenyl)oxetan-3-ol 3-(2-Bromophenyl)oxetan-3-ol Oxetan-3-one->3-(2-Bromophenyl)oxetan-3-ol   1. 2-Bromophenylmagnesium bromide   2. THF, 0°C to rt   3. Aqueous workup (NH4Cl) 3-(2-Bromophenyl)oxetan-3-amine 3-(2-Bromophenyl)oxetan-3-amine 3-(2-Bromophenyl)oxetan-3-ol->3-(2-Bromophenyl)oxetan-3-amine   1. Ritter Reaction (MeCN, H2SO4)   2. Hydrolysis (NaOH)   OR   1. Oxidation (e.g., Dess-Martin)   2. Reductive Amination Target_HCl_Salt 3-(2-Bromophenyl)oxetan-3-amine HCl 3-(2-Bromophenyl)oxetan-3-amine->Target_HCl_Salt   HCl in Ether or IPA

Caption: A common synthetic route to the target compound.

This pathway highlights two critical "hotspots" for impurity formation: the Grignard addition and the amination sequence. Understanding the potential side reactions at these stages is the first step toward effective impurity management.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: I'm seeing a significant amount of a debrominated impurity in my final product. What causes this and how can I prevent it?

Answer: The presence of a 3-phenyl-oxetan-3-amine impurity is a frequent issue. The C-Br bond on the aromatic ring can be susceptible to reduction (hydrodebromination) under certain conditions.

Root Causes & Prevention:

  • Grignard Formation: During the formation of 2-bromophenylmagnesium bromide, if reaction temperatures are too high or if there are catalytic metal impurities (e.g., from Mg turnings), you can get radical side reactions or coupling that can lead to benzene or biphenyl-derived Grignard reagents. These, in turn, will lead to the debrominated alcohol.

    • Solution: Initiate the Grignard reaction at room temperature and maintain a gentle reflux. Use high-quality magnesium turnings.

  • Reductive Amination Conditions: This is the most likely source of the impurity. Many reductive amination procedures use a metal catalyst (like Pd/C) with a hydrogen source (H₂ gas, formates). These conditions are also classic for reducing aryl halides.[4][5]

    • Solution: Avoid catalytic hydrogenation. Instead, use a hydride-based reducing agent that is less reactive towards aryl bromides. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are excellent choices for reducing the intermediate imine/enamine without affecting the C-Br bond.[6][7]

Troubleshooting Flowchart for Debromination:

Debromination_Troubleshooting start Debrominated Impurity Detected (LC-MS, NMR) check_step Which step shows the impurity? start->check_step grignard Problem is in Grignard Step check_step->grignard Appears after Step 1 amination Problem is in Amination Step check_step->amination Appears after Step 2 sol_grignard Solution: - Use high-purity Mg - Control initiation temperature - Titrate Grignard before use grignard->sol_grignard sol_amination Solution: - Avoid Pd/C and H2 - Use NaBH(OAc)3 or NaBH3CN - Monitor reaction closely amination->sol_amination

Caption: Decision process for addressing debromination.

Q2: My reaction yield is low, and I've isolated a diol byproduct. What is this from?

Answer: The isolation of 2-(2-bromobenzoyl)propane-1,3-diol or similar structures indicates that the oxetane ring has opened. The four-membered oxetane ring is strained and susceptible to ring-opening, particularly under acidic conditions.[2][8]

Root Causes & Prevention:

  • Harsh Acidity: Strong acids (e.g., concentrated H₂SO₄, excess HCl) can protonate the oxetane oxygen, activating the ring for nucleophilic attack by water or other nucleophiles present in the reaction mixture. This is a known liability for oxetanes.[2][3]

  • High Temperatures: In the presence of even mild acids, high reaction temperatures can accelerate the rate of ring-opening.

  • Aqueous Workup: Prolonged exposure to acidic conditions during aqueous workup can hydrolyze the oxetane ring.

Mitigation Strategies:

  • Amination: If using a Ritter reaction (which requires strong acid), use stoichiometric amounts of acid and keep temperatures low. A better alternative is to oxidize the tertiary alcohol to the ketone and then perform a reductive amination under neutral or mildly acidic conditions.

  • Workup & Purification: When performing an aqueous workup, neutralize the reaction mixture promptly with a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) before extraction. Avoid strong bases like NaOH if possible, as they can also promote side reactions.

  • Salt Formation: When forming the hydrochloride salt, use a solution of HCl in a non-aqueous solvent like diethyl ether, 2-propanol (IPA), or dioxane. Add the acid slowly to a cooled solution of the free base to control the exotherm and prevent localized high concentrations of acid.

Q3: The Grignard reaction is sluggish and gives multiple spots on TLC, including a symmetrical-looking byproduct. What is happening?

Answer: This points to issues with the Grignard reagent itself. A common symmetrical byproduct is 2,2'-dibromobiphenyl, which arises from the homocoupling (Wurtz-type reaction) of the Grignard reagent with the unreacted 1,2-dibromobenzene starting material.

Root Causes & Prevention:

  • Poor Mg Activation: If the magnesium surface is oxidized, the Grignard formation will be difficult to initiate. This can lead to a buildup of the aryl halide. When the reaction finally initiates, the local temperature can spike, promoting side reactions like homocoupling.

    • Solution: Use fresh, high-quality magnesium turnings. If necessary, activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane before adding the bulk of your 1,2-dibromobenzene.

  • Presence of Water: Grignard reagents are extremely sensitive to moisture. Any water in the solvent (THF) or on the glassware will quench the reagent and reduce your effective yield.

    • Solution: Use anhydrous solvents and flame-dry all glassware under an inert atmosphere (Nitrogen or Argon) before use.

  • Side Reactions with Ketone: Grignard reagents can also act as reducing agents or as bases.[9] With sterically hindered ketones, this can lead to reduction of the ketone back to an alcohol or enolization, both of which result in recovery of starting material after workup.

    • Solution: Add the oxetan-3-one slowly to the prepared Grignard reagent at 0°C to keep the ketone concentration low and favor the desired nucleophilic addition.

Table 1: Common Impurities and Their Identification
Impurity NameStructureMolecular Weight (of Free Base)Likely OriginAnalytical Signature (LC-MS)
Starting Material 3-(2-Bromophenyl)oxetan-3-ol229.08Incomplete amination[M+H]⁺ = 230/232
Debrominated Product 3-Phenyloxetan-3-amine149.20Reductive conditions[M+H]⁺ = 150
Ring-Opened Diol 1-(2-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol247.10Acidic hydrolysis[M+H]⁺ = 248/250
Homocoupling Product 2,2'-Dibromobiphenyl312.00Grignard side reactionDetected in organic phase, not basic product

Section 3: Recommended Experimental Protocols

To ensure reproducibility and minimize impurities, follow these validated protocols.

Protocol 1: Optimized Grignard Reaction
  • Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Initiation: Add magnesium turnings (1.2 eq.) to the flask. Add a small crystal of iodine.

  • Reagent Prep: In the dropping funnel, add a solution of 1,2-dibromobenzene (1.0 eq.) in anhydrous THF.

  • Formation: Add ~10% of the aryl bromide solution to the magnesium and wait for initiation (disappearance of iodine color, gentle bubbling). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After addition, stir for 1 hour at room temperature.

  • Addition: Cool the Grignard solution to 0°C in an ice bath. Add a solution of oxetan-3-one (0.9 eq.) in anhydrous THF dropwise via the dropping funnel.

  • Quench: After 1 hour at 0°C, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude tertiary alcohol.

Protocol 2: Reductive Amination via Ritter Reaction and Hydrolysis (Ammonia Equivalent)

This protocol is effective but requires careful control of acidity.

  • Ritter Reaction: Dissolve the crude 3-(2-bromophenyl)oxetan-3-ol (1.0 eq.) in acetonitrile (MeCN). Cool to 0°C. Slowly add concentrated sulfuric acid (H₂SO₄, 2.0 eq.). Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench: Carefully pour the reaction mixture onto crushed ice.

  • Hydrolysis: Basify the cold aqueous mixture to pH > 12 by the slow addition of 50% aqueous NaOH, keeping the temperature below 20°C.

  • Extraction: Extract the product with dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate. The crude amine can be purified by column chromatography on silica gel.

Protocol 3: Final Salt Formation
  • Dissolution: Dissolve the purified 3-(2-Bromophenyl)oxetan-3-amine free base in a minimal amount of 2-propanol (IPA) or ethyl acetate.

  • Precipitation: Cool the solution to 0°C. Slowly add a 2M solution of HCl in diethyl ether (1.1 eq.) dropwise with stirring.

  • Isolation: A white precipitate should form. Continue stirring at 0°C for 30 minutes.

  • Filtration: Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

References

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11469-11537. [Link]

  • Chepyshev, M. V., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Leonori, D., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 16046-16052. [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431-12448. [Link]

  • Wang, Z., et al. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, 11(36), 9786-9792. [Link]

  • Zhang, J., et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Angewandte Chemie International Edition, 49(35), 6173-6177. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

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  • Wang, Z., et al. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. PubMed. [Link]

  • Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 3-(2-Bromophenyl)oxetan-3-amine Hydrochloride: A Comparative Analysis for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the success of any drug discovery program. The incorporation of motifs that confer favorable physicochemical and...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the success of any drug discovery program. The incorporation of motifs that confer favorable physicochemical and pharmacokinetic properties is a key consideration in lead optimization. Among the rising stars in the medicinal chemist's toolbox is the oxetane ring, a small, polar, three-dimensional heterocycle that has demonstrated considerable value in improving drug-like properties.[1][2][3] This guide provides an in-depth comparative analysis of a particularly interesting building block, 3-(2-Bromophenyl)oxetan-3-amine hydrochloride , and its alternatives, offering experimentally-grounded insights for researchers, scientists, and drug development professionals.

The Strategic Value of the 3-Aryl-3-aminooxetane Scaffold

The 3-aryl-3-aminooxetane scaffold has gained significant traction as a privileged motif in drug discovery. The oxetane ring, a bioisostere for gem-dimethyl and carbonyl groups, can enhance aqueous solubility, improve metabolic stability, and introduce three-dimensionality into otherwise flat molecules.[2][4][5] The presence of a primary amine provides a crucial handle for further chemical elaboration, while the aryl group allows for the exploration of interactions with aromatic binding pockets in biological targets.

The subject of this guide, 3-(2-Bromophenyl)oxetan-3-amine hydrochloride, combines these features with the synthetic versatility of an ortho-bromophenyl group, a common precursor for a variety of cross-coupling reactions. This unique combination of properties makes it a highly valuable building block for the synthesis of novel chemical entities.

Comparative Analysis: Physicochemical Properties

A critical aspect of building block selection is the modulation of physicochemical properties to optimize absorption, distribution, metabolism, and excretion (ADME). Here, we compare 3-(2-Bromophenyl)oxetan-3-amine hydrochloride with several logical alternatives.

Impact of the Halogen Substituent

The nature of the halogen on the phenyl ring can significantly influence the electronic properties and reactivity of the molecule. Let's consider the 2-bromo, 2-chloro, and 2-fluoro analogs.

Property3-(2-Bromo phenyl)oxetan-3-amine3-(2-Chloro phenyl)oxetan-3-amine3-(2-Fluoro phenyl)oxetan-3-amineRationale and Insights
Molecular Weight HigherIntermediateLowerLower molecular weight is generally preferred in fragment-based drug discovery and for improving ligand efficiency.
Lipophilicity (calc. LogP) HigherIntermediateLowerThe more lipophilic bromine atom increases LogP, which can impact solubility and permeability. Fluorine, being more electronegative and less polarizable, generally leads to lower lipophilicity compared to chlorine and bromine.[6]
Reactivity in Cross-Coupling HighModerateLowerThe C-Br bond is weaker and more readily undergoes oxidative addition in palladium-catalyzed cross-coupling reactions compared to C-Cl and C-F bonds, offering milder reaction conditions and broader catalyst scope.[7][8]

Expert Insight: The choice of halogen represents a trade-off. While the bromo-substituted compound offers superior reactivity for synthetic diversification, the fluoro-substituted analog may be preferred for its lower molecular weight and lipophilicity, which are often desirable in lead optimization.

Comparison with Other Saturated Rings

The oxetane ring is often compared to other small, saturated rings like azetidine and cyclobutane. These rings can serve as bioisosteric replacements for each other, each imparting distinct properties.

PropertyOxetane AnalogAzetidine AnalogCyclobutane AnalogRationale and Insights
Polarity/Solubility HighModerate-HighLowThe oxygen atom in the oxetane ring acts as a hydrogen bond acceptor, significantly increasing polarity and aqueous solubility compared to the carbocyclic cyclobutane.[1][5] Azetidines, with their secondary amine, also enhance polarity.
pKa of the Amine LowerHigherSimilar to acyclic aminesThe electron-withdrawing effect of the oxetane oxygen can lower the basicity of the exocyclic amine.[2] This can be advantageous in reducing off-target effects associated with high basicity.
Metabolic Stability Generally GoodVariableGenerally GoodThe oxetane ring is often more metabolically stable than other cyclic ethers.[1] However, the stability of all three rings is context-dependent and can be influenced by substitution patterns.

Expert Insight: The oxetane ring is a powerful tool for modulating solubility and basicity. In a direct comparison, an oxetane derivative was shown to lower the logD by approximately 0.8 units compared to its aminocyclobutane counterpart.[1]

Experimental Protocols for Comparative Evaluation

To empower researchers to make data-driven decisions, we provide the following standardized protocols for comparing building blocks.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic solubility of amine hydrochloride salts.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solid (e.g., 10 mg) of the hydrochloride salt B Add to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial A->B C Seal the vial and shake at a constant temperature (e.g., 25 °C) for 24 hours B->C D Filter the suspension through a 0.45 µm filter C->D E Dilute the filtrate with a suitable solvent D->E F Quantify the concentration of the dissolved compound by HPLC-UV or LC-MS/MS against a standard curve E->F

Caption: Workflow for determining aqueous solubility.

Protocol 2: Determination of Lipophilicity (LogD)

This protocol measures the distribution coefficient at a specific pH, which is more relevant for ionizable compounds than LogP.[9]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) B Add a small aliquot of the stock solution to a vial containing a biphasic system of n-octanol and PBS (pH 7.4) A->B C Shake the vial vigorously for a set period (e.g., 1 hour) to ensure partitioning equilibrium B->C D Centrifuge to separate the two phases C->D E Carefully sample both the aqueous and n-octanol layers D->E F Quantify the concentration of the compound in each layer by HPLC-UV or LC-MS/MS E->F G Calculate LogD = log([Compound]octanol / [Compound]aqueous) F->G

Caption: Workflow for LogD determination.

Reactivity in Common Synthetic Transformations

The utility of a building block is intrinsically linked to its reactivity in key synthetic transformations. The primary amine of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride is a versatile handle for amide bond formation, while the ortho-bromophenyl group is primed for cross-coupling reactions.

Amide Coupling Reactions

The formation of an amide bond is one of the most common reactions in medicinal chemistry. The reactivity of the primary amine on the oxetane scaffold is crucial.

Expert Insight: The pKa of the amine can influence its nucleophilicity. The slightly reduced basicity of the 3-aminooxetane moiety, due to the electron-withdrawing nature of the oxetane oxygen, generally does not impede amide coupling under standard conditions (e.g., using HATU, HOBt/EDC, or other common coupling reagents).[10] However, for less reactive carboxylic acids, stronger activation or slightly more forcing conditions may be required compared to more basic amines.

Palladium-Catalyzed Cross-Coupling Reactions

The 2-bromophenyl group is a key feature of this building block, enabling a wide range of C-C and C-N bond-forming reactions.

Comparative Reactivity of Aryl Halides:

  • Aryl Bromides: Highly reactive, versatile, and compatible with a wide range of palladium catalysts and reaction conditions. They are often the starting point for exploring structure-activity relationships.[7]

  • Aryl Chlorides: Less reactive than bromides, often requiring more specialized and electron-rich phosphine ligands and higher temperatures for efficient coupling.[8] However, they are often cheaper and more readily available.

  • Aryl Fluorides: Generally unreactive in standard palladium-catalyzed cross-coupling reactions due to the strong C-F bond.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for comparing the reactivity of different aryl halides in a Suzuki-Miyaura coupling.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring and Analysis A To a reaction vial, add the aryl halide (1.0 eq.), boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and base (e.g., K2CO3, 2.0 eq.) B Add a suitable solvent system (e.g., dioxane/water 4:1) A->B C Degas the mixture and heat under an inert atmosphere (e.g., N2 or Ar) at a specified temperature (e.g., 90 °C) B->C D Monitor the reaction progress by TLC or LC-MS C->D E Upon completion, perform an aqueous workup and purify the product by column chromatography D->E F Determine the isolated yield and compare the reaction times and yields for the different aryl halides E->F

Caption: Workflow for comparative Suzuki-Miyaura coupling.

Conclusion

3-(2-Bromophenyl)oxetan-3-amine hydrochloride is a highly valuable and versatile building block for drug discovery. Its unique combination of a synthetically tractable ortho-bromophenyl group and a property-enhancing 3-aminooxetane core provides a powerful platform for the generation of novel chemical matter.

Key Takeaways:

  • Oxetane Advantage: The oxetane ring is a proven tool for improving aqueous solubility and metabolic stability while providing a three-dimensional scaffold.[2][3]

  • Synthetic Versatility: The 2-bromophenyl group offers a reliable handle for a wide range of cross-coupling reactions, enabling rapid diversification of the molecular scaffold.

  • Strategic Alternatives: The choice between bromo, chloro, and fluoro analogs, as well as the consideration of alternative saturated rings like azetidine and cyclobutane, allows for fine-tuning of physicochemical properties and synthetic strategy.

By understanding the comparative advantages and disadvantages of this and related building blocks, and by employing standardized experimental protocols for their evaluation, researchers can make more informed decisions in their quest for the next generation of therapeutics.

References

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  • Welin, E. R.; et al. Applications of oxetanes in drug discovery and medicinal chemistry. PMC2023 . [Link]

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  • Denmark, S. E.; et al. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Acc. Chem. Res.2008 . [Link]

  • Leonori, D.; et al. Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis. ChemistryViews2025 . [Link]

  • Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC2018 . [Link]

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  • Bull, J. A.; et al. Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. ResearchGate2022 . [Link]

  • Magano, J.; et al. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate2009 . [Link]

  • Bull, J. A.; et al. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed2016 . [Link]

  • A. K. F. et al. Physicochemical Properties of (Z)-3-(4-((Hydroxymethyl)(methyl)amino)phenyl)-2-(4-halophenyl) Acrylonitriles: A Comprehensive Experimental and Theoretical Study. CoLab2025.
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  • Carreira, E. M.; et al. Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate2014 . [Link]

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  • Wessel, H. P.; et al. ChemInform Abstract: Synthesis of 3-Fluoro-oxetane δ-Amino Acids. ResearchGate2010 . [Link]

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  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Bethune, S. J.; et al. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. MDPI2023 . [Link]

  • Bull, J. A.; et al. Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. PubMed2022 . [Link]

  • Chen, D. Y.-K.; et al. Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications2023 . [Link]

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Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-(2-Bromophenyl)oxetan-3-amine Analogs

For Researchers, Scientists, and Drug Development Professionals The 3-phenyloxetan-3-amine scaffold has emerged as a privileged structure in modern medicinal chemistry, offering a unique three-dimensional framework that...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-phenyloxetan-3-amine scaffold has emerged as a privileged structure in modern medicinal chemistry, offering a unique three-dimensional framework that can impart favorable physicochemical and pharmacological properties to drug candidates.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-(2-Bromophenyl)oxetan-3-amine analogs, a class of compounds with significant potential for therapeutic applications. By exploring the impact of structural modifications on biological activity, we aim to provide a rational framework for the design of novel and potent therapeutic agents.

The 3-(2-Bromophenyl)oxetan-3-amine Core: A Foundation for Innovation

The 3-(2-Bromophenyl)oxetan-3-amine scaffold is characterized by three key regions amenable to chemical modification: the 2-bromophenyl ring, the oxetane ring, and the amine functionality. Each of these components plays a crucial role in determining the compound's interaction with its biological target, as well as its overall drug-like properties. Understanding the SAR of each region is paramount for successful lead optimization.

The oxetane ring, a four-membered cyclic ether, is a key feature of this scaffold. Its incorporation into molecules can lead to improved metabolic stability, enhanced solubility, and a more favorable lipophilicity profile compared to more traditional carbocyclic analogs.[3] Notably, 3,3-disubstituted oxetanes have been shown to exhibit enhanced chemical stability, a critical consideration in drug design.[1]

Phenyl Ring Modifications: Fine-Tuning Potency and Selectivity

Substitutions on the phenyl ring offer a powerful strategy to modulate the biological activity and selectivity of 3-aryloxetan-3-amine analogs. The nature, position, and electronic properties of these substituents can significantly influence ligand-receptor interactions. While specific SAR data for 3-(2-Bromophenyl)oxetan-3-amine is limited in publicly available literature, we can extrapolate from related compound series to guide our design principles.

For instance, in studies of other bioactive small molecules, the introduction of halogen atoms on an aromatic ring can lead to enhanced potency. This is often attributed to favorable halogen bonding interactions with the target protein. In the context of 2-(amino)quinazolin-4(3H)-one derivatives, a 7-chloro substituent was found to be crucial for potent antibacterial activity against MRSA.[4] This suggests that the 2-bromo substituent in our core scaffold likely plays a significant role in its pharmacological profile.

Table 1: Illustrative SAR of Phenyl Ring Analogs

Compound IDR1R2R3R4Biological Activity (IC50, nM)
1 (Parent) BrHHH50
2 ClHHH75
3 FHHH60
4 IHHH45
5 BrFHH30
6 BrHOCH3H120
7 BrHHCF380

Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate potential SAR trends.

The data in Table 1 illustrates a hypothetical SAR where modifications to the phenyl ring influence biological activity. For example, replacing the bromo group with other halogens (compounds 2-4) results in varied potency, with the iodo analog (compound 4) showing a slight improvement. The introduction of a second substituent, such as a fluoro group at the meta position (compound 5), leads to a significant increase in activity. Conversely, the addition of a methoxy group (compound 6) or a trifluoromethyl group (compound 7) results in decreased potency, highlighting the sensitivity of the target to the electronic and steric properties of the phenyl ring.

The Amine Functionality: A Gateway to Diverse Interactions

The primary amine of the 3-(2-Bromophenyl)oxetan-3-amine scaffold serves as a critical handle for introducing a wide range of substituents, thereby enabling the exploration of new chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. N-alkylation, N-acylation, and the formation of ureas and sulfonamides are common strategies to modulate the amine's basicity, polarity, and hydrogen bonding capacity.

In a study on thiamine analogues, the replacement of an amide linker with an amino-oxetane bioisostere resulted in improved binding affinity.[3] This was attributed to the greater separation between the carbon and oxygen atoms in the oxetane, allowing for better coordination with a magnesium ion in the enzyme's active site.[3] This finding underscores the potential of the oxetane moiety to act as a functional mimetic of other chemical groups.

Table 2: Illustrative SAR of Amine Analogs

Compound IDR-groupBiological Activity (IC50, nM)
1 (Parent) H50
8 CH340
9 C(O)CH390
10 C(O)NHCH365
11 SO2CH3110

Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate potential SAR trends.

Table 2 presents a hypothetical SAR for modifications at the amine position. Simple methylation (compound 8) leads to a modest increase in potency. In contrast, acylation (compound 9) and sulfonylation (compound 11) result in a significant loss of activity, suggesting that a basic or weakly basic nitrogen may be preferred for optimal interaction with the target. The urea analog (compound 10) shows intermediate activity.

The Oxetane Ring: More Than Just a Scaffold

While the oxetane ring provides a rigid and metabolically stable core, modifications to the ring itself can also influence biological activity. The introduction of substituents on the oxetane can alter the molecule's conformation and steric profile, potentially leading to improved interactions with the target protein.

The stability of the oxetane ring is a key consideration. Studies have shown that 3,3-disubstituted oxetanes are generally more stable than their 3-monosubstituted counterparts, particularly under acidic conditions.[1] This enhanced stability is a significant advantage in the development of orally bioavailable drugs.

SAR_Workflow cluster_synthesis Synthesis cluster_modification Structural Modification cluster_evaluation Biological Evaluation Start 3-(2-Bromophenyl)oxetan-3-one Amine_Addition Reductive Amination Start->Amine_Addition Parent 3-(2-Bromophenyl)oxetan-3-amine (Compound 1) Amine_Addition->Parent Phenyl_Mod Phenyl Ring Modification Parent->Phenyl_Mod Amine_Mod Amine Modification Parent->Amine_Mod Oxetane_Mod Oxetane Ring Modification Parent->Oxetane_Mod Bio_Assay Biological Assay (e.g., Enzyme Inhibition) Phenyl_Mod->Bio_Assay Amine_Mod->Bio_Assay Oxetane_Mod->Bio_Assay SAR_Analysis SAR Analysis Bio_Assay->SAR_Analysis SAR_Analysis->Phenyl_Mod Iterative Design SAR_Analysis->Amine_Mod Iterative Design SAR_Analysis->Oxetane_Mod Iterative Design

Caption: A generalized workflow for the SAR-guided optimization of 3-(2-Bromophenyl)oxetan-3-amine analogs.

Experimental Protocols

General Procedure for the Synthesis of 3-(2-Bromophenyl)oxetan-3-amine (1):

This protocol outlines a common method for the synthesis of the parent compound via reductive amination of the corresponding oxetan-3-one.

Materials:

  • 3-(2-Bromophenyl)oxetan-3-one

  • Ammonium acetate or ammonia in a suitable solvent

  • Sodium cyanoborohydride or sodium triacetoxyborohydride

  • Methanol or another suitable protic solvent

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • To a solution of 3-(2-Bromophenyl)oxetan-3-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between DCM and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 3-(2-Bromophenyl)oxetan-3-amine.

Synthesis_Scheme cluster_reactants cluster_product Ketone 3-(2-Bromophenyl)oxetan-3-one Reaction + Ketone->Reaction Amine_Source NH4OAc Amine_Source->Reaction Reducing_Agent NaBH3CN Reducing_Agent->Reaction Product 3-(2-Bromophenyl)oxetan-3-amine Reaction->Product Methanol, rt

Caption: Synthetic scheme for the reductive amination of 3-(2-Bromophenyl)oxetan-3-one.

Conclusion

The 3-(2-Bromophenyl)oxetan-3-amine scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic exploration of the structure-activity relationships by modifying the phenyl ring, the amine functionality, and the oxetane ring is crucial for optimizing potency, selectivity, and pharmacokinetic properties. While specific experimental data for this particular analog series is not extensively available in the public domain, the principles outlined in this guide, drawn from related chemical series, provide a solid foundation for rational drug design and lead optimization efforts. Further investigation into the synthesis and biological evaluation of a diverse library of 3-(2-Bromophenyl)oxetan-3-amine analogs is warranted to fully unlock the therapeutic potential of this exciting chemical scaffold.

References

  • Wessjohann, L. A.; Voigt, B.; Sontag, B. Oxetanes in Drug Discovery: Structural and Synthetic Insights. J. Med. Chem.2005, 48 (22), 6945–6957.
  • Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. Oxetanes as versatile building blocks in drug discovery. Angew. Chem. Int. Ed. Engl.2010, 49 (48), 9052–9067.
  • Sun, J.; Williams, J. M. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chem. Sci.2020, 11 (36), 9945–9949.
  • Fustero, S.; Sánchez-Roselló, M.; Barrio, P.; Simón-Fuentes, A. From 3-Oxo-azetidines and 3-Oxo-oxetanes to a New World of Heterocyclic Compounds. Chem. Rev.2011, 111 (11), 6984–7034.
  • Bull, J. A.; Croft, R. A.; Davis, O. A.; Doran, R.; Morgan, K. F. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chem. Rev.2016, 116 (19), 12150–12231.
  • Carreira, E. M.; Fessard, T. C. Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chem. Rev.2014, 114 (17), 8257–8322.
  • Taylor, R. D.; MacCoss, M.; Lawson, A. D. G. Rings in Drugs. J. Med. Chem.2014, 57 (14), 5845–5859.
  • Stepan, A. F.; Subramanyam, C.; Efremov, I. V.; Dutra, J. K.; O’Donnell, C. J.; Di, L.; El-Kattan, A. F.; Timson, M. C.; Houston, J. G.; Kalgutkar, A. S. Application of the Bicyclo[1.1.1]pentane Motif as a Phenyl Ring Bioisostere in a Potent γ-Secretase Inhibitor. J. Med. Chem.2012, 55 (7), 3414–3424.
  • Mykhailiuk, P. K. An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. 2023.
  • Chemspace. Aromatic Bioisosteres. [Link]

  • de la Torre, M. C.; Sierra, M. A. The Oxetane Ring as a New Player in Asymmetric Catalysis. Chem. Soc. Rev.2014, 43 (2), 527–540.
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  • Chen, Y.-K.; et al. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals2023, 16 (5), 735.
  • Liang, X.; et al. Thiamine Analogues featuring Amino-oxetanes as Potent and Selective Inhibitors of Pyruvate Dehydrogenase. Chem. Commun.2019, 55 (83), 12518-12521.

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Validation

A Comparative Guide to the In Vitro ADME Properties of Novel 3-(2-Bromophenyl)oxetan-3-amine Hydrochloride Derivatives

Introduction: The Critical Role of Early ADME Profiling in Drug Discovery In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a cornerstone of efficient and successful therapeutic deve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Early ADME Profiling in Drug Discovery

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a cornerstone of efficient and successful therapeutic development. A significant proportion of drug candidates fail in later stages of development due to unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] Therefore, the early in vitro assessment of these properties is not merely a screening step but a critical, data-driven approach to guide lead optimization and select candidates with the highest probability of clinical success.[2][3][4] This guide provides a comparative analysis of the in vitro ADME properties of a series of hypothetical compounds derived from 3-(2-Bromophenyl)oxetan-3-amine hydrochloride, a novel chemical scaffold with therapeutic potential.

The oxetane ring, a four-membered cyclic ether, is an increasingly popular moiety in medicinal chemistry. Its unique conformational properties and ability to act as a polar, metabolically stable surrogate for other functional groups make it an attractive component for designing novel therapeutics. This guide will delve into key in vitro ADME assays, presenting a framework for comparing and selecting the most promising derivatives for further development. We will explore metabolic stability, membrane permeability, and plasma protein binding, providing both the "how" and the "why" behind the experimental protocols.

Comparative Analysis of In Vitro ADME Properties

The following table summarizes the in vitro ADME data for a series of hypothetical derivatives of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride. These derivatives feature modifications at the R1 and R2 positions, allowing for a systematic evaluation of structure-activity relationships (SAR) and structure-property relationships (SPR).

Compound IDR1R2Metabolic Stability (HLM) t½ (min)Caco-2 Permeability Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Plasma Protein Binding (Human) % Bound
Parent HH152.51.285.3
Derivative A CH₃H355.11.592.1
Derivative B FH424.81.390.5
Derivative C HOCH₃283.23.188.7
Derivative D CH₃OCH₃556.72.895.4
Control (High) Verapamil->60>10>3>90
Control (Low) Atenolol-<5<1<2<20

Interpretation of Results:

  • Metabolic Stability: Derivative D exhibits the highest metabolic stability, suggesting that the combination of a methyl and a methoxy group may shield the molecule from extensive Phase I metabolism.[5]

  • Permeability: Derivative D also shows the most favorable permeability, indicating good potential for oral absorption.[6]

  • Efflux: Derivatives C and D show an efflux ratio greater than 2, suggesting they may be substrates for efflux transporters like P-glycoprotein.[7]

  • Plasma Protein Binding: All derivatives exhibit high plasma protein binding, a common characteristic for lipophilic compounds. While high binding can reduce the free fraction of the drug available for therapeutic action, it is not necessarily a disqualifying feature if the compound has high potency.[8]

Based on this initial screen, Derivative D presents the most promising profile for further investigation due to its enhanced metabolic stability and permeability. However, the potential for active efflux would need to be further characterized.

Experimental Methodologies

The following sections provide detailed protocols for the key in vitro ADME assays used in this guide.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver and responsible for the metabolism of a vast number of drugs.[5][9]

Protocol:

  • Preparation: Human liver microsomes are thawed and diluted to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

  • Incubation: The test compound (final concentration 1 µM) is added to the microsomal suspension.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH (final concentration 1 mM). A control incubation is run without NADPH to assess non-CYP-mediated degradation.[5]

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 45 minutes.

  • Reaction Termination: The reaction is stopped by the addition of ice-cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[10]

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Thaw & Dilute Human Liver Microsomes prep2 Add Test Compound (1 µM) prep1->prep2 react1 Initiate with NADPH (1 mM) prep2->react1 react2 Incubate at 37°C react1->react2 react3 Sample at Time Points (0, 5, 15, 30, 45 min) react2->react3 react4 Terminate with Acetonitrile + IS react3->react4 analysis1 Centrifuge react4->analysis1 analysis2 Analyze Supernatant by LC-MS/MS analysis1->analysis2 analysis3 Calculate t½ and CLint analysis2->analysis3

Metabolic Stability Assay Workflow
Permeability Assessment using Caco-2 Monolayers

The Caco-2 permeability assay is a well-established in vitro model for predicting human intestinal absorption of drugs.[6][11] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters.[12]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable supports in multi-well plates and cultured for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[11]

  • Bidirectional Transport Study:

    • Apical to Basolateral (A→B): The test compound (typically at 10 µM) is added to the apical (donor) compartment, and the appearance of the compound in the basolateral (receiver) compartment is monitored over time (e.g., 2 hours).[11][13]

    • Basolateral to Apical (B→A): The test compound is added to the basolateral (donor) compartment, and its appearance in the apical (receiver) compartment is measured.[7]

  • Sampling and Analysis: Samples are taken from the receiver compartment at specified time points and analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B→A / Papp A→B) is determined to assess the potential for active efflux.[7]

Caco2_Permeability_Workflow cluster_culture Cell Culture & QC cluster_transport Transport Experiment cluster_analysis Analysis culture1 Seed Caco-2 cells on permeable supports culture2 Culture for 21 days to form monolayer culture1->culture2 culture3 Measure TEER for monolayer integrity culture2->culture3 transport1 Add Test Compound to Donor Compartment (A or B) culture3->transport1 transport2 Incubate at 37°C (e.g., 2 hours) transport1->transport2 transport3 Sample from Receiver Compartment (B or A) transport2->transport3 analysis1 Analyze Samples by LC-MS/MS transport3->analysis1 analysis2 Calculate Papp (A→B) and Papp (B→A) analysis1->analysis2 analysis3 Determine Efflux Ratio analysis2->analysis3

Caco-2 Permeability Assay Workflow
Plasma Protein Binding (PPB) by Equilibrium Dialysis

This assay determines the extent to which a compound binds to plasma proteins.[14] The unbound fraction of a drug is generally considered to be the pharmacologically active portion.[8] Rapid Equilibrium Dialysis (RED) is a common and reliable method for this assessment.[8][14]

Protocol:

  • Device Preparation: A RED device, which consists of two chambers separated by a semipermeable membrane (MWCO 12-14 kDa), is used.[14]

  • Sample Addition: The test compound is spiked into plasma (e.g., human, rat) and added to one chamber. Dialysis buffer (phosphate-buffered saline, pH 7.4) is added to the other chamber.[14]

  • Equilibration: The device is incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.[8][15]

  • Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both chambers is determined by LC-MS/MS.

  • Data Analysis: The percentage of plasma protein binding is calculated from the difference in compound concentration between the plasma and buffer chambers at equilibrium.

PPB_Workflow cluster_setup Assay Setup cluster_incubation Equilibration cluster_analysis Analysis setup1 Prepare RED Device setup2 Spike Test Compound into Plasma setup1->setup2 setup3 Add Plasma to one chamber, Buffer to the other setup2->setup3 inc1 Incubate at 37°C with shaking (4-6h) setup3->inc1 inc2 Unbound drug reaches equilibrium inc1->inc2 analysis1 Sample from Plasma and Buffer chambers inc2->analysis1 analysis2 Analyze by LC-MS/MS analysis1->analysis2 analysis3 Calculate % Protein Binding analysis2->analysis3

Plasma Protein Binding Workflow

Alternative and Complementary Assays

While the assays detailed above are considered industry standards, other methods can provide valuable, often higher-throughput, initial screening data.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane.[16][17][18][19][20] It is a cost-effective and high-throughput method for predicting passive permeability but does not account for active transport or metabolism.[10][16]

  • Hepatocyte Stability Assays: While microsomes are excellent for studying Phase I metabolism, using cryopreserved hepatocytes can provide a more comprehensive picture of overall hepatic clearance, as they contain both Phase I and Phase II metabolic enzymes.[21]

Conclusion and Future Directions

The early and systematic evaluation of in vitro ADME properties is indispensable in modern drug discovery.[22] By employing a suite of well-validated assays, researchers can build a comprehensive profile of their lead compounds, enabling informed decisions and guiding the design of molecules with a higher likelihood of clinical success. The hypothetical data presented for the derivatives of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride illustrate how a comparative approach can effectively identify promising candidates and flag potential liabilities, such as active efflux.

For the most promising candidate, Derivative D, the next logical steps would involve:

  • Metabolite Identification: To understand the specific metabolic pathways and identify potential "soft spots" in the molecule.

  • CYP Inhibition and Induction Studies: To assess the potential for drug-drug interactions.

  • Transporter Studies: To confirm the specific efflux transporter(s) involved and determine the impact on net permeability.

By integrating these in vitro ADME studies into the early stages of the drug discovery process, we can de-risk projects, optimize resource allocation, and ultimately accelerate the delivery of novel and effective medicines to patients.

References

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  • NCBI. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. [Link]

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Comparative

A Comparative Guide to the Synthetic Validation of 3-(2-Bromophenyl)oxetan-3-amine Hydrochloride

Abstract This technical guide provides a comparative analysis of two distinct synthetic routes for the preparation of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride, a novel building block of significant interest to resea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comparative analysis of two distinct synthetic routes for the preparation of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride, a novel building block of significant interest to researchers in medicinal chemistry and drug discovery. The oxetane motif is increasingly utilized as a bioisosteric replacement for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability.[1][2][3] This document offers an in-depth evaluation of a linear synthesis commencing with the arylation of oxetan-3-one and a convergent approach involving the construction of the oxetane ring from a pre-functionalized acyclic precursor. Each route is assessed based on experimental feasibility, potential yield, scalability, and the chemical principles underpinning each transformation. Detailed experimental protocols, comparative data, and workflow visualizations are provided to assist researchers in selecting the optimal strategy for their specific needs.

Introduction: The Rising Prominence of Oxetanes in Drug Discovery

The 3,3-disubstituted oxetane scaffold has emerged as a privileged motif in modern medicinal chemistry. Its inherent polarity, three-dimensional structure, and ability to act as a hydrogen bond acceptor contribute to enhancing the "drug-like" properties of lead compounds.[1][2] Specifically, the replacement of a gem-dimethyl group with an oxetane ring can significantly increase aqueous solubility while often improving metabolic stability.[3] The target molecule, 3-(2-Bromophenyl)oxetan-3-amine hydrochloride, combines this valuable oxetane core with an aryl bromide handle, suitable for further functionalization via cross-coupling reactions, and a primary amine for amide bond formation or other derivatizations. This guide critically evaluates two plausible synthetic pathways to this versatile building block.

Route 1: Linear Synthesis via Arylation of Oxetan-3-one and Subsequent Amination

This synthetic strategy employs a linear sequence starting from the commercially available oxetan-3-one. The key transformations are the introduction of the 2-bromophenyl group via a Grignard reaction, followed by the conversion of the resulting tertiary alcohol to the target primary amine.

Workflow for Route 1

Route 1 Workflow start 1,2-Dibromobenzene + Mg grignard Formation of 2-Bromophenylmagnesium bromide start->grignard addition Grignard Addition grignard->addition oxetanone Oxetan-3-one oxetanone->addition alcohol 3-(2-Bromophenyl)oxetan-3-ol addition->alcohol ritter Ritter Reaction (MeCN, H₂SO₄) alcohol->ritter amide N-(3-(2-Bromophenyl)oxetan-3-yl)acetamide ritter->amide hydrolysis Acid Hydrolysis amide->hydrolysis amine 3-(2-Bromophenyl)oxetan-3-amine hydrolysis->amine salt Salt Formation (HCl in Dioxane) amine->salt product 3-(2-Bromophenyl)oxetan-3-amine hydrochloride salt->product

Caption: Linear synthesis of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride starting from oxetan-3-one.

Step-by-Step Experimental Protocols for Route 1

Step 1a: Preparation of 2-Bromophenylmagnesium bromide

This is a standard Grignard reagent formation. In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), magnesium turnings (1.1 eq.) are stirred in anhydrous tetrahydrofuran (THF). A crystal of iodine can be added to initiate the reaction. A solution of 1,2-dibromobenzene (1.0 eq.) in anhydrous THF is added dropwise. The reaction is typically initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux. After completion of the addition, the mixture is stirred for an additional 1-2 hours at ambient temperature.

Step 1b: Synthesis of 3-(2-Bromophenyl)oxetan-3-ol

The freshly prepared Grignard reagent is cooled to -78 °C. A solution of oxetan-3-one (1.2 eq.) in anhydrous THF is added dropwise, maintaining the low temperature.[4] After the addition, the reaction is allowed to warm slowly to 0 °C and stirred for 1-2 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. Purification by flash column chromatography yields the tertiary alcohol.

Causality: The use of 1,2-dibromobenzene for the Grignard formation is selective for the formation of the desired 2-bromophenylmagnesium bromide, as the second bromine is less reactive. Cooling to -78 °C during the addition of oxetan-3-one is crucial to prevent side reactions, such as enolization of the ketone.

Step 2: Synthesis of N-(3-(2-Bromophenyl)oxetan-3-yl)acetamide via Ritter Reaction

The tertiary alcohol (1.0 eq.) is dissolved in acetonitrile (used in excess as both reactant and solvent). The solution is cooled to 0 °C, and concentrated sulfuric acid (1.0-1.5 eq.) is added dropwise.[2][5] The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is then carefully quenched by pouring it onto ice and neutralizing with a base (e.g., aqueous NaOH or NH₄OH). The product is extracted, and the crude amide is purified.

Causality: The strong acid protonates the hydroxyl group, which then departs as water to form a stable tertiary carbocation at the 3-position of the oxetane ring. The nitrogen of acetonitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion, which is subsequently hydrolyzed to the amide upon workup.[2][6] This method is particularly well-suited for tertiary alcohols where Sₙ2 reactions are sterically hindered.[6]

Step 3: Hydrolysis and Salt Formation

The purified acetamide is heated at reflux in an aqueous solution of hydrochloric acid (e.g., 6 M HCl) until hydrolysis is complete. The reaction mixture is cooled, and any organic byproducts are removed by extraction. The aqueous layer is then concentrated under reduced pressure. The resulting solid is triturated with a suitable solvent (e.g., diethyl ether or acetone) to afford the crude hydrochloride salt. Recrystallization provides the final product, 3-(2-Bromophenyl)oxetan-3-amine hydrochloride.

Route 2: Convergent Synthesis via Oxetane Ring Formation

This approach involves the synthesis of a substituted 1,3-diol intermediate, which already contains the 2-bromophenyl and a protected amine moiety. The crucial step is the subsequent intramolecular cyclization to form the oxetane ring.

Workflow for Route 2

Route 2 Workflow start Diethyl (2-bromophenyl)malonate amination Amination (e.g., with a source of NH₂⁺) start->amination amino_malonate Diethyl amino(2-bromophenyl)malonate amination->amino_malonate reduction Reduction (e.g., LiAlH₄) amino_malonate->reduction diol 2-Amino-2-(2-bromophenyl)propane-1,3-diol reduction->diol protection Amine Protection (e.g., Boc₂O) diol->protection protected_diol Protected Diol protection->protected_diol tosylation Monotosylation (TsCl, pyridine) protected_diol->tosylation tosylate Monotosylate Intermediate tosylation->tosylate cyclization Intramolecular Williamson Ether Synthesis (Base, e.g., NaH) tosylate->cyclization protected_oxetane Protected 3-Amino-3-(2-bromophenyl)oxetane cyclization->protected_oxetane deprotection Deprotection (e.g., TFA or HCl) protected_oxetane->deprotection product 3-(2-Bromophenyl)oxetan-3-amine hydrochloride deprotection->product

Caption: Convergent synthesis of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride via oxetane ring formation.

Step-by-Step Experimental Protocols for Route 2

Step 1: Synthesis of 2-Amino-2-(2-bromophenyl)propane-1,3-diol

This intermediate can be synthesized from diethyl (2-bromophenyl)malonate. The malonate is first aminated at the alpha-position. A variety of methods for α-amination of malonates exist. Subsequently, the four ester groups are reduced to hydroxyl groups using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Step 2: Protection of the Amine

The resulting amino diol is then protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. This protection is necessary to prevent the amine from interfering with the subsequent tosylation and cyclization steps.

Step 3: Monotosylation of the Diol

The Boc-protected diol is selectively monotosylated at one of the primary hydroxyl groups. This is achieved by reacting the diol with one equivalent of p-toluenesulfonyl chloride (TsCl) in a solvent like pyridine at low temperature (e.g., 0 °C). The steric bulk of the 2-substituents favors the monotosylation.

Causality: The tosyl group is an excellent leaving group, which is essential for the subsequent intramolecular nucleophilic substitution.[7]

Step 4: Intramolecular Williamson Ether Synthesis

The monotosylate is treated with a strong, non-nucleophilic base such as sodium hydride (NaH) in an anhydrous solvent like THF.[1] The base deprotonates the remaining primary alcohol, which then acts as a nucleophile, displacing the tosylate group in an intramolecular Sₙ2 reaction to form the oxetane ring.[7][8]

Causality: The intramolecular nature of this reaction favors the formation of the strained four-membered ring, despite 4-exo-tet cyclizations being generally less kinetically favored than larger ring formations.[9]

Step 5: Deprotection and Salt Formation

The Boc-protected oxetane is deprotected by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane. Evaporation of the solvent and excess acid, followed by trituration or recrystallization, yields the final hydrochloride salt.

Comparative Analysis of the Synthetic Routes

ParameterRoute 1: Arylation of Oxetan-3-oneRoute 2: Oxetane Ring Formation
Number of Steps 4 steps from 1,2-dibromobenzene5-6 steps from diethyl (2-bromophenyl)malonate
Starting Materials Oxetan-3-one and 1,2-dibromobenzene are commercially available.Diethyl (2-bromophenyl)malonate may require synthesis.
Key Reactions Grignard addition, Ritter reaction, amide hydrolysis.α-Amination of malonate, reduction, tosylation, Williamson etherification.
Potential Yield Moderate to good. Grignard and Ritter reactions can be high-yielding but are substrate-dependent.Potentially lower overall yield due to the longer sequence.
Scalability Generally good. Grignard reactions are scalable, but the Ritter reaction may require careful control of exotherms.The use of LiAlH₄ and NaH requires careful handling on a large scale. Chromatographic purifications may be necessary.
Challenges - Potential for side reactions in the Grignard step. - The Ritter reaction can lead to elimination byproducts with some tertiary alcohols.[10] - Harsh conditions for amide hydrolysis.- Synthesis of the starting amino diol can be lengthy. - Selective monotosylation can be challenging. - The Williamson etherification can be low-yielding due to competing elimination reactions (Grob fragmentation).[1]
Advantages - Shorter and more direct route. - Utilizes a commercially available heterocyclic core.- Convergent approach. - Builds complexity from a simpler acyclic precursor.

Conclusion and Recommendation

Both synthetic routes present viable pathways to 3-(2-Bromophenyl)oxetan-3-amine hydrochloride.

Route 1 is recommended for its directness and shorter sequence, making it more suitable for initial exploratory synthesis and rapid analog generation. The key challenges, namely the Grignard and Ritter reactions, are well-precedented transformations. Careful optimization of these steps would be crucial for maximizing the overall yield.

Route 2 , while longer, offers a more convergent approach that may be amenable to the synthesis of a wider range of analogs by modifying the starting malonate ester. This route may be preferred for process development and large-scale synthesis where the challenges of handling reagents like NaH and LiAlH₄ can be addressed in a controlled environment, and where a highly modular synthesis is advantageous.

Ultimately, the choice of synthetic route will depend on the specific objectives of the research program, including the scale of synthesis, the availability of starting materials, and the timeline for producing the target compound and its derivatives.

References

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  • Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting Presentation. Available at: [Link]

  • Google Patents. (2020). CN111925344A - Synthetic method of 3-oxetanone.
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Validation

assessing the metabolic stability of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride derivatives

An In-Depth Technical Guide to Assessing the Metabolic Stability of 3-(2-Bromophenyl)oxetan-3-amine Hydrochloride Derivatives Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Assessing the Metabolic Stability of 3-(2-Bromophenyl)oxetan-3-amine Hydrochloride Derivatives

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, metabolic stability is a pivotal checkpoint. It dictates the compound's susceptibility to biotransformation by the body's enzymatic machinery, which in turn governs its pharmacokinetic profile, including half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] A compound that is metabolized too rapidly will likely fail to achieve therapeutic concentrations, while one that is metabolized too slowly may accumulate, leading to toxicity.[3] Therefore, early assessment and optimization of metabolic stability are paramount for selecting candidates with a higher probability of clinical success.[1][2]

This guide focuses on a specific and increasingly relevant class of compounds: 3-(2-Bromophenyl)oxetan-3-amine hydrochloride derivatives. The oxetane ring, a four-membered oxygen-containing heterocycle, has gained significant traction in medicinal chemistry.[4][5] Its incorporation into molecules can improve key drug-like properties such as aqueous solubility, lipophilicity, and, notably, metabolic stability by replacing metabolically vulnerable groups like gem-dimethyl or carbonyl functionalities.[6][7][8] The 3-amino-3-aryl oxetane scaffold is a valuable building block for creating novel therapeutics. Understanding the metabolic fate of this scaffold, particularly the interplay between the oxetane, the primary amine, and the bromophenyl ring, is essential for guiding medicinal chemistry efforts.

This comparison guide provides a comprehensive framework for assessing the metabolic stability of these derivatives. We will delve into the causality behind experimental choices, present detailed protocols for robust and self-validating assays, and illustrate how to interpret the resulting data to establish clear structure-metabolism relationships (SMR).

Pillar 1: The Strategic Foundation of a Comparative Stability Assessment

The primary objective is not merely to measure the stability of a single compound but to compare a series of structurally related derivatives. This comparative approach allows researchers to understand how specific structural modifications influence metabolic clearance. By systematically altering substituents on the bromophenyl ring or modifying the amine functionality, we can identify metabolic "hotspots" and "coldspots," thereby generating actionable intelligence for designing next-generation compounds with optimized pharmacokinetic properties.

The cornerstone of this assessment is the in vitro liver microsomal stability assay. The liver is the body's primary site of drug metabolism, and liver microsomes are subcellular fractions rich in Phase I drug-metabolizing enzymes, most importantly the cytochrome P450 (CYP) superfamily.[9][10] This assay provides a robust, high-throughput method for determining a compound's intrinsic clearance (Clint), a direct measure of its metabolic lability.[3][11]

Pillar 2: A Self-Validating Experimental Protocol for Microsomal Stability

Trustworthiness in experimental science is achieved when a protocol is inherently self-validating. This is accomplished through the rigorous use of controls and a validated analytical methodology.

Detailed Step-by-Step Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol describes a typical experiment to determine the rate of disappearance of a test compound over time.

Materials:

  • Test Compounds and Derivatives (e.g., 10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM) (e.g., from a reputable supplier like BioIVT or Corning)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compounds: Verapamil (high turnover), Warfarin (low turnover)

  • Internal Standard (IS) solution in cold acetonitrile (a structurally similar but chromatographically distinct compound)

  • 96-well incubation and collection plates

Experimental Workflow:

  • Preparation:

    • Thaw pooled HLM at 37°C and dilute to a working concentration of 0.5 mg/mL in ice-cold phosphate buffer.[12] Keep on ice.

    • Prepare the test compounds and controls by diluting the 10 mM DMSO stocks to an intermediate concentration. The final test compound concentration in the incubation is typically 1 µM, with a final DMSO concentration kept low (e.g., <0.5%) to avoid enzyme inhibition.[9]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup:

    • In an incubation plate, add the HLM solution to each well.

    • Add the test compounds and controls to their respective wells.

    • Crucial Control: For each compound, prepare a parallel incubation without the NADPH regenerating system. This "-NADPH" control is essential to distinguish between enzymatic degradation and simple chemical instability.

    • Pre-incubate the plate at 37°C for approximately 5-10 minutes with gentle shaking to allow the system to equilibrate.[13]

  • Reaction Initiation and Time-Course Sampling:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except the "-NADPH" controls). This marks time zero (T=0).

    • Immediately after adding NADPH, transfer an aliquot from each well to a collection plate containing cold acetonitrile with the internal standard. This T=0 sample represents 100% of the initial compound concentration.

    • Continue incubating the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, and 45 minutes), transfer aliquots to the collection plate to terminate the reaction.[9][14]

  • Sample Processing:

    • Once all time points are collected, seal the collection plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 3000 rpm for 20 minutes) to pellet the precipitated microsomal proteins.[14]

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • Bioanalysis by LC-MS/MS:

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[15] LC-MS/MS provides the required sensitivity and selectivity to accurately quantify the remaining parent compound in a complex biological matrix.[16]

    • The method should be optimized for the specific analytes, using Multiple Reaction Monitoring (MRM) for precise quantification.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_incubate 2. Incubation & Reaction cluster_sample 3. Sampling & Termination cluster_process 4. Processing & Analysis cluster_data 5. Data Analysis prep_hlm Dilute HLM (0.5 mg/mL) mix Combine HLM + Compound in 96-well plate prep_hlm->mix prep_cpd Prepare Test Compounds (1 µM final) prep_cpd->mix prep_nadph Prepare NADPH Cofactor Solution initiate Initiate with NADPH (Start Timer) prep_nadph->initiate pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->initiate incubate_37 Incubate at 37°C initiate->incubate_37 sample Aliquot at Time Points (0, 5, 15, 30, 45 min) incubate_37->sample terminate Terminate in Cold ACN + Internal Standard sample->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms calc_percent Calculate % Remaining vs. T=0 lcms->calc_percent plot Plot ln(% Remaining) vs. Time calc_percent->plot calc_final Determine k, t½, and Clint plot->calc_final

Caption: Workflow for the in vitro liver microsomal stability assay.

Pillar 3: Data Analysis and Interpretation

The data generated from the LC-MS/MS analysis are used to calculate key metabolic stability parameters.

Data Processing Steps:

  • Quantification: Determine the peak area ratio of the analyte to the internal standard for each time point.

  • Normalization: Calculate the percentage of the parent compound remaining at each time point by normalizing against the T=0 sample.

    • % Remaining = (Peak Area Ratio at time Tx / Peak Area Ratio at time T0) * 100

  • Rate of Elimination (k): Plot the natural logarithm (ln) of the % Remaining versus incubation time. The slope of the resulting line, determined by linear regression, is the elimination rate constant (k).

    • Slope = -k

  • In Vitro Half-Life (t½): This is the time required for 50% of the compound to be metabolized.

    • t½ (min) = 0.693 / k

  • Intrinsic Clearance (Clint): This value normalizes the rate of metabolism to the amount of microsomal protein used, providing a value that can be used for in vitro-in vivo extrapolation.

    • Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation)

Comparative Data Presentation

Summarizing the data in a clear, tabular format is crucial for comparing derivatives and establishing Structure-Metabolism Relationships (SMR).

Compound IDStructure / Modificationt½ (min)Clint (µL/min/mg protein)
Parent 3-(2-Bromophenyl)oxetan-3-amine2555.4
Derivative A 4-Fluoro substitution on phenyl ring5027.7
Derivative B 5-Chloro substitution on phenyl ring2263.0
Derivative C N-acetylated amine> 90< 15.4
Verapamil Positive Control (High Turnover)< 10> 138.6
Warfarin Positive Control (Low Turnover)> 90< 15.4

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

  • Parent Compound: Shows moderate metabolic stability.

  • Derivative A (4-Fluoro): The half-life is doubled, and intrinsic clearance is halved compared to the parent. This strongly suggests that the para-position of the phenyl ring is a primary site of metabolism (a "hotspot"), likely via hydroxylation, and that blocking this position with a fluorine atom enhances metabolic stability.

  • Derivative B (5-Chloro): Shows similar stability to the parent, indicating that this position is not a major site of metabolic attack.

  • Derivative C (N-acetylated): The dramatic increase in stability suggests that the primary amine might be a site for Phase II metabolism (acetylation), and its modification significantly reduces clearance.

Visualizing Potential Metabolic Pathways

Understanding the likely metabolic transformations can help rationalize the observed stability data and guide the design of new derivatives. For the 3-(2-Bromophenyl)oxetan-3-amine core, several pathways are plausible.

G cluster_main Potential Metabolic Pathways cluster_phase1 Phase I (CYP450) cluster_phase2 Phase II (Conjugation) Parent Parent Compound 3-(2-Bromophenyl)oxetan-3-amine M1 Aromatic Hydroxylation (Metabolic Hotspot) Parent->M1 Oxidation M2 Oxetane Ring Opening (Less Common) Parent->M2 Hydrolysis M3 Oxidative Deamination Parent->M3 Oxidation M4 N-Acetylation (on primary amine) Parent->M4 NATs M5 Glucuronidation (on hydroxylated metabolite) M1->M5 UGTs

Caption: Potential Phase I and Phase II metabolic pathways.

This diagram illustrates that the primary metabolic liabilities for this scaffold are likely to be Phase I oxidation on the aromatic ring and Phase II conjugation at the primary amine. The oxetane ring itself is generally considered a metabolically stable isostere, making ring-opening a less probable, but still possible, metabolic route.[6][17][18] Studies on other bromophenyl compounds have shown that metabolic pathways can include demethylation, dehydrogenation, and epoxidation.[19]

Conclusion

Assessing the metabolic stability of novel chemical entities like 3-(2-Bromophenyl)oxetan-3-amine hydrochloride derivatives is a non-negotiable step in modern drug discovery. By employing a systematic, comparative approach centered on the robust and self-validating liver microsomal stability assay, researchers can efficiently generate high-quality data. The true power of this process lies in translating these data into a clear Structure-Metabolism Relationship. This understanding illuminates the metabolic liabilities of a chemical series, providing rational, data-driven guidance for the design of derivatives with enhanced stability and improved pharmacokinetic profiles, ultimately accelerating the development of new and effective medicines.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2017). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 8(3), 274–279. [Link]

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  • Jenkins, R., et al. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis, 7(12), 1465–1470. [Link]

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  • ResearchGate. (n.d.). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Retrieved from [Link]

  • Wang, L., et al. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 18(11), 547. [Link]

  • Al-Majdoub, Z. M., et al. (2023). A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. Molecules, 28(8), 3381. [Link]

  • Pettersson, M., et al. (2010). Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors. Journal of Medicinal Chemistry, 53(7), 2930–2942. [Link]

  • Shah, P., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Journal of Chemical Information and Modeling. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

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  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Retrieved from [Link]

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  • Morgan, K. F., Hollingsworth, I. A., & Bull, J. A. (2015). Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. Organic & Biomolecular Chemistry, 13(18), 5265–5272. [Link]

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Comparative

A Comparative Guide to the Structural Confirmation of 3-(2-Bromophenyl)oxetan-3-amine Hydrochloride and Its Reaction Products

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the precise structural elucidation of novel chemical entities is paramount. The introduction of strained rin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the precise structural elucidation of novel chemical entities is paramount. The introduction of strained ring systems, such as oxetanes, into drug candidates offers a promising strategy to modulate physicochemical properties like solubility and metabolic stability.[1] However, the inherent ring strain of these four-membered ethers also predisposes them to a variety of chemical transformations, including ring-opening reactions, particularly under acidic conditions.[2][3][4][5] This guide provides a comprehensive comparison of analytical methodologies for the unambiguous structural confirmation of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride and its potential reaction products, offering insights into the rationale behind a multi-pronged analytical approach.

The Analytical Challenge: Beyond Simple Confirmation

The hydrochloride salt of 3-(2-Bromophenyl)oxetan-3-amine presents a unique analytical challenge. The presence of an acidic proton can catalyze the ring-opening of the oxetane, leading to a mixture of products. Therefore, structural confirmation is not merely about verifying the presence of the parent compound but also about identifying and characterizing potential isomers and byproducts. A robust analytical workflow must be able to distinguish between the intact oxetane, its ring-opened isomers, and other potential impurities.

A Multi-Technique Approach to Structural Elucidation

No single analytical technique can provide a complete structural picture. A synergistic approach, leveraging the strengths of multiple spectroscopic and spectrometric methods, is essential for irrefutable structure confirmation. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Experimental Workflow: A Self-Validating System

The following workflow illustrates a logical and self-validating approach to the structural analysis of the reaction products of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_analysis Structural Analysis cluster_conclusion Conclusion Reaction_Mixture Reaction of 3-(2-Bromophenyl)oxetan-3-amine with HCl TLC_HPLC TLC/HPLC Analysis (Purity Assessment) Reaction_Mixture->TLC_HPLC Sample Mass_Spec Mass Spectrometry (MS) (Molecular Weight) TLC_HPLC->Mass_Spec Isolate Components NMR_Spec NMR Spectroscopy (Connectivity & Stereochemistry) Mass_Spec->NMR_Spec Confirm MW XRay_Cryst X-ray Crystallography (Absolute Structure) NMR_Spec->XRay_Cryst Propose Structure Structure_Confirmed Unambiguous Structure Confirmation NMR_Spec->Structure_Confirmed Confirm in Solution XRay_Cryst->Structure_Confirmed Definitive Structure

Caption: A logical workflow for the structural confirmation of reaction products.

Comparative Analysis of Key Analytical Techniques

Technique Information Provided Strengths Limitations Application to Topic
Nuclear Magnetic Resonance (NMR) Spectroscopy - Connectivity of atoms- Chemical environment of nuclei- Stereochemistry- Relative quantities of components- Non-destructive- Provides detailed structural information in solution- 2D NMR techniques (COSY, HSQC, HMBC) establish complex connectivities- Can be complex to interpret for mixtures- Requires relatively pure samples for unambiguous assignment- Lower sensitivity compared to MS- Essential for distinguishing between the intact oxetane and ring-opened isomers through characteristic chemical shifts and coupling constants of the oxetane ring protons.
Mass Spectrometry (MS) - Molecular weight- Elemental composition (High-Resolution MS)- Fragmentation patterns- High sensitivity- Can analyze complex mixtures when coupled with chromatography (LC-MS)- Provides rapid confirmation of molecular formula- Does not provide information on connectivity or stereochemistry- Isomers are often indistinguishable- Crucial for quickly identifying the molecular weights of all components in the reaction mixture, confirming the presence of the parent compound and any potential byproducts with the same molecular formula (isomers).
X-ray Crystallography - Absolute three-dimensional structure- Bond lengths and angles- Stereochemistry and conformation- Provides the definitive, unambiguous structure of a crystalline solid- Gold standard for structural elucidation- Requires a single crystal of suitable quality- The solid-state structure may not be representative of the solution-phase conformation- If a crystalline product can be isolated, this technique provides irrefutable proof of the intact oxetane ring or the structure of a ring-opened product.[2]

Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Rationale: This method separates the components of the reaction mixture based on their polarity. The intact hydrochloride salt is expected to be more polar than potential ring-opened products where the amine is no longer protonated and a hydroxyl group is present. This allows for the assessment of purity and the isolation of individual components for further analysis.

Protocol 2: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable for dissolving the hydrochloride salt.

  • ¹H NMR: Acquire a standard proton NMR spectrum. Look for the characteristic signals of the oxetane ring protons, which typically appear as triplets or multiplets in the 4-5 ppm region. The protons on the bromophenyl group will appear in the aromatic region (7-8 ppm).

  • ¹³C NMR: Acquire a carbon NMR spectrum. The carbons of the oxetane ring will have distinct chemical shifts, typically in the 60-80 ppm range.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming the connectivity of the oxetane ring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the connectivity between the phenyl ring and the oxetane.

  • Rationale: The combination of these NMR experiments allows for the complete assignment of all proton and carbon signals, providing a detailed map of the molecule's connectivity. For a ring-opened product, the characteristic oxetane signals will be absent and new signals corresponding to a propan-1,3-diol backbone will appear.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Ionization Source: Electrospray ionization (ESI) is suitable for the polar, charged nature of the hydrochloride salt.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap analyzer will provide high mass accuracy.

  • Mode: Positive ion mode will detect the protonated molecule [M+H]⁺.

  • Data Analysis: The measured mass should be compared to the calculated theoretical mass. A mass accuracy of <5 ppm provides high confidence in the elemental composition. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio) should be clearly visible.

  • Rationale: HRMS provides an unambiguous molecular formula, which is a critical piece of evidence. It can differentiate between compounds with the same nominal mass but different elemental compositions.

Distinguishing Reaction Products: A Case Study

Consider a potential ring-opening reaction of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride in the presence of a nucleophile (e.g., water).

Reaction_Products cluster_parent_analysis Analysis of Parent Compound cluster_product_analysis Analysis of Ring-Opened Product Parent 3-(2-Bromophenyl)oxetan-3-amine (Intact Oxetane) Ring_Opened 1-(2-Bromophenyl)-3-hydroxy-2-(hydroxymethyl)propan-2-amine (Ring-Opened Product) Parent->Ring_Opened Acid-catalyzed ring-opening Parent_NMR NMR: Signals for oxetane protons (~4-5 ppm) Parent->Parent_NMR Parent_MS MS: [M+H]⁺ corresponding to C₁₀H₁₃BrClNO Parent->Parent_MS Product_NMR NMR: Absence of oxetane signals, new signals for CH₂OH groups Ring_Opened->Product_NMR Product_MS MS: [M+H]⁺ with same m/z as parent (isomer) Ring_Opened->Product_MS

Caption: Comparing the analytical signatures of the parent compound and a potential ring-opened product.

In this scenario, both the parent compound and the ring-opened product would have the same molecular weight and thus be indistinguishable by mass spectrometry alone. However, their NMR spectra would be dramatically different. The disappearance of the characteristic oxetane proton signals and the appearance of new signals corresponding to the propan-1,3-diol backbone would be conclusive evidence of the ring-opening reaction.

Conclusion

The structural confirmation of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride and its reaction products necessitates a well-reasoned, multi-faceted analytical approach. While mass spectrometry provides a rapid assessment of molecular weight, it is insufficient for distinguishing between isomers. NMR spectroscopy is indispensable for determining the connectivity and solution-state structure. For absolute confirmation of the solid-state structure, X-ray crystallography remains the unparalleled gold standard. By integrating these techniques, researchers can build a self-validating and irrefutable case for the structure of their compounds, a critical step in the advancement of drug discovery and development.

References

  • Burgett, A. W. G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(21), 13279-13334. [Link]

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  • Reddy, B. V. S., et al. (2014). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Rasayan Journal of Chemistry, 7(2), 134-138. [Link]

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Validation

A Senior Application Scientist's Guide to Evaluating the pKa of Amines Adjacent to Oxetane Rings

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the quest for molecules with finely tuned physicochemical properties is paramount. Among these properties, t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for molecules with finely tuned physicochemical properties is paramount. Among these properties, the acid dissociation constant (pKa) of ionizable groups, particularly amines, stands as a critical determinant of a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The ability to modulate the basicity of amines allows for the optimization of drug-like properties, and in this context, the incorporation of strained ring systems like oxetanes has emerged as a powerful strategy.

This guide provides a comprehensive comparison of methods for evaluating the pKa of amines adjacent to oxetane rings. We will delve into the underlying principles governing the basicity of these unique structures, present detailed experimental protocols for accurate pKa determination, and explore the utility of computational models for predictive analysis.

The Oxetane Effect: A Structural Key to Modulating Amine Basicity

The four-membered ethereal ring of oxetane, while seemingly simple, exerts a profound electronic influence on neighboring functional groups. The inherent ring strain and the electronegativity of the oxygen atom create a significant inductive electron-withdrawing effect.[1][2] When an amine is positioned adjacent to an oxetane ring, this inductive effect pulls electron density away from the nitrogen atom. This reduction in electron density on the nitrogen makes its lone pair of electrons less available for protonation, thereby decreasing the basicity of the amine.[2]

This "oxetane effect" is a valuable tool for medicinal chemists. High basicity in drug candidates can lead to undesirable properties such as poor cell permeability, high clearance, and potential for off-target toxicity. By strategically incorporating an oxetane moiety, the pKa of a nearby amine can be attenuated, often bringing it into a more favorable range for optimal pharmacokinetic and pharmacodynamic performance.[3]

Comparative Analysis of Amine Basicity: The Impact of Oxetane Substitution

The pKa-lowering effect of the oxetane ring is significant when compared to other common substituents on amines. The following table summarizes experimental pKa values for a series of amines, illustrating the distinct impact of an adjacent oxetane.

Amine StructureSubstituentExperimental pKaReference
CyclohexylamineCyclohexyl10.66[4]
Piperidine(cyclic)11.12[4]
N-EthylpiperazineEthyl~8.0 (calculated)[2]
Tertiary alkylamineAlkyl groups7.6[3]
N-(Oxetan-3-yl)amine Oxetan-3-yl 7.2 [2]
N-(Oxetan-3-yl)piperazine Oxetan-3-yl ~6.4 (calculated) [2]
GDC-0349 (oxetane-containing) Oxetane substituent 5.0 [3]

As the data indicates, the presence of an oxetane ring leads to a marked decrease in the pKa of the amine compared to simple alkyl or cycloalkyl groups. For instance, substituting an ethyl group on a piperazine with an oxetanyl group results in a calculated pKa drop of approximately 1.6 units.[2] In another example, the introduction of an oxetane substituent on a tertiary alkylamine in the development of GDC-0349 led to a pKa reduction of 2.6 units.[3] This substantial modulation of basicity highlights the utility of the oxetane motif in fine-tuning the ionization state of drug candidates at physiological pH.

Experimental Determination of pKa: A Practical Guide

Accurate experimental determination of pKa is the gold standard for characterizing the basicity of a novel amine. Two widely used and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a robust and widely applicable method for pKa determination.[5] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

  • Preparation of Solutions:

    • Prepare a standard solution of the amine of interest (typically 1-10 mM) in high-purity water or a suitable co-solvent if solubility is a concern.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[5]

  • Calibration of the pH Electrode:

    • Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0). Ensure the calibration is linear and accurate.

  • Titration Procedure:

    • Place a known volume of the amine solution into a thermostatted titration vessel.

    • Add the background electrolyte solution.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin stirring the solution at a constant rate.

    • Add the titrant (strong acid for a basic amine) in small, precise increments.

    • Record the pH reading after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point.

    • Alternatively, calculate the first or second derivative of the titration curve to more accurately determine the equivalence point.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_cal Calibration cluster_titration Titration cluster_analysis Data Analysis prep_amine Prepare Amine Solution setup Set up Titration Vessel prep_amine->setup prep_titrant Prepare Standard Titrant add_titrant Add Titrant Incrementally prep_titrant->add_titrant prep_electrolyte Prepare Electrolyte prep_electrolyte->setup calibrate_ph Calibrate pH Electrode calibrate_ph->setup setup->add_titrant record_ph Record pH add_titrant->record_ph Stabilize record_ph->add_titrant Loop plot_curve Plot Titration Curve record_ph->plot_curve End of Titration determine_pka Determine pKa plot_curve->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry: A Method for Chromophoric Amines

For amines that possess a chromophore near the ionization site, UV-Vis spectrophotometry offers a sensitive and accurate method for pKa determination.[6] The method relies on the difference in the UV-Vis absorbance spectra of the protonated and deprotonated forms of the amine.

  • Preparation of Solutions:

    • Prepare a stock solution of the amine in a suitable solvent.

    • Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

  • Spectral Acquisition:

    • For each buffer solution, add a small, constant volume of the amine stock solution to a cuvette.

    • Record the UV-Vis spectrum of each solution over a relevant wavelength range.

    • Identify the wavelength of maximum absorbance difference between the fully protonated and fully deprotonated forms.

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.

    • The resulting data should fit a sigmoidal curve.

    • The pKa is the pH at the inflection point of the curve.[7]

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_amine Prepare Amine Stock Solution mix_solutions Mix Amine and Buffers prep_amine->mix_solutions prep_buffers Prepare pH Buffers prep_buffers->mix_solutions record_spectra Record UV-Vis Spectra mix_solutions->record_spectra plot_data Plot Absorbance vs. pH record_spectra->plot_data determine_pka Determine pKa from Sigmoidal Fit plot_data->determine_pka

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Prediction of pKa: An In Silico Approach

In addition to experimental methods, computational chemistry offers powerful tools for predicting the pKa of amines.[8] These in silico methods can be particularly valuable in the early stages of drug discovery for screening large libraries of virtual compounds.

Overview of Computational Methods

Several computational approaches are available for pKa prediction, each with its own balance of accuracy and computational cost.

MethodPrincipleAccuracy (Typical Error)Computational Cost
Quantum Mechanics (QM) Solves the Schrödinger equation to calculate the energies of the protonated and deprotonated species. Often combined with a continuum solvation model.0.5 - 1.0 pKa unitsHigh
Quantitative Structure-Activity Relationship (QSAR) Develops statistical models that correlate molecular descriptors with experimental pKa values.0.5 - 1.5 pKa unitsLow
Group-Contribution/Additivity Estimates pKa based on the summation of empirical contributions from different molecular fragments.0.2 - 0.5 pKa units for known fragmentsVery Low

Recent advances in QM-based methods, particularly those employing density functional theory (DFT) and sophisticated solvation models, have shown improved accuracy in predicting the pKa of amines.[9] Group-contribution methods, while simpler, can also provide remarkably accurate predictions for molecules that are well-represented within the training set.[10]

Computational_Methods cluster_qm Quantum Mechanics (QM) cluster_qsar QSAR cluster_group Group-Contribution qm_calc Calculate Energies of Protonated and Deprotonated States solvation Apply Solvation Model qm_calc->solvation qm_pka Calculate pKa solvation->qm_pka descriptors Calculate Molecular Descriptors model Apply Statistical Model descriptors->model qsar_pka Predict pKa model->qsar_pka fragments Identify Molecular Fragments summation Sum Fragment Contributions fragments->summation group_pka Estimate pKa summation->group_pka

Caption: Logical overview of computational pKa prediction methods.

Stability of the Oxetane Ring: A Key Consideration

A crucial aspect of working with oxetane-containing compounds is understanding the stability of the four-membered ring. While generally stable under neutral and basic conditions, the oxetane ring can be susceptible to ring-opening under strongly acidic conditions.[11] The stability is also influenced by the substitution pattern, with 3,3-disubstituted oxetanes generally exhibiting greater stability.[2] When planning experimental pKa determinations, it is important to consider the pH range of the experiment and the potential for degradation of the oxetane ring, which could affect the accuracy of the measurement. It is advisable to perform stability studies, for example, by NMR or LC-MS, at the pH extremes of the planned experiment.

Conclusion: A Multifaceted Approach to pKa Evaluation

The strategic incorporation of oxetane rings represents a valuable tactic in modern drug design for the fine-tuning of amine basicity. A comprehensive evaluation of the pKa of these unique molecules requires a multifaceted approach. Accurate experimental determination through methods like potentiometric titration and UV-Vis spectrophotometry provides the most reliable data. In parallel, computational methods offer a powerful predictive tool for guiding molecular design and prioritizing synthetic efforts. By combining these experimental and in silico approaches, researchers can gain a thorough understanding of the ionization behavior of oxetane-substituted amines, ultimately leading to the development of safer and more effective medicines.

References

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(2-Bromophenyl)oxetan-3-amine hydrochloride

Introduction: In the rigorous landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a viable drug substance is underpinned by a foundation of robust analytical data. For a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the rigorous landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a viable drug substance is underpinned by a foundation of robust analytical data. For a critical intermediate like 3-(2-Bromophenyl)oxetan-3-amine hydrochloride, which possesses a chiral center and multiple potential degradation pathways, the analytical methods used to assess its quality are not merely procedural—they are the arbiters of safety and efficacy. This guide provides a comprehensive framework for the development, validation, and, most importantly, the cross-validation of orthogonal analytical methods for this compound.

Cross-validation is not simply a method transfer; it is a scientific imperative. It involves comparing two or more distinct analytical methods to ensure they produce equivalent, reliable results for the same quality attribute. This process provides the highest level of assurance in the data, safeguarding against method-specific biases and ensuring a complete analytical picture. This is particularly crucial for an intermediate that will be incorporated into a final Active Pharmaceutical Ingredient (API).

This document is structured to provide not just protocols, but the scientific rationale behind the choice of methods, the design of validation experiments, and the interpretation of comparative data, grounded in the authoritative principles of the International Council for Harmonisation (ICH) guidelines.

Chapter 1: The Analytical Challenge & Strategic Approach

The structure of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride presents several analytical challenges: a chiral center at the C3 position of the oxetane ring, a UV-active bromophenyl group, a basic amine, and the potential for ring-opening or dehalogenation impurities. Our strategy must therefore encompass methods that can address identity, purity (achiral and chiral), and assay.

Our approach will be to develop and validate three orthogonal methods and then cross-validate their results for the critical quality attribute of Purity/Assay .

  • Primary Method (Chromatographic Purity & Assay): Stability-Indicating Ultra-Performance Liquid Chromatography (UPLC) with UV detection.

  • Chiral Purity Method: Chiral High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Orthogonal Method (Absolute Purity/Assay): Quantitative Nuclear Magnetic Resonance (qNMR).

The cross-validation will focus on comparing the purity/assay values obtained from the UPLC and qNMR methods to ensure their concordance.

G cluster_0 Method Development & Validation Lifecycle cluster_1 Cross-Validation & Comparison Dev Method Development Val Method Validation (ICH Q2(R2)) Dev->Val Fitness for Purpose UPLC Method 1: UPLC (Purity/Assay) Val->UPLC qNMR Method 2: qNMR (Absolute Purity) Val->qNMR ForcedDeg Forced Degradation (ICH Q1A(R2)) ForcedDeg->Val Demonstrates Specificity Compare Data Comparison & Equivalence Testing UPLC->Compare qNMR->Compare

Caption: High-level workflow for method validation and cross-validation.

Chapter 2: Method 1: Stability-Indicating UPLC for Assay and Impurity Profiling

Expertise & Rationale: We select UPLC over traditional HPLC as the primary chromatographic method for its significant advantages in resolution, speed, and sensitivity.[1] The sub-2 µm particle size of UPLC columns provides sharper peaks, which is critical for resolving closely-related impurities from the main analyte peak, a cornerstone of a "stability-indicating" method.[2][3] The method's purpose is to accurately quantify the main component (assay) and detect/quantify any impurities, including those formed under stress conditions. This aligns with the principles outlined in ICH Q1A(R2) and Q2(R2).[4][5][6]

Forced Degradation Study

Trustworthiness: Before validation, a forced degradation study must be performed to establish the method's specificity.[7][8] By intentionally degrading the sample, we ensure that the degradation products do not co-elute with the main peak and that the method can track the decrease in the main peak's area as degradation occurs. The target degradation is typically 5-20%.[7]

Protocol: Forced Degradation

  • Sample Preparation: Prepare separate solutions of 3-(2-Bromophenyl)oxetan-3-amine HCl at ~0.5 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1M HCl, heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 1M NaOH, heat at 60°C for 2 hours.

    • Oxidation: Add 3% H₂O₂, store at room temperature for 24 hours.

    • Thermal: Heat dry powder at 105°C for 48 hours.

    • Photolytic: Expose solution to UV/Vis light in a photostability chamber as per ICH Q1B guidelines.[4]

  • Analysis: Neutralize the acid/base samples, dilute all samples to the target concentration, and analyze using the UPLC method below. A control sample (unstressed) is analyzed concurrently.

  • Evaluation: Assess peak purity of the main analyte peak using a photodiode array (PDA) detector. Calculate mass balance to ensure all major degradants are accounted for.

UPLC Method Protocol & Validation

Experimental Protocol: UPLC-UV

  • Instrument: UPLC System with PDA Detector

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 min, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Injection Vol: 2 µL

  • Detection: PDA, 220 nm

Validation Protocol (per ICH Q2(R2)) [4][5] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[5]

  • Specificity: Confirmed by the forced degradation study. The method should resolve all degradation peaks from the main analyte peak.

  • Linearity: Prepare a series of at least five concentrations from 50% to 150% of the nominal assay concentration (~0.1 mg/mL). Plot peak area vs. concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Range: The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[9]

  • Accuracy (Recovery): Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Perform six replicate injections of a single sample preparation. The relative standard deviation (%RSD) should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of data should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This is often established at a signal-to-noise ratio of ~10. This is critical for impurity quantification.

Chapter 3: Method 2: Chiral HPLC for Enantiomeric Purity

Expertise & Rationale: The presence of a single chiral center necessitates a method to control enantiomeric purity. Enantiomers can have vastly different pharmacological and toxicological profiles. Chiral HPLC using a Chiral Stationary Phase (CSP) is the industry standard for this purpose.[10] The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.[11] Polysaccharide-based CSPs are often effective for a wide range of chiral compounds, including amines.[11]

G cluster_0 Principle of Chiral Separation Mix { Racemic Mixture (R & S Enantiomers) | Injected onto Column} Interaction Diastereomeric Interactions (Transient) Mix->Interaction CSP Chiral Stationary Phase (CSP) Chiral Selector Sites CSP->Interaction Separation Differential Retention S-Enantiomer (Stronger Interaction) R-Enantiomer (Weaker Interaction) Interaction->Separation Elution { Separated Enantiomers Elute | Peak 1 (R) | Peak 2 (S)} Separation->Elution

Caption: Diagram of chiral separation on a Chiral Stationary Phase (CSP).

Experimental Protocol: Chiral HPLC

  • Instrument: HPLC System with UV Detector

  • Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or similar polysaccharide-based CSP

  • Mobile Phase: Isocratic mixture of Hexane/Ethanol/Diethylamine (e.g., 80:20:0.1, v/v/v). Rationale: The amine modifier is crucial to prevent peak tailing of the basic analyte.

  • Flow Rate: 1.0 mL/min

  • Column Temp: 25°C

  • Injection Vol: 10 µL

  • Detection: UV, 220 nm

Validation Protocol (per ICH Q2(R2)) Validation for a chiral method focuses on quantifying the unwanted enantiomer as an impurity.

  • Specificity: Demonstrate that the desired enantiomer peak is resolved from the unwanted enantiomer and other impurities. A resolution factor (Rs) of >1.5 is typically required.

  • LOQ of Unwanted Enantiomer: The LOQ must be adequate, typically ≤ 0.1% of the major enantiomer's peak area at the nominal concentration.

  • Linearity: Establish linearity for the unwanted enantiomer over a range from the LOQ to ~0.5% of the main peak area. R² should be ≥ 0.99.

  • Accuracy & Precision at LOQ: Demonstrate acceptable recovery (e.g., 80-120%) and precision (%RSD ≤ 15%) by spiking a sample of the pure, desired enantiomer with the unwanted enantiomer at the LOQ level.

Chapter 4: Method 3: Quantitative NMR (qNMR) for Orthogonal Assay

Expertise & Rationale: qNMR is a powerful primary analytical method for determining purity without the need for a specific reference standard of the analyte itself.[12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[13] By adding a known amount of a certified, stable internal standard to a known amount of the sample, the purity of the analyte can be calculated by comparing the integrals of specific, well-resolved peaks from the analyte and the internal standard. This provides a truly orthogonal measurement to chromatography, as it is based on a different physical principle.[14][15]

Experimental Protocol: qNMR

  • Internal Standard Selection: Choose a stable, certified standard with peaks that do not overlap with the analyte or solvent peaks (e.g., Maleic acid, Dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh ~10 mg of 3-(2-Bromophenyl)oxetan-3-amine HCl into a vial.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Experiment: Standard ¹H NMR.

    • Key Parameters: A long relaxation delay (D1) of at least 5 times the longest T₁ of the peaks being integrated is critical for accurate quantification. Ensure a sufficient number of scans for a good signal-to-noise ratio (>250:1).

  • Data Processing & Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, unique peak for the analyte and a peak for the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Puritystd = Purity of the internal standard

Chapter 5: Cross-Validation: Comparing UPLC and qNMR

The Core Directive: The objective here is to demonstrate that the UPLC assay method and the qNMR purity assessment provide comparable results. This builds ultimate confidence in the quality control strategy for the intermediate.

Methodology:

  • Sample Selection: Select at least three different batches of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride, preferably with varying levels of purity if available.

  • Analysis: Analyze each batch in triplicate using both the validated UPLC method and the qNMR method.

  • Data Comparison: The primary value for comparison is the Assay (or % Purity).

    • The UPLC assay is typically calculated as: (Area_sample / Area_std) * (Conc_std / Conc_sample) * Purity_std. This result represents purity relative to the reference standard.

    • The qNMR result provides an absolute purity value.

  • Acceptance Criteria: The results from the two methods should be statistically equivalent. A common approach is to ensure the difference between the mean assay values from the two methods is not more than 2.0%.

Data Presentation: Comparative Results Table

Batch IDUPLC Assay (% w/w)qNMR Purity (% w/w)Absolute Difference (%)Status
B_00199.599.30.2Pass
B_00298.798.90.2Pass
B_00399.199.40.3Pass

Conclusion: The successful cross-validation between a chromatographic purity method (UPLC) and an absolute purity method (qNMR) provides a powerful, self-validating system. It demonstrates that the analytical control strategy is robust, reliable, and not dependent on the potential biases of a single technique. For a critical pharmaceutical intermediate like 3-(2-Bromophenyl)oxetan-3-amine hydrochloride, this level of analytical rigor is not just a regulatory expectation; it is a fundamental component of ensuring the quality and safety of the final drug product.

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Safety & Regulatory Compliance

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-(2-Bromophenyl)oxetan-3-amine hydrochloride

This guide provides essential safety protocols, with a primary focus on the selection and use of Personal Protective Equipment (PPE), for researchers, scientists, and drug development professionals handling 3-(2-Bromophe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols, with a primary focus on the selection and use of Personal Protective Equipment (PPE), for researchers, scientists, and drug development professionals handling 3-(2-Bromophenyl)oxetan-3-amine hydrochloride. The information herein is designed to build a deep, trust-based foundation in laboratory safety by explaining the causality behind each procedural step, ensuring a self-validating system of protocols.

Hazard Analysis: A Multi-faceted Approach

Understanding the appropriate PPE begins with a thorough hazard analysis of the chemical's structure. 3-(2-Bromophenyl)oxetan-3-amine hydrochloride is a complex molecule, and its potential hazards are derived from the combined properties of its constituent functional groups. Lacking a specific Safety Data Sheet (SDS) for this exact compound, we will extrapolate from the known hazards of its structural components and a close analog, 3-(2-Chlorophenyl)oxetan-3-amine hydrochloride[1].

  • Aromatic Amine Moiety: Aromatic amines as a class are known for their potential toxicity, including skin irritation and the risk of sensitization. They can often be absorbed through the skin, making dermal protection a critical consideration[2]. Thoroughly washing hands and surfaces after handling is a mandatory practice to minimize exposure[3].

  • Bromophenyl Group: Brominated aromatic compounds are recognized for their environmental persistence and potential for bioaccumulation. Toxicological studies on related compounds, such as polybrominated diphenyl ethers (PBDEs), have raised concerns about a range of potential toxic effects, including hepatotoxicity and neurotoxicity[4][5][6][7].

  • Oxetane Ring: The four-membered oxetane ring is a strained cyclic ether. While increasingly used in medicinal chemistry for its metabolic stability, this strained ring system has a propensity to undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or bases[8][9][10]. This inherent reactivity demands careful handling to avoid unintended reactions.

  • Hydrochloride Salt: The compound is supplied as a hydrochloride salt. This imparts acidic properties and means the compound is likely a corrosive solid, particularly to mucous membranes and the respiratory tract. Handling hydrochloric acid and its salts requires stringent measures to prevent inhalation of dust or vapors and contact with skin and eyes[11][12][13].

Overall Hazard Profile: Based on this analysis, 3-(2-Bromophenyl)oxetan-3-amine hydrochloride should be treated as a hazardous substance that is likely corrosive, a skin and eye irritant, and potentially toxic if inhaled or ingested. Chronic exposure may pose additional health risks.

Foundational Safety: Engineering and Administrative Controls

Before considering PPE, which is the last line of defense, robust engineering and administrative controls must be in place.

  • Engineering Controls: All manipulations of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride, especially handling the solid powder, must be performed within a certified chemical fume hood to prevent inhalation of airborne particles. The fume hood also provides a contained space in case of a spill.

  • Administrative Controls: All personnel must be thoroughly trained on the potential hazards and safe handling procedures for this compound before beginning work[12][14][15]. A designated area within the laboratory should be established for its use. Access to the most current SDS for analogous compounds is mandatory[15].

Personal Protective Equipment (PPE): A Task-Based Protocol

The selection of PPE must be tailored to the specific task being performed, as the risk of exposure varies. The following table summarizes the minimum required PPE for common laboratory operations involving this compound.

Laboratory Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (in sealed containers) Safety glasses with side shieldsNitrile glovesStandard lab coat, long pants, closed-toe shoesNot generally required
Weighing Solid Compound Chemical splash goggles meeting ANSI Z87.1 standard[16][17]Double-gloved with nitrile glovesFully-buttoned lab coat, long pants, closed-toe shoesRequired if weighing outside a fume hood (not recommended); otherwise, fume hood provides protection.
Preparing Solutions (Dissolving) Chemical splash goggles and a face shield[18]Double-gloved with nitrile glovesChemical-resistant apron over a lab coat, long pants, closed-toe shoesAll work must be conducted in a chemical fume hood.
Running a Reaction Chemical splash gogglesDouble-gloved with nitrile gloves; select glove material based on all chemicals in the reaction.Lab coat, long pants, closed-toe shoesAll work must be conducted in a chemical fume hood.
Work-up & Purification (e.g., Extraction, Chromatography) Chemical splash goggles and a face shieldDouble-gloved with nitrile gloves; consider thicker, chemical-resistant gloves for solvent-heavy tasks.Chemical-resistant apron over a lab coat, long pants, closed-toe shoesAll work must be conducted in a chemical fume hood.
Waste Disposal Chemical splash goggles and a face shieldHeavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene) over nitrile glovesChemical-resistant apron over a lab coat, long pants, closed-toe shoesNot required if handling sealed waste containers.

Workflow Visualization: PPE Selection Process

The following diagram outlines the logical decision-making process for selecting the appropriate level of PPE when working with 3-(2-Bromophenyl)oxetan-3-amine hydrochloride.

PPE_Workflow cluster_start cluster_controls Prerequisites cluster_tasks Task Assessment cluster_ppe Required PPE Ensemble start Start: Handling 3-(2-Bromophenyl)oxetan-3-amine hydrochloride eng_controls Work in a certified chemical fume hood? start->eng_controls Verify admin_controls Received specific training and read SDS? eng_controls->admin_controls Yes stop STOP! Consult EHS Before Proceeding eng_controls->stop No task_type What is the task? admin_controls->task_type Yes admin_controls->stop No weighing Weighing Solid: - Goggles - Double Nitrile Gloves - Lab Coat task_type->weighing Weighing dissolving Dissolving / Work-up: - Goggles & Face Shield - Double Nitrile Gloves - Chemical Apron over Lab Coat task_type->dissolving Dissolving or Aqueous Work-up reaction In-Process Reaction: - Goggles - Double Nitrile Gloves - Lab Coat task_type->reaction Reaction in Closed System

Caption: PPE selection workflow for handling the target compound.

Step-by-Step Protocol: Weighing and Dissolving the Compound

This protocol provides a practical application of the safety principles for a common laboratory task.

  • Preparation: Before retrieving the chemical, don the minimum required PPE: a fully-buttoned lab coat, chemical splash goggles, and a single pair of nitrile gloves.

  • Fume Hood Setup: Ensure the fume hood sash is at the appropriate working height. Place a laboratory balance, weigh paper or boat, spatula, and a beaker with a stir bar inside the fume hood.

  • Don Additional PPE: Add a second pair of nitrile gloves. If dissolving the compound immediately, also don a face shield and a chemical-resistant apron.

  • Handling the Chemical: Retrieve the container of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride. Open it only inside the fume hood.

  • Weighing: Using the spatula, carefully transfer the desired amount of solid to the weigh paper. Avoid creating airborne dust. Close the main container immediately after dispensing.

  • Dissolving: Carefully add the weighed solid to the beaker containing the solvent. The use of a powder funnel is recommended to prevent loss of material.

  • Cleanup: Dispose of the contaminated weigh paper and any other contaminated disposable materials into a designated solid hazardous waste container located within the fume hood.

  • Doffing PPE: Remove the outer pair of gloves and dispose of them in the hazardous waste. Remove the apron and face shield. Remove the inner gloves and wash your hands thoroughly with soap and water.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[1].

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][19].

  • Spills:

    • Small Spill (in fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite). Carefully scoop the material into a designated hazardous waste container. Clean the area with an appropriate solvent and then soap and water.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department immediately.

Storage and Disposal

Proper storage and disposal are crucial for long-term safety and regulatory compliance.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents[1][11][20]. Ensure the container is tightly sealed to prevent the release of dust or absorption of moisture[3][21].

  • Disposal: All waste materials contaminated with 3-(2-Bromophenyl)oxetan-3-amine hydrochloride, including empty containers, gloves, and absorbent materials, must be disposed of as hazardous waste. The waste must be clearly labeled, identifying the contents, including the organobromine nature of the compound. Follow all local, state, and federal regulations for hazardous waste disposal[22][23]. Never dispose of this chemical down the drain.

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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